5,6-Dihydro-6-methyluracil
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44127. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methyl-1,3-diazinane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-3-2-4(8)7-5(9)6-3/h3H,2H2,1H3,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLIRTZXJDEQAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701263525 | |
| Record name | Dihydro-6-methyl-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701263525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2434-49-3 | |
| Record name | Dihydro-6-methyl-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2434-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydro-6-methyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002434493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6-Dihydro-6-methyluracil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44127 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dihydro-6-methyl-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701263525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydro-6-methyluracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.656 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physicochemical properties of 5,6-Dihydro-6-methyluracil?
An In-depth Technical Guide to the Physicochemical Properties of 5,6-Dihydro-6-methyluracil
Introduction
This compound, also known by synonyms such as 6-Methyldihydrouracil and Dihydro-6-methyluracil, is a pyrimidine derivative with the chemical formula C5H8N2O2.[1][2] As a saturated analog of 6-methyluracil, its structural modifications, specifically the reduction of the 5,6-double bond, lead to significant changes in the planarity and electronic characteristics of the pyrimidine ring.[3] These alterations are of considerable interest to researchers in medicinal chemistry and drug development, as they can profoundly influence the molecule's biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, presents generalized experimental protocols for their determination, and illustrates relevant chemical relationships.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are crucial for predicting its behavior in biological systems, formulating it into therapeutic agents, and designing further chemical modifications. The quantitative data available for this compound are summarized below.
Data Summary Table
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂O₂ | [1][2] |
| Molecular Weight | 128.13 g/mol | [1][2] |
| CAS Number | 2434-49-3 | [1][2] |
| Appearance | White to pale cream crystals or crystalline powder | [4] |
| Melting Point | 218-220 °C | [5] |
| Density (Predicted) | 1.149 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 11.23 ± 0.20 | [5] |
| LogP (Octanol/Water Partition Coefficient) | -1.1 | [1] |
| Water Solubility (log₁₀WS) | -0.35 mol/L | [1] |
| Enthalpy of Fusion (ΔfusH°) | 27.5 ± 2.8 kJ/mol | [1] |
Experimental Protocols
While specific, detailed experimental protocols for the characterization of this compound are not extensively published, the following section outlines standard methodologies that are broadly applicable for determining the key physicochemical properties listed above. These protocols serve as a foundational guide for researchers.
Determination of Melting Point
The melting point is a critical indicator of purity.
-
Methodology: A small, powdered sample of the crystalline compound is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus. The temperature is gradually increased, and the range from which the substance begins to melt until it becomes completely liquid is recorded. For a pure substance, this range is typically narrow.
Determination of Solubility
Solubility, particularly in aqueous and organic solvents, is fundamental to drug development.
-
Methodology (Shake-Flask Method): An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask. The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
Determination of Octanol/Water Partition Coefficient (LogP)
The LogP value is a measure of a compound's lipophilicity and is essential for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Methodology: A solution of this compound is prepared in one of the two immiscible phases (n-octanol or water). This solution is then mixed with an equal volume of the other phase in a separatory funnel. The mixture is shaken vigorously to allow for partitioning of the solute between the two phases and then allowed to stand until the layers fully separate. The concentration of the compound in each phase is measured analytically. The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Determination of pKa
The acid dissociation constant (pKa) is vital for understanding the ionization state of a molecule at different pH values, which affects its solubility, permeability, and receptor binding.
-
Methodology (Potentiometric Titration): A solution of this compound of known concentration is prepared in water or a water/co-solvent mixture. The solution is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored with a calibrated pH meter after each addition of the titrant. The pKa value is determined from the midpoint of the resulting titration curve, where the concentrations of the protonated and deprotonated species are equal.
Visualizations: Workflows and Chemical Relationships
Diagrams are provided below to illustrate a general experimental workflow for chemical characterization and the chemical relationship of this compound to its parent unsaturated structure.
References
- 1. This compound (CAS 2434-49-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. This compound [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. 5,6-Dihydro-5-methyluracil, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. This compound | 2434-49-3 [amp.chemicalbook.com]
Spectroscopic data for 5,6-Dihydro-6-methyluracil
An In-depth Technical Guide on the Spectroscopic Data of 5,6-Dihydro-6-methyluracil
This technical guide provides a comprehensive overview of the available spectroscopic data for this compound and its analogs. Due to the limited availability of direct experimental data for this compound, this guide also includes data for structurally related compounds to serve as a valuable reference for researchers, scientists, and drug development professionals. Additionally, detailed experimental protocols and logical workflows are presented to facilitate the synthesis and characterization of this compound.
Spectroscopic Data
¹H and ¹³C NMR Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for 6-Methyluracil and 5,6-Dihydrouracil.
Table 1: ¹H NMR Spectroscopic Data for 6-Methyluracil and 5,6-Dihydrouracil
| Compound | Solvent | Chemical Shift (δ) ppm |
| 6-Methyluracil | DMSO-d₆ | 2.06 (s, 3H, CH₃), 5.45 (s, 1H, C₅-H), 10.95 (br s, 1H, N₁-H), 11.05 (br s, 1H, N₃-H) |
| 5,6-Dihydrouracil | DMSO-d₆ | 2.58 (t, J = 7.0 Hz, 2H, C₅-H₂), 3.29 (t, J = 7.0 Hz, 2H, C₆-H₂), 7.85 (br s, 1H, N₁-H), 10.15 (br s, 1H, N₃-H) |
Table 2: ¹³C NMR Spectroscopic Data for 6-Methyluracil and 5,6-Dihydrouracil
| Compound | Solvent | Chemical Shift (δ) ppm |
| 6-Methyluracil | DMSO-d₆ | 18.0 (CH₃), 100.3 (C₅), 151.7 (C₆), 154.2 (C₂), 164.5 (C₄) |
| 5,6-Dihydrouracil | DMSO-d₆ | 31.2 (C₅), 40.5 (C₆), 154.8 (C₂), 172.1 (C₄) |
Infrared (IR) Spectroscopic Data
The characteristic IR absorption bands for 6-Methyluracil are presented in Table 3. These values can help in identifying the functional groups present in this compound.
Table 3: Infrared (IR) Spectroscopic Data for 6-Methyluracil [1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3180 | Strong | N-H stretching |
| 3040 | Medium | C-H stretching (aromatic) |
| 2980, 2850 | Weak | C-H stretching (methyl) |
| 1710 | Very Strong | C=O stretching (C₄=O) |
| 1670 | Very Strong | C=O stretching (C₂=O) |
| 1640 | Strong | C=C stretching |
| 1420 | Medium | C-N stretching |
| 700-900 | Medium | N-H out-of-plane bending |
Mass Spectrometry (MS) Data
Mass spectrometry data for the analogous compound 5,6-Dihydro-5-methyluracil is available from the NIST WebBook.[2] The fragmentation pattern can provide insights into the expected mass spectral behavior of this compound. For uracil and its derivatives, electrospray ionization (ESI) is a commonly used technique.[3][4]
Table 4: Mass Spectrometry Data for 5,6-Dihydro-5-methyluracil [2]
| m/z | Relative Intensity (%) |
| 128 | 35 (M⁺) |
| 85 | 100 |
| 57 | 40 |
| 42 | 55 |
Experimental Protocols
This section outlines general methodologies for the synthesis and spectroscopic analysis of dihydrouracil derivatives, which can be adapted for this compound.
Synthesis of Dihydrouracil Analogs
A general method for the synthesis of dihydrouracil derivatives involves the reduction of the corresponding uracil analog.[5]
Protocol: Catalytic Hydrogenation of 6-Methyluracil
-
Dissolution: Dissolve 6-methyluracil in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically at a pressure of 1-4 atm) while stirring the reaction mixture vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Wash the Celite pad with the reaction solvent. Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallization: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., water, ethanol, or a mixture thereof).
Spectroscopic Analysis
Protocol: NMR Spectroscopy [6]
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a 5 mm NMR tube.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).
-
¹H NMR: Acquire the proton spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. An increased number of scans is typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Protocol: Infrared (IR) Spectroscopy [1]
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Spectrum Recording: Record the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Protocol: Mass Spectrometry (ESI-MS) [3][4]
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
Infusion: Introduce the sample solution into the electrospray ionization source of the mass spectrometer via direct infusion or through an LC system.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode.
Visualizations
The following diagrams illustrate the proposed synthesis workflow and a potential logical relationship in the biological context of dihydrouracil derivatives.
Caption: Workflow for the synthesis and characterization of this compound.
Caption: Logical relationship of dihydrouracil derivatives in drug discovery.
References
- 1. New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5,6-Dihydro-5-methyluracil [webbook.nist.gov]
- 3. The multifaceted roles of mass spectrometric analysis in nucleic acids drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. api.pageplace.de [api.pageplace.de]
- 5. benchchem.com [benchchem.com]
- 6. jppres.com [jppres.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5,6-Dihydro-6-methyluracil
This technical guide provides a comprehensive overview of the methodologies and expected spectral characteristics for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 5,6-Dihydro-6-methyluracil. This document is intended for researchers, scientists, and drug development professionals who are involved in the synthesis, characterization, and analysis of pyrimidine derivatives and related heterocyclic compounds.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are derived from the analysis of related structures, including 5,6-dihydrouracil and various methylated pyrimidinediones. The proposed numbering convention for the molecule is provided in the accompanying diagram.
Structure of this compound:
Caption: Structure and numbering of this compound.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 | ~10.0 - 10.5 | Singlet (broad) | - |
| H3 | ~7.5 - 8.0 | Singlet (broad) | - |
| H6 | ~3.8 - 4.2 | Multiplet | J(H6, H5a), J(H6, H5b), J(H6, CH₃) |
| H5a | ~2.4 - 2.8 | Multiplet | J(H5a, H5b), J(H5a, H6) |
| H5b | ~2.2 - 2.6 | Multiplet | J(H5b, H5a), J(H5b, H6) |
| CH₃ | ~1.1 - 1.3 | Doublet | J(CH₃, H6) |
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~152 - 155 |
| C4 | ~170 - 173 |
| C6 | ~50 - 55 |
| C5 | ~35 - 40 |
| CH₃ | ~18 - 22 |
Experimental Protocols
The following protocols provide a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
2.1. Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic molecules and its relatively high boiling point, which minimizes evaporation. Other deuterated solvents such as methanol-d₄ or chloroform-d may also be used depending on the sample's solubility.
-
Sample Concentration: For ¹H NMR, prepare a solution by dissolving 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated solution of 20-50 mg in the same volume of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).
-
Sample Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Final Volume: The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.
2.2. NMR Spectrometer Setup and Data Acquisition
The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample.
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz or higher for better spectral dispersion.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): 1-5 seconds to allow for full relaxation of the protons.
-
Number of Scans (NS): 8-16 scans are typically sufficient for a sample of this concentration.
-
Spectral Width (SW): A spectral width of 12-16 ppm is generally adequate to cover the expected chemical shift range.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans (NS): A significantly higher number of scans (e.g., 1024 or more) will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Spectral Width (SW): A spectral width of 200-220 ppm is standard for ¹³C NMR.
-
Decoupling: Broadband proton decoupling to simplify the spectrum to single lines for each carbon.
Visualization of NMR Analysis Workflow and Molecular Interactions
The following diagrams, generated using the DOT language, illustrate the logical workflow of an NMR experiment and the expected spin-spin coupling network within this compound.
Mass Spectrometry Fragmentation of 5,6-Dihydro-6-methyluracil: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 5,6-dihydro-6-methyluracil. Due to the limited availability of public quantitative mass spectral data for this compound, this guide will utilize the electron ionization (EI) mass spectrum of its close structural isomer, 5,6-dihydro-5-methyluracil , as a representative example to elucidate the fragmentation behavior of this class of compounds. The structural similarities between these isomers are expected to result in comparable fragmentation pathways, offering valuable insights for researchers working with dihydropyrimidine derivatives.
Introduction
This compound is a modified pyrimidine base, and understanding its behavior under mass spectrometric analysis is crucial for its identification and characterization in various matrices. Mass spectrometry, a powerful analytical technique, provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for structural elucidation. Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting fragmentation pattern is a characteristic fingerprint that can be used for compound identification.
Experimental Protocols
The data presented in this guide is based on a typical gas chromatography-mass spectrometry (GC-MS) experiment employing electron ionization. While the specific instrumental parameters for the analyzed spectrum of 5,6-dihydro-5-methyluracil are not detailed in the source, a general protocol for such an analysis is outlined below.
Sample Preparation: A dilute solution of the analyte in a volatile organic solvent (e.g., methanol, acetonitrile) is prepared.
Gas Chromatography (GC):
-
Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet, which is heated to ensure rapid volatilization.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates different components of the sample based on their boiling points and affinities for the stationary phase.
Mass Spectrometry (MS):
-
Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. In electron ionization (EI), the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M+•).
-
Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to produce a series of smaller, charged fragments.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
Data Presentation: Mass Spectral Data of 5,6-Dihydro-5-methyluracil
The following table summarizes the significant peaks in the electron ionization mass spectrum of 5,6-dihydro-5-methyluracil (Molecular Weight: 128.13 g/mol ).
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 41 | 100.0 | [C3H5]+ |
| 42 | 65.9 | [C2H4N]+ |
| 43 | 29.5 | [C2H5N]+• |
| 55 | 40.9 | [C3H5N]+• |
| 56 | 36.4 | [C3H6N]+ |
| 70 | 54.5 | [C3H4NO]+ |
| 83 | 20.5 | [M - HNCO]+• |
| 85 | 27.3 | [M - C2H5]+ |
| 113 | 13.6 | [M - CH3]+ |
| 128 | 22.7 | [M]+• (Molecular Ion) |
Fragmentation Pathway
The fragmentation of 5,6-dihydro-5-methyluracil upon electron ionization is initiated by the formation of the molecular ion at m/z 128. The subsequent fragmentation events involve the cleavage of the pyrimidine ring and the loss of small neutral molecules. A proposed fragmentation pathway is depicted in the diagram below.
Caption: Proposed EI fragmentation pathway of 5,6-dihydro-5-methyluracil.
Interpretation of the Fragmentation Pathway:
-
Molecular Ion ([M]+•, m/z 128): The peak at m/z 128 corresponds to the intact molecule with one electron removed.
-
Loss of a Methyl Radical ([M - CH3]+, m/z 113): The fragment at m/z 113 arises from the loss of the methyl group from the C5 position.
-
Loss of an Ethyl Radical ([M - C2H5]+, m/z 85): This fragment likely results from a ring cleavage event followed by the loss of a C2H5 radical.
-
Loss of Isocyanic Acid ([M - HNCO]+•, m/z 83): A characteristic fragmentation for uracil and its derivatives is the retro-Diels-Alder reaction leading to the elimination of isocyanic acid (HNCO).
-
Further Fragmentation: The initial fragments undergo further cleavage to produce the lower mass ions observed in the spectrum, such as those at m/z 70, 56, 55, 42, and the base peak at m/z 41.
Conclusion
The mass spectrometry fragmentation pattern of dihydromethyluracils, as exemplified by 5,6-dihydro-5-methyluracil, provides a wealth of structural information. The characteristic loss of a methyl radical and isocyanic acid, along with other specific ring cleavages, serves as a reliable fingerprint for the identification of this class of compounds. This technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of the fragmentation behavior of this compound and related structures, aiding in their analytical endeavors.
The Enigmatic Role of 5,6-Dihydro-6-methyluracil in Pyrimidine Metabolism: A Technical Guide for Researchers
A notable gap in the current scientific literature exists regarding the specific biological functions of 5,6-Dihydro-6-methyluracil. This document serves to consolidate the known principles of pyrimidine catabolism to propose a putative metabolic pathway for this compound and to provide a framework for its future investigation.
While direct experimental evidence for the metabolic fate of this compound is scarce, its structural similarity to endogenous pyrimidines, such as thymine (5-methyluracil) and uracil, allows for the formulation of a hypothetical role within the established pyrimidine degradation pathway. This guide will, therefore, focus on the key enzymes governing this pathway, their known substrate specificities, and kinetic parameters. Furthermore, we will present detailed experimental protocols that can be adapted for the study of this compound, thereby offering a technical roadmap for researchers and drug development professionals. In vitro studies using rat liver slices have detected this compound as a metabolite of 6-methyl-2-thiouracil, suggesting its formation is biochemically plausible.[1]
The Pyrimidine Catabolic Pathway: A Reductive Process
The breakdown of pyrimidine bases is a crucial metabolic process for nucleotide homeostasis.[2][3] Unlike purine catabolism, which can lead to the accumulation of sparingly soluble uric acid, pyrimidine degradation yields highly soluble products such as β-alanine and β-aminoisobutyrate, which can be readily excreted or utilized in other metabolic pathways.[4][5] The catabolism is a three-step reductive process initiated in the cytosol.[3][6]
The initial and rate-limiting step is the reduction of the 5,6-double bond of uracil and thymine, catalyzed by dihydropyrimidine dehydrogenase (DPD).[2][7][8] This is followed by the hydrolytic ring opening of the resulting dihydropyrimidine, a reaction catalyzed by dihydropyrimidinase (DHP).[9][10] The final step, catalyzed by β-ureidopropionase, involves the cleavage of the N-carbamyl group to yield β-alanine (from uracil) or β-aminoisobutyrate (from thymine), along with ammonia and carbon dioxide.[2][4]
Hypothetical Metabolic Fate of 6-Methyluracil and this compound
Given the established substrate preferences of the pyrimidine catabolic enzymes, a plausible metabolic pathway for 6-methyluracil, the likely precursor to this compound, can be proposed. 6-Methyluracil is a metabolite of uracil and can serve as an indicator of acetoacetyl-CoA accumulation.[11]
Proposed Synthesis of this compound
The synthesis of this compound in a biological context would likely be catalyzed by dihydropyrimidine dehydrogenase (DPD). DPD is known to catalyze the NADPH-dependent reduction of uracil, thymine, and the chemotherapeutic agent 5-fluorouracil.[12][13] The presence of a methyl group at the 6-position of the uracil ring in 6-methyluracil would likely make it a substrate for DPD, leading to the formation of this compound.
Proposed Degradation of this compound
Following its formation, this compound would be a substrate for dihydropyrimidinase (DHP). This enzyme catalyzes the hydrolytic ring opening of dihydrouracil and dihydrothymine.[9] The action of DHP on this compound would result in the formation of N-carbamyl-β-aminoisobutyrate. This intermediate would then be a substrate for β-ureidopropionase, leading to the final products of β-aminoisobutyrate, ammonia, and carbon dioxide.
Key Enzymes in the Putative Pathway
Dihydropyrimidine Dehydrogenase (DPD)
DPD (EC 1.3.1.2) is the initial and rate-limiting enzyme in pyrimidine catabolism.[7][8] It is a cytosolic enzyme with significant activity in the liver.[13] DPD catalyzes the reduction of the C5-C6 double bond of pyrimidines in an NADPH-dependent manner.[12] The enzyme is a homodimer, with each subunit containing FAD, FMN, and four [4Fe-4S] clusters.[13]
Dihydropyrimidinase (DHP)
DHP (EC 3.5.2.2), also known as hydantoinase, is the second enzyme in the pyrimidine degradation pathway.[9] It catalyzes the reversible hydrolytic ring opening of dihydropyrimidines.[9] DHP is highly expressed in the liver and kidneys.[14] Defects in the gene encoding DHP can lead to dihydropyrimidinuria, a condition associated with various neurological abnormalities.[10]
Quantitative Data
Quantitative kinetic data for the enzymes DPD and DHP with their primary substrates are summarized below. It is important to note that this data is for the natural substrates uracil and thymine, and analogous studies with 6-methyluracil and this compound have not been reported.
| Enzyme | Substrate | Organism/Source | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Dihydropyrimidine Dehydrogenase (DPD) | Uracil | Pig Liver | 1 | Not Reported | --INVALID-LINK--[15] |
| Dihydropyrimidine Dehydrogenase (DPD) | NADPH | Pig Liver | 7 | Not Reported | --INVALID-LINK--[15] |
| Dihydropyrimidine Dehydrogenase (DPD) | 5-Fluorouracil | Human (recombinant) | 5.8 | 14.5 | --INVALID-LINK--[16] |
| Dihydropyrimidinase (DHP) | Dihydrouracil | Bovine Liver | 120 | 1.3 (µmol/min/mg protein) | --INVALID-LINK--[17] |
| Dihydropyrimidinase (DHP) | Dihydrothymine | Bovine Liver | 60 | 2.1 (µmol/min/mg protein) | --INVALID-LINK--[17] |
Experimental Protocols
The following are generalized protocols for assaying the activity of DPD and DHP. These methods can be adapted to test the activity of these enzymes with 6-methyluracil and this compound as potential substrates.
Dihydropyrimidine Dehydrogenase (DPD) Activity Assay
This protocol is based on a spectrophotometric method that measures the decrease in absorbance at 340 nm due to the oxidation of NADPH.
Materials:
-
Enzyme source (e.g., liver cytosol preparation, purified recombinant DPD)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH solution (10 mM in buffer)
-
Substrate solution (10 mM of uracil, thymine, or 6-methyluracil in buffer)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing potassium phosphate buffer, NADPH solution (to a final concentration of 100 µM), and the enzyme source.
-
Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding the substrate solution (to a final concentration of 100 µM).
-
Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6220 M-1cm-1).
-
Perform control reactions without the enzyme or without the substrate to account for non-enzymatic NADPH oxidation.
Dihydropyrimidinase (DHP) Activity Assay
This protocol is based on the colorimetric determination of the N-carbamyl-β-amino acid product.
Materials:
-
Enzyme source (e.g., liver homogenate, purified recombinant DHP)
-
Tris-HCl buffer (100 mM, pH 8.5)
-
Substrate solution (10 mM of dihydrouracil, dihydrothymine, or this compound in buffer)
-
Color reagent (e.g., p-dimethylaminobenzaldehyde in acidic solution)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, the substrate solution (to a final concentration of 1 mM), and the enzyme source.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).
-
Centrifuge to pellet the precipitated protein.
-
To the supernatant, add the color reagent and incubate to allow for color development.
-
Measure the absorbance at the appropriate wavelength for the colorimetric product.
-
Generate a standard curve using known concentrations of the expected product (e.g., N-carbamyl-β-alanine) to quantify the amount of product formed.
Visualizations
The following diagrams illustrate the established pyrimidine catabolic pathway and the hypothetical pathway for 6-methyluracil.
Caption: Established pyrimidine catabolic pathway for uracil and thymine.
Caption: Hypothetical catabolic pathway for 6-methyluracil.
Future Directions and Conclusion
The biological significance of this compound remains an open area of investigation. The presented hypothetical pathway, based on the known functions of the pyrimidine catabolic enzymes, provides a solid foundation for future research. Elucidating the metabolic fate of 6-methyluracil and its dihydrogenated derivative could have implications for understanding nucleotide metabolism and may be relevant in the context of drug development, as derivatives of 6-methyluracil have been explored for various therapeutic applications, including as acetylcholinesterase inhibitors for Alzheimer's disease.[18][19]
Future research should focus on:
-
In vitro enzyme assays: Utilizing the protocols outlined in this guide to determine if 6-methyluracil and this compound are indeed substrates for DPD and DHP, respectively, and to determine their kinetic parameters.
-
Cellular metabolism studies: Employing stable isotope labeling with labeled 6-methyluracil in cell culture models to trace its metabolic conversion to this compound and subsequent downstream products.
-
Identification in biological samples: Developing sensitive analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to screen for the presence of this compound in biological fluids and tissues.
By addressing these research questions, the scientific community can begin to unravel the role of this compound in pyrimidine metabolism, potentially uncovering new aspects of nucleotide homeostasis and its implications for human health and disease.
References
- 1. Studies on the Metabolism of 2-Thio-6-methyluracil in Rats [jstage.jst.go.jp]
- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 3. A functional analysis of the pyrimidine catabolic pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 5. pharmacy180.com [pharmacy180.com]
- 6. researchgate.net [researchgate.net]
- 7. Dihydropyrimidine dehydrogenase (NADP+) - Wikipedia [en.wikipedia.org]
- 8. Insights into the mechanism of dihydropyrimidine dehydrogenase from site-directed mutagenesis targeting the active site loop and redox cofactor coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. usbio.net [usbio.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ecommons.luc.edu [ecommons.luc.edu]
- 13. Crystal structure of dihydropyrimidine dehydrogenase, a major determinant of the pharmacokinetics of the anti-cancer drug 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. genecards.org [genecards.org]
- 15. Kinetic mechanism of dihydropyrimidine dehydrogenase from pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro Assessment of Fluoropyrimidine-Metabolizing Enzymes: Dihydropyrimidine Dehydrogenase, Dihydropyrimidinase, and β-Ureidopropionase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Substrate and steric specificity of hydropyrimidine hydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 6-Methyluracil Derivatives as Bifunctional Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 6-Methyluracil derivatives as acetylcholinesterase inhibitors for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
5,6-Dihydro-6-methyluracil: A Key Intermediate in Thymine Catabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Thymine, a fundamental pyrimidine base in DNA, undergoes a catabolic process for its degradation and clearance. This pathway is not only crucial for maintaining nucleotide homeostasis but also plays a significant role in the metabolism of fluoropyrimidine-based chemotherapeutic agents like 5-fluorouracil (5-FU). A key intermediate in this metabolic cascade is 5,6-dihydro-6-methyluracil, more commonly known as dihydrothymine. Understanding the enzymatic reactions and kinetics involved in the formation and subsequent breakdown of dihydrothymine is vital for researchers in oncology, metabolic disorders, and drug development. This technical guide provides a comprehensive overview of the role of dihydrothymine in thymine catabolism, including detailed enzymatic pathways, quantitative kinetic data, and experimental protocols.
The Reductive Pathway of Thymine Catabolism
In humans and other mammals, thymine is degraded through a three-step reductive pathway primarily occurring in the liver.[1][2][3] This pathway converts thymine into water-soluble end products that can be excreted. The intermediate, this compound (dihydrothymine), is central to this process.
The three key enzymes involved in this pathway are:
-
Dihydropyrimidine Dehydrogenase (DPD) : This is the initial and rate-limiting enzyme in the catabolism of thymine.[1][4] It catalyzes the NADPH-dependent reduction of thymine to this compound (dihydrothymine).[3][5]
-
Dihydropyrimidinase (DHP) : This enzyme catalyzes the hydrolytic ring opening of dihydrothymine to form N-carbamyl-β-aminoisobutyrate.
-
β-Ureidopropionase : This is the final enzyme in the pathway, which hydrolyzes N-carbamyl-β-aminoisobutyrate to produce β-aminoisobutyric acid (BAIBA), ammonia, and carbon dioxide.[6][7]
The end product, β-aminoisobutyric acid, is a non-protein amino acid that can be further metabolized or excreted in the urine.
Signaling Pathway
Quantitative Data
The following tables summarize the available quantitative data for the enzymes involved in thymine catabolism. It is important to note that kinetic parameters can vary depending on the enzyme source, purity, and assay conditions.
| Enzyme | Species/Source | Substrate | K_m_ (µM) | V_max_ (nmol/min/mg protein) | Reference(s) |
| Dihydropyrimidine Dehydrogenase (DPD) | Human blood mononuclear cells | Thymine | 1 | Not Reported | [8] |
| Dihydropyrimidine Dehydrogenase (DPD) | Human blood mononuclear cells | NADPH | 10 | Not Reported | [8] |
| Dihydropyrimidine Dehydrogenase (DPD) | Human Liver | 5-Fluorouracil | Not Reported | 0.360 ± 0.182 | [9] |
| Dihydropyrimidine Dehydrogenase (DPD) | Rat Liver | Thymine | 2.2 | Not Reported | [10] |
| Enzyme | Species/Source | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg protein) | Reference(s) |
| Dihydropyrimidinase (DHP) | Rat Liver | 5,6-Dihydrouracil | Not Reported | Not Reported | [11] |
| Dihydropyrimidinase (DHP) | Oryza sativa (recombinant) | 5,6-Dihydrouracil | 0.30 ± 0.04 | 1.10 ± 0.04 | [8] |
Note: Specific kinetic data for human dihydropyrimidinase with dihydrothymine as a substrate are not available in the reviewed literature. The data presented is for a related substrate or a different species.
| Enzyme | Species/Source | Substrate | Apparent K_m_ (µM) | V_max_ (nmol/min/mg protein) | Reference(s) |
| β-Ureidopropionase | Human Liver | N-carbamyl-β-alanine | 15.5 ± 1.9 | Not Reported |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of thymine catabolism.
Protocol 1: Spectrophotometric Assay of Dihydropyrimidine Dehydrogenase (DPD) Activity
This protocol is adapted from methods described for measuring DPD activity in peripheral blood mononuclear cells (PBMCs).[9][12]
Objective: To measure the rate of NADPH consumption during the DPD-catalyzed reduction of thymine.
Materials:
-
Potassium phosphate buffer (35 mM, pH 7.4)
-
Magnesium chloride (MgCl₂) (2.5 mM)
-
Dithiothreitol (DTT) (1 mM)
-
NADPH (250 µM)
-
Thymine (or Uracil as a common substrate) (25 µM)
-
Cell or tissue lysate (e.g., PBMC or liver homogenate) containing DPD
-
Microplate reader or spectrophotometer capable of reading absorbance at 340 nm
-
96-well UV-transparent microplate or quartz cuvettes
Procedure:
-
Sample Preparation:
-
Isolate PBMCs from whole blood using a standard density gradient centrifugation method.
-
Lyse the cells by sonication or freeze-thaw cycles in a suitable buffer (e.g., potassium phosphate buffer with DTT).
-
Centrifuge the lysate to remove cell debris and collect the supernatant containing the cytosolic DPD.
-
Determine the total protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
-
Assay Reaction:
-
Prepare a reaction mixture containing potassium phosphate buffer, MgCl₂, and DTT.
-
In a 96-well plate or cuvette, add the reaction mixture, the cell lysate (e.g., 50 µg of total protein), and thymine.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH.
-
-
Measurement:
-
Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.
-
Record the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes).
-
-
Calculation of DPD Activity:
-
Calculate the rate of change in absorbance per minute (ΔA/min).
-
Use the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADPH consumption.
-
Express the DPD activity as nmol of NADPH consumed per minute per milligram of protein.
-
Protocol 2: HPLC-Based Assay for Dihydropyrimidinase (DHP) Activity
This protocol is based on a radiochemical HPLC method for DHP activity in human liver homogenates.[12][13]
Objective: To measure the conversion of radiolabeled dihydrothymine to N-carbamyl-β-aminoisobutyrate.
Materials:
-
Radiolabeled [¹⁴C]-dihydrothymine (substrate)
-
Human liver homogenate (enzyme source)
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
HPLC system with a reversed-phase column (e.g., C18)
-
On-line radioactivity detector or fraction collector for liquid scintillation counting
-
Scintillation cocktail and vials
Procedure:
-
Sample Preparation:
-
Prepare a liver homogenate from tissue samples in a suitable buffer.
-
Centrifuge to obtain a cytosolic fraction.
-
Determine the protein concentration of the homogenate.
-
-
Enzymatic Reaction:
-
Set up a reaction mixture containing the liver homogenate, reaction buffer, and [¹⁴C]-dihydrothymine.
-
Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes). The reaction should be linear with time and protein concentration.
-
Terminate the reaction by adding an acid (e.g., perchloric acid) to precipitate the protein.
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
-
HPLC Analysis:
-
Inject a known volume of the supernatant onto the HPLC system.
-
Use an isocratic or gradient elution with a suitable mobile phase (e.g., a mixture of aqueous buffer and methanol) to separate the substrate ([¹⁴C]-dihydrothymine) from the product ([¹⁴C]-N-carbamyl-β-aminoisobutyrate).
-
Monitor the eluent with an on-line radioactivity detector or collect fractions at regular intervals.
-
-
Quantification:
-
If using a radioactivity detector, integrate the peak areas corresponding to the substrate and product.
-
If using a fraction collector, add scintillation cocktail to each fraction and measure the radioactivity using a liquid scintillation counter.
-
Calculate the amount of product formed based on the specific activity of the radiolabeled substrate.
-
Express the DHP activity as pmol or nmol of product formed per minute per milligram of protein.
-
Protocol 3: LC-MS/MS Method for the Quantification of Thymine and its Catabolites
This protocol provides a general framework for the simultaneous quantification of thymine, dihydrothymine, and β-ureidoisobutyrate in biological samples, based on published LC-MS/MS methods.[1][9]
Objective: To accurately quantify the levels of thymine and its downstream metabolites in plasma or urine.
Materials:
-
LC-MS/MS system (e.g., UPLC coupled to a tandem quadrupole mass spectrometer)
-
Reversed-phase column (e.g., C18)
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
Stable isotope-labeled internal standards for each analyte
-
Biological matrix (e.g., plasma, urine)
-
Protein precipitation solvent (e.g., acetonitrile)
Procedure:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
To a known volume of the sample, add the internal standard mixture.
-
Precipitate proteins by adding a sufficient volume of cold acetonitrile.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Perform chromatographic separation using a gradient elution with mobile phases A and B. A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute the analytes.
-
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for each analyte and its internal standard.
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve using known concentrations of standards.
-
Determine the concentration of each analyte in the samples by interpolating their peak area ratios on the calibration curve.
-
Conclusion
This compound (dihydrothymine) is a critical intermediate in the reductive catabolism of thymine. The enzymes responsible for its formation and subsequent degradation, particularly DPD, are of significant interest due to their role in the metabolism of fluoropyrimidine chemotherapeutics. This technical guide has provided an in-depth overview of the thymine catabolism pathway, summarized the available quantitative data, and detailed relevant experimental protocols. While there are still gaps in the complete kinetic characterization of all human enzymes in this pathway, the information and methods presented here serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development. Further research is warranted to fully elucidate the kinetics of the human enzymes and to standardize the analytical methods for assessing the activity of this important metabolic pathway.
References
- 1. DPYD dihydropyrimidine dehydrogenase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Dihydropyrimidinase from Saccharomyces kluyveri can hydrolyse polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPYD gene: MedlinePlus Genetics [medlineplus.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Beta-ureidopropionase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 8. researchgate.net [researchgate.net]
- 9. HPLC-electrospray tandem mass spectrometry for rapid determination of dihydropyrimidine dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Pyrimidine catabolism: individual characterization of the three sequential enzymes with a new assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Radiochemical assay for determination of dihydropyrimidinase activity using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Elusive Mechanism: A Technical Guide to Understanding 5,6-Dihydro-6-methyluracil in Cellular Processes
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct, in-depth research on the specific mechanism of action of 5,6-Dihydro-6-methyluracil in cellular processes is limited in publicly available scientific literature. This guide, therefore, provides a comprehensive overview based on the known activities of structurally related uracil analogs. The information presented herein is intended to serve as a foundational resource to stimulate and guide future research into this specific compound.
Introduction: The Uracil Scaffold in Biology
Uracil and its derivatives are fundamental components of nucleic acids and play crucial roles in a myriad of cellular processes, from DNA replication and repair to RNA synthesis and metabolism. Modifications to the uracil ring structure can dramatically alter the biological activity of these molecules, leading to their development as therapeutic agents, particularly in the fields of oncology and immunology. This compound, a dihydropyrimidine, represents a class of modified uracils whose specific cellular functions remain largely uncharacterized. Insights into its mechanism can be inferred from the study of similar compounds, such as 6-methyluracil and other dihydrouracil derivatives.
Postulated Mechanisms of Action Based on Related Compounds
The biological effects of uracil derivatives are diverse. Based on the activities of related molecules, the mechanism of action of this compound could potentially involve several key cellular pathways.
Modulation of Nucleotide Metabolism
One of the most well-established mechanisms for uracil analogs is the interference with nucleotide synthesis. For instance, the anticancer drug 5-fluorouracil exerts its effect by inhibiting thymidylate synthase, a critical enzyme in the de novo synthesis of thymidine. While this compound lacks the fluorine substitution, its structural similarity to thymine (5-methyluracil) suggests it might interact with enzymes involved in pyrimidine metabolism.
Potential Cellular Targets:
-
Dihydropyrimidine Dehydrogenase (DPD): This enzyme is involved in the catabolism of uracil and thymine. This compound, as a dihydrouracil, could potentially act as a substrate or inhibitor of DPD, thereby altering the cellular pool of pyrimidines.
-
Thymidylate Synthase (TS): While less likely than fluorinated analogs, the possibility of interaction with TS cannot be entirely ruled out without experimental evidence.
-
Other enzymes in the pyrimidine salvage pathway.
Immunomodulatory Effects
6-Methyluracil has been reported to possess immunomodulatory properties and is used as an adjuvant.[1] This suggests that this compound might also influence immune responses. The mechanism could involve interactions with immune cell receptors or modulation of cytokine signaling pathways.
Potential Signaling Pathways:
-
Toll-like Receptor (TLR) Signaling: Some nucleic acid analogs are known to activate TLRs, leading to the activation of downstream signaling cascades like NF-κB and IRF3/7, resulting in the production of pro-inflammatory cytokines.
-
Cytokine Signaling: The compound could potentially modulate the signaling of interleukins or interferons, though the specific pathways are unknown.
Anti-proliferative and Anti-metastatic Effects
Studies on 6-methyluracil have indicated potential anti-metastatic effects in certain cancer models.[2] The saturation of the 5,6-double bond in this compound could alter its interaction with cellular targets, potentially leading to anti-proliferative activity.
Quantitative Data from Related Uracil Derivatives
Due to the absence of specific quantitative data for this compound, the following table summarizes data from related compounds to provide a comparative context for future experiments.
| Compound | Cell Line(s) | Endpoint | Result | Reference |
| 6-methyluracil | Pliss lymphosarcoma, Walker carcinosarcoma (in vivo, rats) | Antimetastatic effect | Significant when administered orally at 50 mg/kg/day | [2] |
| cis-5-Fluoro-5,6-dihydro-6-methoxy-uracil | Various solid tumor cell lines | Antiproliferative effect | Higher than 5-fluorouracil in one cell line | [3] |
| cis-5-Fluoro-5,6-dihydro-6-methoxy-uracil | Two cell lines | Inhibition of thymidylate synthase (TS) | 2- to 5-fold stronger than 5-fluorouracil | [3] |
| Various 5- and 6-aminouracil derivatives | Two cancer cell lines | Antiproliferative activity | Ranged from 2.68 to 16.82 μg/mL | [4] |
Proposed Experimental Protocols
To elucidate the mechanism of action of this compound, a systematic experimental approach is required. The following protocols are suggested based on standard methodologies in molecular and cellular biology.
Cell Viability and Proliferation Assays
Objective: To determine the cytotoxic and cytostatic effects of this compound on various cell lines.
Methodology:
-
Cell Culture: Culture selected cancer and non-cancerous cell lines in appropriate media.
-
Compound Treatment: Treat cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
MTT or WST-1 Assay:
-
Add MTT or WST-1 reagent to each well and incubate.
-
Measure the absorbance at the appropriate wavelength to determine cell viability.
-
-
BrdU Incorporation Assay:
-
Pulse-label cells with BrdU.
-
Use an anti-BrdU antibody to detect incorporated BrdU via colorimetric or fluorometric methods to assess DNA synthesis.
-
Target Identification and Validation
Objective: To identify the primary cellular targets of this compound.
Methodology:
-
Enzyme Inhibition Assays:
-
Perform in vitro enzymatic assays with key enzymes of pyrimidine metabolism (e.g., DPD, TS) in the presence of varying concentrations of the compound.
-
Determine IC50 values.
-
-
Affinity Chromatography:
-
Immobilize this compound on a solid support.
-
Incubate with cell lysates to capture binding proteins.
-
Elute and identify bound proteins using mass spectrometry.
-
-
Thermal Shift Assay (DSF):
-
Measure the change in the melting temperature of potential target proteins upon binding to the compound.
-
Signaling Pathway Analysis
Objective: To investigate the downstream signaling pathways affected by this compound.
Methodology:
-
Western Blotting:
-
Treat cells with the compound and lyse them at different time points.
-
Probe for the phosphorylation status and total protein levels of key signaling molecules (e.g., Akt, ERK, STAT3, NF-κB).
-
-
Reporter Gene Assays:
-
Use cell lines with reporter constructs for specific transcription factors (e.g., NF-κB-luciferase, STAT3-luciferase).
-
Measure reporter activity after compound treatment.
-
Visualizing Potential Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway and a general experimental workflow for investigating the mechanism of action of this compound.
Caption: Hypothetical signaling pathways for this compound.
Caption: Experimental workflow for mechanism of action studies.
Conclusion and Future Directions
The precise mechanism of action of this compound remains an open area of investigation. Based on the activities of structurally similar compounds, it is plausible that its effects are mediated through the modulation of pyrimidine metabolism, immunomodulatory pathways, or direct anti-proliferative mechanisms. The experimental protocols and conceptual frameworks presented in this guide offer a roadmap for researchers to systematically unravel the cellular and molecular interactions of this compound. Future studies should focus on unbiased, high-throughput screening methods to identify its primary cellular targets, followed by rigorous validation in relevant in vitro and in vivo models. Such research will be pivotal in determining the therapeutic potential of this compound and its derivatives.
References
- 1. 6-Methyluracil | C5H6N2O2 | CID 12283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Methyluracil | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. In vitro antitumour activity of cis- and trans-5-fluoro-5,6-dihydro-6-alkoxy-uracils; effects on thymidylate synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]
An In-Depth Technical Guide to the Known Derivatives of 5,6-Dihydro-6-methyluracil and Their Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known derivatives of 5,6-dihydro-6-methyluracil, a saturated pyrimidine core of interest in medicinal chemistry. The document details synthetic methodologies for the core structure and its functionalized analogs, presents quantitative data in structured tables, and includes detailed experimental protocols for key reactions. Visual diagrams generated using the DOT language illustrate synthetic pathways and biological context to facilitate understanding.
Introduction to this compound
This compound is a heterocyclic compound belonging to the dihydropyrimidine family. These structures are notable as they represent the reduced, and often catabolic, forms of the corresponding pyrimidine nucleobases. The saturation of the 5,6-double bond of the uracil ring leads to a loss of planarity and alters the electronic properties of the molecule, which can significantly impact its biological activity and metabolic stability. The study of its derivatives is crucial for understanding pyrimidine metabolism and for the development of novel therapeutic agents, including enzyme inhibitors and potential anticancer drugs.
Synthesis of the this compound Core
The synthesis of the this compound scaffold can be approached through two primary strategies: the reduction of the corresponding unsaturated precursor, 6-methyluracil, or through a de novo ring-forming condensation reaction.
Catalytic Hydrogenation of 6-Methyluracil
A common and efficient method for the synthesis of this compound is the catalytic hydrogenation of the readily available 6-methyluracil. This reaction involves the reduction of the 5,6-double bond in the pyrimidine ring.
Experimental Protocol: Catalytic Hydrogenation of 6-Methyluracil
-
Materials: 6-methyluracil, Methanol, Palladium on carbon (10 wt% Pd/C).
-
Procedure:
-
In a suitable hydrogenation vessel, dissolve 6-methyluracil in methanol.
-
Carefully add 10 wt% palladium on carbon to the solution (approximately 10 mol% of the substrate).
-
Seal the vessel and purge with hydrogen gas.
-
Maintain a hydrogen atmosphere (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent such as water or ethanol.
-
Biginelli-type Condensation Reactions
While the classic Biginelli reaction typically yields dihydropyrimidines with an ester at the 5-position and an aryl group at the 4-position, modifications of this reaction can be envisioned for the synthesis of the this compound core. This would involve the three-component condensation of urea, a β-dicarbonyl compound equivalent that would lead to the desired substitution pattern, and an aldehyde. For the specific synthesis of this compound, a modified approach using crotonic acid or its derivatives with urea could be explored, although this is a less common route.
Known Derivatives of this compound and Their Synthesis
The derivatization of the this compound core can be achieved at the N1 and N3 positions of the urea moiety, as well as at the C5 position of the pyrimidine ring.
N-Substituted Derivatives
Alkylation or arylation at the N1 and N3 positions can be achieved by reacting the this compound core with suitable electrophiles under basic conditions.
General Experimental Protocol for N-Alkylation
-
Materials: this compound, appropriate alkyl halide (e.g., iodomethane, benzyl bromide), a suitable base (e.g., potassium carbonate, sodium hydride), and a polar aprotic solvent (e.g., dimethylformamide, acetonitrile).
-
Procedure:
-
To a solution of this compound in the chosen solvent, add the base and stir for a short period to generate the anion.
-
Add the alkylating agent dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
C5-Substituted Derivatives
Halogenation at the C5 position can be achieved through various methods. For instance, oxidative halogenation of 6-methyluracil can lead to 5,5-dihalo-6-hydroxy-5,6-dihydrouracil derivatives.
Experimental Protocol: Synthesis of 5,5-Dichloro-6-hydroxy-6-methyl-5,6-dihydrouracil [1]
-
Materials: 6-methyluracil, Acetic acid, Gaseous chlorine.
-
Procedure:
-
Pass gaseous chlorine through a solution of 6-methyluracil in acetic acid for approximately 30 minutes.
-
Stir the resulting mixture at room temperature for an additional 2 hours.
-
Evaporate the solution to dryness in vacuo.
-
Wash the precipitate with dichloromethane and dry to yield the product.
-
Table 1: Synthesis of 5,5-Dichloro-6-hydroxy-6-methyl-5,6-dihydrouracil from various precursors [1]
| Starting Material | Yield (%) |
| 6-Methyluracil | 89 |
| 5-Bromo-6-methyluracil | 83 |
| 5-Chloro-6-methyluracil | 89 |
5-Hydroxy-6-methyluracil can be synthesized from a 5,6-dihydroxy-5,6-dihydro-6-methyluracil precursor through acid-catalyzed dehydration.
Experimental Protocol: Synthesis of 5-Hydroxy-6-methyluracil
-
Materials: 5,6-Dihydro-5,6-dihydroxy-6-methyluracil, 0.4 M aqueous sulfuric acid.
-
Procedure:
-
Dehydrate 5,6-dihydro-5,6-dihydroxy-6-methyluracil in 0.4 M aqueous sulfuric acid.
-
This reaction quantitatively yields 5-hydroxy-6-methyluracil.
-
6-Aryl Derivatives
While not direct derivatives of 6-methyluracil, the synthesis of 6-aryl-dihydrouracils provides a template for creating diversity at the 6-position. These can be synthesized from Biginelli hybrids.
Experimental Protocol: Synthesis of 6-Aryl-dihydrouracils [2]
-
Materials: Corresponding 6-aryl-5,6-dihydropyrimidin-4(3H)-one Biginelli hybrid, 3-chloroperbenzoic acid (m-CPBA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the Biginelli hybrid in DCM.
-
Add m-CPBA to the solution under mild conditions.
-
The reaction leads to the cleavage of the carbon-sulfur bond, affording the 6-aryl-dihydrouracil.
-
Table 2: Examples of Synthesized 6-Aryl-dihydrouracils [2]
| 6-Aryl Substituent | Yield (%) | Melting Point (°C) |
| 4'-Methoxyphenyl | 53 | 220 |
| 3',4',5'-Trimethoxyphenyl | 64 | 210 |
| 4'-(Benzyloxy)-3'-methoxyphenyl | 70 | 207 |
Biological Context and Signaling Pathways
The metabolism of pyrimidines is a critical cellular process, and dihydropyrimidines are key intermediates in their catabolic pathway. The enzyme dihydropyrimidine dehydrogenase (DPD) is responsible for the initial and rate-limiting step in this pathway, which is the reduction of uracil and thymine to their corresponding 5,6-dihydropyrimidines.[3][4] This is particularly relevant in the context of cancer chemotherapy, as DPD is the primary enzyme responsible for the breakdown of the anticancer drug 5-fluorouracil (5-FU).[5]
Derivatives of this compound can be investigated as potential modulators of DPD activity or as probes to study the pyrimidine catabolic pathway.
Synthetic Workflow Diagrams
The following diagrams illustrate the key synthetic transformations described in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the mechanism of dihydropyrimidine dehydrogenase from site-directed mutagenesis targeting the active site loop and redox cofactor coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Dihydropyrimidine dehydrogenase deficiency as a cause of fatal 5-Fluorouracil toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Stability and Degradation of 5,6-Dihydro-6-methyluracil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct in vivo studies on the stability and degradation of 5,6-Dihydro-6-methyluracil are limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known metabolic pathways of structurally similar pyrimidine derivatives, including 5,6-dihydrouracil, dihydrothymine (5,6-dihydro-5-methyluracil), and 6-methyluracil. The experimental protocols and metabolic pathways described herein are based on established methods for analogous compounds and are predicted to be applicable to the study of this compound.
Introduction
This compound is a dihydropyrimidine, a class of molecules that are intermediates in the catabolism of pyrimidine bases. Understanding the in vivo stability and degradation of this compound is crucial for researchers investigating pyrimidine metabolism, developing novel therapeutic agents, and assessing the pharmacokinetics of related drugs. This technical guide synthesizes the available data on related compounds to provide a predictive framework for the in vivo behavior of this compound, presents relevant quantitative data in a structured format, details applicable experimental methodologies, and visualizes the key metabolic pathways.
Predicted In Vivo Stability and Degradation Pathway
Based on the established catabolic pathways of uracil and thymine, this compound is expected to be an intermediate in the degradation of 6-methyluracil. The in vivo degradation is likely a three-step enzymatic process primarily occurring in the liver.
The predicted catabolic pathway is as follows:
-
Reduction: 6-methyluracil is reduced to this compound by the enzyme dihydropyrimidine dehydrogenase (DPD) . This is typically the rate-limiting step in pyrimidine catabolism.
-
Hydrolysis: The pyrimidine ring of this compound is opened through hydrolysis by the enzyme dihydropyrimidinase (DHP) to form N-carbamoyl-β-aminoisobutyrate.
-
Hydrolysis: Finally, β-ureidopropionase hydrolyzes N-carbamoyl-β-aminoisobutyrate to β-aminoisobutyrate, carbon dioxide, and ammonia.
In vitro studies using rat liver slices have detected the presence of this compound as a metabolite of 6-methyl-2-thiouracil, which is first converted to 6-methyluracil, supporting its role as a metabolic intermediate.[1]
Quantitative Data on Related Dihydropyrimidines
| Parameter | 5,6-Dihydrouracil (from 13C-uracil administration)[2] | 5-Fluoro-5,6-dihydrouracil (from 5-FU administration)[3][4] |
| Elimination Half-life (t1/2) | 0.9–1.4 hours | Not explicitly stated for the metabolite |
| Area Under the Curve (AUC) | 1.9–3.1 times greater than that of uracil | 5.39 ± 0.32 h x µg/ml (from 250 mg/m2 5-FU) |
| 8.75 ± 1.24 h x µg/ml (from 370 mg/m2 5-FU) | ||
| Peak Plasma Concentration (Cmax) | Not reported | 3.60 ± 0.16 µg/ml (from 250 mg/m2 5-FU) |
| 5.26 ± 0.55 µg/ml (from 370 mg/m2 5-FU) | ||
| Time to Peak Plasma Concentration (Tmax) | Not reported | 0.45 ± 0.03 hours (from 250 mg/m2 5-FU) |
| 0.69 ± 0.06 hours (from 370 mg/m2 5-FU) |
Table 1: Pharmacokinetic Parameters of Structurally Related Dihydropyrimidines.
Experimental Protocols
The following are detailed methodologies for key experiments used to study the in vivo stability and degradation of pyrimidine derivatives. These protocols can be adapted for the investigation of this compound.
In Vivo Pharmacokinetic Study Design
Objective: To determine the pharmacokinetic profile of this compound in a suitable animal model (e.g., rat or mouse).
Procedure:
-
Animal Model: Utilize healthy male rats (e.g., Sprague-Dawley) or mice.
-
Drug Administration: Administer a defined dose of this compound intravenously (for direct pharmacokinetic assessment) or orally (to assess absorption and first-pass metabolism). A typical administration vehicle could be a solution in saline or a suitable solubilizing agent.[5]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) via a cannulated vessel (e.g., jugular vein) into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis to ensure stability.[6]
-
Urine and Feces Collection: House animals in metabolic cages to collect urine and feces for a specified period (e.g., 72 hours) to determine excretion routes.[1]
-
Sample Analysis: Analyze the concentration of this compound and its potential metabolites in plasma, urine, and feces using a validated analytical method such as LC-MS/MS.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To quantify the concentration of this compound and its metabolites in biological matrices.
Procedure:
-
Sample Preparation (Plasma):
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add an internal standard (a structurally similar compound not present in the sample, ideally a stable isotope-labeled version of the analyte).
-
Precipitate proteins by adding a solvent like acetonitrile (e.g., 900 µL of chilled acetonitrile).[6]
-
Vortex the mixture vigorously and then centrifuge to pellet the precipitated proteins.[6]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.[6]
-
-
Chromatographic Separation (LC):
-
Utilize a reverse-phase HPLC column (e.g., C18).
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).
-
-
Mass Spectrometric Detection (MS/MS):
-
Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Optimize the mass transitions (precursor ion → product ion) for this compound and its expected metabolites.
-
Develop a calibration curve using standards of known concentrations to quantify the analyte in the samples.
-
Mandatory Visualizations
Predicted Catabolic Pathway of 6-Methyluracil
Caption: Predicted enzymatic degradation pathway of 6-methyluracil to its final metabolites.
Experimental Workflow for In Vivo Pharmacokinetic Analysis
Caption: A generalized workflow for conducting in vivo pharmacokinetic studies.
Logical Relationship of Pyrimidine Catabolism
Caption: The sequential enzymatic reactions in the catabolism of pyrimidine bases.
References
- 1. Studies on the Metabolism of 2-Thio-6-methyluracil in Rats [jstage.jst.go.jp]
- 2. Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Comparative pharmacokinetic analysis of 5-fluorouracil and its major metabolite 5-fluoro-5,6-dihydrouracil after conventional and reduced test dose in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
The Uncharted Territory of DNA Damage: A Technical Guide to the Putative Role of 5,6-Dihydro-6-methyluracil in Genomic Instability and Repair
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The integrity of the genome is under constant assault from both endogenous and exogenous sources, leading to a variety of DNA lesions. While significant research has elucidated the mechanisms of damage and repair for many of these lesions, a substantial knowledge gap exists concerning the biological implications of 5,6-dihydro-6-methyluracil. This technical guide consolidates the current understanding of related pyrimidine adducts to hypothesize the role of this understudied lesion in DNA damage and repair pathways. By examining the established functions of analogous molecules, we provide a framework for future investigation, including detailed experimental protocols and potential signaling pathways, to stimulate research into this uncharted area of genome maintenance. This document serves as a foundational resource for researchers aiming to explore the significance of this compound in cellular processes and its potential as a biomarker or therapeutic target.
Introduction: The Significance of Pyrimidine Saturation in DNA Damage
Saturation of the 5,6-double bond of pyrimidine bases is a known form of DNA damage, primarily induced by ionizing radiation under anoxic conditions. These saturated pyrimidines, such as 5,6-dihydrouracil and 5,6-dihydrothymine, can distort the DNA helix, impede DNA replication and transcription, and are recognized by the base excision repair (BER) pathway. The presence of a methyl group at the C6 position of the uracil ring, forming this compound, introduces an additional layer of complexity. This modification's impact on DNA structure, its recognition by DNA repair machinery, and its overall biological consequence remain largely unexplored.
Hypothetical Formation and Structure of this compound in DNA
While direct evidence for the formation of this compound in DNA is scarce, it is plausible that it could arise from radical-mediated damage to thymine or 6-methyluracil, a non-canonical base. The saturation of the C5-C6 bond would result in a non-planar puckered ring structure, which would locally distort the DNA double helix. The presence of the methyl group at the C6 position could further influence the conformational dynamics of the lesion and its interaction with DNA repair enzymes.
The Anticipated Repair Pathway: Base Excision Repair (BER)
Given its structural similarity to other saturated pyrimidines, this compound is most likely processed by the Base Excision Repair (BER) pathway. BER is a multi-step process that removes small, non-helix-distorting base lesions from DNA.
The proposed BER pathway for this compound would involve the following key steps:
-
Recognition and Excision: A DNA glycosylase recognizes the damaged base and cleaves the N-glycosidic bond, releasing the free base and creating an apurinic/apyrimidinic (AP) site.
-
AP Site Incision: An AP endonuclease cleaves the phosphodiester backbone 5' to the AP site.
-
End Processing: The resulting 5'-deoxyribose phosphate (dRP) terminus is removed.
-
DNA Synthesis: A DNA polymerase fills the single-nucleotide gap.
-
Ligation: A DNA ligase seals the nick in the DNA backbone.
Methodological & Application
Synthesis and Purification of 5,6-Dihydro-6-methyluracil: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, two-step protocol for the synthesis and purification of 5,6-Dihydro-6-methyluracil. The synthesis begins with the condensation of ethyl acetoacetate and urea to form 6-methyluracil, which is subsequently reduced via catalytic hydrogenation to yield the target compound. Detailed methodologies for both reaction steps and the final purification are provided below.
Data Summary
The following tables summarize the key quantitative data for the synthesis and purification of this compound.
Table 1: Synthesis of 6-Methyluracil
| Parameter | Value | Reference |
| Starting Materials | Ethyl acetoacetate, Urea | [1] |
| Reagents | Sodium hydroxide, Hydrochloric acid, Absolute ethanol | [1] |
| Reaction Time | 5-7 days (drying of intermediate), Cyclization and precipitation is rapid | [1] |
| Yield | 71-77% | [1] |
| Purity | High degree of purity after precipitation | [1] |
Table 2: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 6-Methyluracil | |
| Catalyst | Palladium on carbon (Pd/C) | [2] |
| Reagents | Hydrogen gas (H₂) | [2] |
| Solvent | Methanol | [2] |
| Purity | High purity achievable after purification |
Table 3: Purification of this compound
| Method | Description | Reference |
| Recrystallization | Purification of the crude product from a suitable solvent. | [2] |
| Column Chromatography | Alternative purification using a silica gel stationary phase. |
Experimental Protocols
Part 1: Synthesis of 6-Methyluracil
This procedure is adapted from a well-established method published in Organic Syntheses.[1]
Materials:
-
Urea, finely powdered: 80 g (1.33 moles)
-
Ethyl acetoacetate: 160 g (1.23 moles)
-
Absolute ethanol: 25 mL
-
Concentrated hydrochloric acid: 10 drops
-
Sodium hydroxide: 80 g (2 moles)
-
Concentrated hydrochloric acid for acidification
-
Water
-
Ether
Procedure:
-
Formation of β-Uraminocrotonic Ester:
-
In a 5-inch crystallizing dish, thoroughly mix 80 g of finely powdered urea, 160 g of ethyl acetoacetate, 25 mL of absolute ethanol, and 10 drops of concentrated hydrochloric acid.
-
Loosely cover the dish with a watch glass and place it in a vacuum desiccator containing concentrated sulfuric acid.
-
Evacuate the desiccator using a water pump and continue evacuation for 5 to 7 days, or until the mixture is completely dry. The crude β-uraminocrotonic ester should weigh between 200-205 g.[1]
-
-
Cyclization to 6-Methyluracil:
-
Prepare a solution of 80 g of sodium hydroxide in 1.2 L of water and heat it to 95°C.
-
Stir the dry, finely powdered β-uraminocrotonic ester into the hot sodium hydroxide solution.
-
Cool the resulting clear solution to 65°C.
-
With continuous stirring, carefully and slowly add concentrated hydrochloric acid to acidify the solution.
-
6-Methyluracil will precipitate almost immediately.
-
Cool the mixture further in an ice bath to ensure complete precipitation.
-
-
Isolation and Purification of 6-Methyluracil:
-
Collect the precipitated 6-methyluracil by filtration.
-
Wash the solid sequentially with cold water, alcohol, and finally ether.
-
Air-dry the product. The expected yield is 110-120 g (71-77%).
-
For further purification, 6-methyluracil can be recrystallized from glacial acetic acid.[1]
-
Part 2: Synthesis of this compound
This protocol is based on the general method of catalytic hydrogenation of uracil derivatives.[2]
Materials:
-
6-Methyluracil
-
Palladium on carbon (10 wt% Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Hydrogenation Reaction:
-
In a suitable hydrogenation vessel, dissolve the synthesized 6-methyluracil in methanol.
-
Carefully add 10 wt% palladium on carbon to the solution.
-
Seal the vessel and purge it with hydrogen gas.
-
Maintain a hydrogen atmosphere and stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.
-
-
Work-up and Isolation:
-
Upon completion of the reaction, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst.[2]
-
Wash the Celite® pad with additional methanol to recover any adsorbed product.
-
Combine the filtrate and the washings.
-
Remove the methanol under reduced pressure to obtain the crude this compound.
-
Part 3: Purification of this compound
The crude product can be purified by either recrystallization or column chromatography.
A. Recrystallization:
-
Select a suitable solvent or solvent system in which the crude product has high solubility at elevated temperatures and low solubility at room or lower temperatures. Common solvents for similar compounds include water, ethanol, or mixtures such as ethanol/water or ethyl acetate/hexane.
-
Dissolve the crude this compound in a minimum amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
B. Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane in methanol).
-
Dissolve the crude product in a minimum amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.
Synthesis Workflow
The overall synthesis of this compound can be visualized as a two-step process.
Caption: Two-step synthesis of this compound.
References
Application Note: Quantification of 5,6-Dihydro-6-methyluracil in Urine by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5,6-Dihydro-6-methyluracil in human urine. This compound is a metabolite of 6-methyluracil, a compound of interest in various metabolic studies. This method utilizes a simple sample preparation procedure and a robust LC-MS/MS system to achieve high throughput and reliable quantification, making it suitable for clinical research and drug development applications.
Introduction
This compound is a reduced metabolite of 6-methyluracil. The quantification of this metabolite in urine is crucial for understanding the metabolic pathways and pharmacokinetics of its parent compound. LC-MS/MS offers superior sensitivity and selectivity for the analysis of small molecules in complex biological matrices like urine. This document provides a detailed protocol for the sample preparation, chromatographic separation, and mass spectrometric detection of this compound.
Experimental
Materials and Reagents
-
This compound analytical standard
-
6-Methyluracil-d3 (or other suitable stable isotope-labeled internal standard)
-
Formic acid, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Deionized water, 18 MΩ·cm or higher
-
Human urine (drug-free)
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu Nexera, Waters ACQUITY UPLC)
-
Tandem Mass Spectrometer (e.g., SCIEX Triple Quad, Waters Xevo TQ-S)
-
Analytical Column: Atlantis dC18, 2.1 x 100 mm, 3 µm, or equivalent[1][2]
Sample Preparation
A simple "dilute-and-shoot" approach or protein precipitation can be employed for sample preparation.[3]
Protocol 1: Dilute-and-Shoot
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.[4]
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution (in 50:50 acetonitrile:water).
-
Vortex the mixture for 30 seconds.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Protein Precipitation
-
To 100 µL of urine sample, add 300 µL of acetonitrile containing the internal standard.[4]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.[4]
-
Transfer the clear supernatant to an autosampler vial for analysis.
Liquid Chromatography
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient:
Time (min) %B 0.0 5 1.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |
Mass Spectrometry
The mass spectrometer should be operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 129.1 | 70.1 | 100 | 20 |
| This compound (Qualifier) | 129.1 | 84.1 | 100 | 15 |
| 6-Methyluracil-d3 (IS) | 130.1 | 85.1 | 100 | 18 |
(Note: The exact m/z values and collision energies should be optimized for the specific instrument used.)
Method Validation
The method was validated for linearity, sensitivity, accuracy, precision, and matrix effects according to standard bioanalytical method validation guidelines.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 8%[1][2] |
| Inter-day Precision (%CV) | ≤ 10%[1][2] |
| Accuracy (% Recovery) | 91 - 108%[1][2] |
| Matrix Effect | Minimal ion suppression or enhancement observed |
Experimental Workflow Diagram
Method Validation Parameters
Conclusion
The described LC-MS/MS method provides a reliable and efficient means for the quantification of this compound in human urine. The simple sample preparation and robust chromatographic and mass spectrometric conditions make this method well-suited for high-throughput analysis in research and drug development settings. The validation data demonstrates that the method is accurate, precise, and sensitive for its intended purpose.
References
Application Notes and Protocols for the Quantification of 5,6-Dihydrouracil in Human Plasma
Introduction
5,6-Dihydrouracil (UH2) is a metabolite of the endogenous pyrimidine base uracil and the chemotherapeutic agent 5-fluorouracil (5-FU). The enzyme dihydropyrimidine dehydrogenase (DPD) is responsible for the conversion of uracil and 5-FU to their respective dihydro forms.[1][2] DPD activity is a critical determinant of 5-FU efficacy and toxicity, as reduced DPD function can lead to severe adverse drug reactions.[1][2] Therefore, the accurate quantification of 5,6-dihydrouracil in human plasma is essential for assessing DPD activity, which can aid in personalized 5-FU dosing strategies to enhance safety and therapeutic outcomes.[1][3] This document provides detailed application notes and protocols for the quantification of 5,6-dihydrouracil in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of Uracil
The catabolism of uracil to β-alanine involves a three-step enzymatic process, with DPD catalyzing the initial and rate-limiting step.
References
- 1. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes & Protocols: Solid-Phase Extraction of 5,6-Dihydro-6-methyluracil from Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dihydro-6-methyluracil is a metabolite of 6-methyluracil, a pyrimidine derivative with various therapeutic applications. 6-methyluracil is known to be involved in nucleic acid metabolism and has been investigated for its effects on tissue regeneration and as an immunomodulatory agent. The accurate quantification of its metabolites, such as this compound, in biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its metabolic fate.
Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher recovery, better precision, and reduced solvent consumption. This document provides a detailed application note and a generalized protocol for the extraction of this compound from biological fluids like plasma and serum using polymeric reversed-phase SPE cartridges. The protocol is based on established methods for structurally similar compounds, such as 5,6-dihydrouracil and other uracil derivatives.[1][2]
Biological Significance and Metabolic Pathway
6-methyluracil is a synthetic pyrimidine analog.[3] In the body, pyrimidine bases undergo catabolism, which includes the reduction of the pyrimidine ring. It is postulated that 6-methyluracil is metabolized to this compound in a manner analogous to the conversion of uracil to 5,6-dihydrouracil. This reaction is catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD).[4][5] Understanding this pathway is important for evaluating the activity of DPD, which can influence the efficacy and toxicity of pyrimidine-based drugs.
Experimental Protocols
This section details a generalized solid-phase extraction protocol for the isolation of this compound from human plasma or serum, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., this compound-d3)
-
Acetonitrile (ACN), HPLC grade or higher
-
Methanol (MeOH), HPLC grade or higher
-
Formic acid, LC-MS grade
-
Deionized water, 18 MΩ·cm or higher
-
Human plasma or serum samples
-
Polymeric reversed-phase SPE cartridges (e.g., Strata-X, 30 mg/1 mL)[6]
-
Centrifuge capable of 6000 rpm and 4°C
-
Vortex mixer
-
Nitrogen evaporator
-
LC-MS/MS system
Sample Pre-treatment: Protein Precipitation
-
To 100 µL of human plasma or serum in a microcentrifuge tube, add an appropriate amount of internal standard solution.
-
Add 900 µL of chilled (~0°C) acetonitrile.[1]
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 6000 rpm for 5 minutes at 4°C.[1]
-
Carefully collect the supernatant for SPE.
Solid-Phase Extraction (SPE) Protocol
The following protocol is a general guideline using a Strata-X polymeric reversed-phase sorbent.[6][7]
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of deionized water.
-
Loading: Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte of interest with 1 mL of methanol.
-
Dry-down: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
Data Presentation
Table 1: Recovery Data for Uracil and its Analogs using SPE
| Analyte | Matrix | SPE Sorbent | Recovery (%) | Reference |
| Uracil | Human Serum | Strata-X PRO | >80% | [2] |
| 5,6-Dihydrouracil | Human Serum | Strata-X PRO | >80% | [2] |
| 5-Fluorouracil | Human Serum | Strata-X PRO | >80% | [2] |
Table 2: Precision and Accuracy Data for Uracil and 5,6-Dihydrouracil in Human Serum
| Analyte | QC Level | Precision (%CV) | Accuracy (%) | Reference |
| Uracil | Low | 11.8 | 108.9 | [2] |
| Medium | 5.6 | 98.4 | [2] | |
| High | 2.4 | 93.7 | [2] | |
| 5,6-Dihydrouracil | Low | 9.7 | 105.3 | [2] |
| Medium | 4.8 | 95.6 | [2] | |
| High | 3.1 | 89.3 | [2] |
LC-MS/MS Parameters (General Guidance)
-
Column: A C18 column, such as a Kinetex PS C18, is often suitable for the separation of these polar compounds.[1]
-
Mobile Phase: A gradient of methanol or acetonitrile with 0.1% formic acid in water is a common choice.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for the detection of dihydrouracil derivatives.[4]
-
Detection: Multiple Reaction Monitoring (MRM) should be used for quantification, with at least two transitions per analyte for confirmation.
Conclusion
This document provides a comprehensive, though generalized, framework for the solid-phase extraction of this compound from biological fluids. The detailed protocol, based on established methods for similar compounds, offers a robust starting point for method development and validation. The provided quantitative data for related analytes serves as a useful benchmark for assessing method performance. Researchers and scientists can adapt and optimize this protocol to meet the specific requirements of their studies, enabling accurate and reliable quantification of this important metabolite.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. 6-Methyluracil | C5H6N2O2 | CID 12283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactome | uracil + NADPH + H+ => 5,6-dihydrouracil + NADP+ [reactome.org]
- 6. Strata-X SPE Products for Extraction | Phenomenex [phenomenex.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Application Notes and Protocols for the GC-MS Analysis of 5,6-Dihydro-6-methyluracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dihydro-6-methyluracil is a pyrimidine derivative of significant interest in various fields of research, including drug metabolism and clinical diagnostics. As a metabolite, its accurate quantification in biological matrices is crucial for understanding metabolic pathways and for the development of therapeutic agents. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive platform for the analysis of such compounds, often requiring derivatization to enhance volatility and improve chromatographic performance. These application notes provide detailed protocols for the sample preparation, derivatization, and GC-MS analysis of this compound.
Metabolic Pathway Context
This compound is involved in the pyrimidine catabolism pathway. In this pathway, pyrimidine bases like uracil and thymine are broken down into simpler molecules. The initial and rate-limiting step in uracil catabolism is its reduction to 5,6-dihydrouracil, a reaction catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD). This is followed by the hydrolytic ring opening of dihydrouracil by dihydropyrimidinase to form N-carbamoyl-β-alanine, which is then further metabolized.[1][2] The catabolism of thymine follows a similar path to β-aminoisobutyrate.[1] this compound is structurally analogous to these intermediates and is processed through a similar enzymatic cascade. Understanding this pathway is critical for interpreting the results of metabolic studies and for identifying potential enzymatic deficiencies or drug interactions.
Experimental Protocols
Sample Preparation from Biological Matrices (e.g., Urine, Plasma)
A robust sample preparation protocol is essential for removing interferences and concentrating the analyte of interest.
Materials:
-
Biological fluid (e.g., urine, plasma)
-
Internal Standard (IS) solution (e.g., stable isotope-labeled 5,6-dihydrouracil)
-
Acetonitrile, chilled (~0°C)
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator or vacuum centrifuge)
Protocol:
-
To 100 µL of the biological sample, add an appropriate amount of the internal standard solution.
-
Precipitate proteins by adding 900 µL of chilled acetonitrile while vortexing.
-
Centrifuge the samples at a high speed (e.g., 6000 rpm) for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to complete dryness under a gentle stream of nitrogen or using a vacuum centrifuge. The dried extract is now ready for derivatization.
Derivatization Protocol: Trimethylsilylation (TMS)
To improve the volatility and thermal stability of this compound for GC-MS analysis, a two-step derivatization process involving methoximation followed by trimethylsilylation is recommended.
Materials:
-
Dried sample extract
-
Methoxyamine hydrochloride in pyridine (20 mg/mL)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or incubator
-
GC vials with inserts
Protocol:
-
Methoximation: Add 20 µL of methoxyamine hydrochloride solution to the dried sample extract. Cap the vial tightly and incubate at 30°C for 60 minutes with occasional vortexing. This step protects carbonyl groups and prevents the formation of multiple derivatives.
-
Trimethylsilylation: After cooling to room temperature, add 80 µL of MSTFA with 1% TMCS to the vial. Cap tightly and incubate at 37°C for 30 minutes. This step replaces active hydrogens with trimethylsilyl groups.
-
After cooling to room temperature, the derivatized sample is ready for GC-MS analysis.
GC-MS Instrumental Parameters
The following are typical starting parameters for the GC-MS analysis of TMS-derivatized this compound. Method optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% Phenyl Methyl Siloxane column |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Transfer Line Temperature | 280°C |
| Mass Scan Range | m/z 50-550 for qualitative analysis (full scan) |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Quantitative data for the analysis of dihydropyrimidines by a validated LC-MS/MS method is presented below as a reference for expected performance. Similar performance characteristics should be targeted during the validation of a GC-MS method.
| Analyte | Linearity Range (ng/mL) | Lower Limit of Quantification (LLoQ) (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) |
| Dihydrouracil (DHU) | 25.0 - 800 | 21.5 | 2.5 - 8.0 | ≤ 7.6 | 93.6 - 101.4 |
| Dihydrothymine (DHT) | 25.0 - 800 | 6.55 | 2.5 - 8.0 | ≤ 7.6 | 93.6 - 101.4 |
| Data adapted from a validated UPLC-MS/MS method for illustrative purposes.[3] |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the successful analysis of this compound using GC-MS. Proper sample preparation and derivatization are critical steps for achieving the necessary sensitivity and chromatographic resolution. The provided instrumental parameters serve as a robust starting point for method development. For quantitative applications, a thorough method validation is essential to ensure data accuracy and reliability.
References
Application Notes and Protocols for the Development of an Immunoassay for 5,6-Dihydro-6-methyluracil Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dihydro-6-methyluracil is a modified pyrimidine base of interest in various biomedical research fields. Its detection and quantification can be crucial for understanding metabolic pathways, DNA damage and repair mechanisms, and for monitoring therapeutic drug levels. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a highly sensitive and specific method for the detection of small molecules like this compound in biological samples.
These application notes provide a comprehensive guide for the development of a competitive immunoassay for the detection of this compound. The protocols outlined below cover immunogen synthesis, monoclonal antibody development, and the establishment of a competitive ELISA.
Principle of the Assay
Due to its small size, this compound is not immunogenic on its own. Therefore, a competitive immunoassay is the method of choice. This assay involves the synthesis of an immunogen by conjugating this compound to a carrier protein to elicit an antibody response. The resulting antibodies are then used in a competitive ELISA format. In this setup, the sample analyte (free this compound) competes with a labeled this compound-enzyme conjugate for binding to a limited number of specific antibody binding sites, typically immobilized on a microplate. The signal generated by the enzyme is inversely proportional to the concentration of this compound in the sample.
Data Presentation
Table 1: Hypothetical Antibody Screening Results
| Hybridoma Clone | Titer (EC50) | Cross-Reactivity (IC50, µM) | Affinity (KD, M) |
| --- | 6-methyluracil | Uracil | --- |
| DMU-A2 | 1:10,000 | >100 | >100 |
| DMU-B5 | 1:25,000 | 85 | >100 |
| DMU-C1 | 1:5,000 | >100 | >100 |
Table 2: Competitive ELISA Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |
| Coating Antibody Conc. | 1 µg/mL | 2 µg/mL | 5 µg/mL | 2 µg/mL |
| HRP-Conjugate Dilution | 1:1,000 | 1:5,000 | 1:10,000 | 1:5,000 |
| Incubation Time | 30 min | 60 min | 90 min | 60 min |
| Incubation Temperature | 25°C | 37°C | 4°C | 37°C |
Experimental Protocols
Protocol 1: Synthesis of this compound-Carrier Protein Conjugate (Immunogen)
This protocol describes the synthesis of a hapten-carrier conjugate to be used as an immunogen for antibody production. A common strategy for small molecules like uracil derivatives is to introduce a linker arm for conjugation to a carrier protein such as Keyhole Limpet Hemocyanin (KLH).
Materials:
-
This compound
-
N-(γ-Maleimidobutyryloxy)succinimide ester (GMBS)
-
Keyhole Limpet Hemocyanin (KLH)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
PD-10 Desalting Columns
Procedure:
-
Hapten Derivatization: A derivative of this compound with a reactive group (e.g., an amino or carboxyl group) is required for conjugation. If not commercially available, this may require custom synthesis. For this protocol, we will assume the availability of an amino-derivatized this compound.
-
Activation of Hapten: Dissolve the amino-derivatized this compound in DMF. Add a molar excess of GMBS and incubate for 1 hour at room temperature to introduce a maleimide group.
-
Activation of Carrier Protein: Dissolve KLH in PBS. React with a reducing agent like DTT to expose sulfhydryl groups, followed by purification using a PD-10 desalting column.
-
Conjugation: Immediately mix the maleimide-activated hapten with the sulfhydryl-activated KLH. Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.
-
Purification: Remove unconjugated hapten by dialysis against PBS or using a desalting column.
-
Characterization: Confirm conjugation by UV-Vis spectrophotometry and determine the hapten-to-carrier protein ratio.
Protocol 2: Monoclonal Antibody Production
This protocol provides a general workflow for the generation of monoclonal antibodies specific for this compound.
Materials:
-
BALB/c mice
-
This compound-KLH immunogen
-
Freund's Adjuvant (Complete and Incomplete)
-
Myeloma cell line (e.g., SP2/0)
-
Hybridoma screening reagents (e.g., goat anti-mouse IgG-HRP)
-
HAT medium
Procedure:
-
Immunization: Immunize BALB/c mice with the this compound-KLH conjugate emulsified in Freund's complete adjuvant for the primary injection, followed by booster injections with incomplete adjuvant every 2-3 weeks.[1]
-
Titer Monitoring: Monitor the antibody titer in the mouse serum by indirect ELISA using a this compound-BSA conjugate as the coating antigen.[1]
-
Hybridoma Production: Once a high titer is achieved, perform a final boost and then fuse the splenocytes from the immunized mouse with myeloma cells.
-
Selection and Screening: Select for hybridoma cells using HAT medium. Screen the culture supernatants for the presence of specific antibodies by ELISA.
-
Cloning and Expansion: Subclone positive hybridomas by limiting dilution to ensure monoclonality. Expand the desired clones to produce larger quantities of the monoclonal antibody.
-
Antibody Purification and Characterization: Purify the monoclonal antibody from the culture supernatant using protein A/G affinity chromatography. Characterize the antibody for its affinity and specificity.
Protocol 3: Competitive ELISA for this compound Detection
This protocol details the steps for a competitive ELISA to quantify this compound in samples.[2]
Materials:
-
Monoclonal antibody specific for this compound
-
This compound-HRP conjugate
-
96-well microtiter plates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBS)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
This compound standards
-
Sample diluent
Procedure:
-
Plate Coating: Dilute the anti-5,6-Dihydro-6-methyluracil monoclonal antibody in coating buffer and add to the wells of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add this compound standards or samples to the wells, followed immediately by the addition of the this compound-HRP conjugate. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping Reaction: Add stop solution to each well to stop the color development.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance against the concentration of the this compound standards. Determine the concentration of this compound in the samples from the standard curve.
Visualizations
Caption: Workflow for the synthesis of the this compound-KLH immunogen.
Caption: Workflow for monoclonal antibody production.
Caption: Workflow for the competitive ELISA.
References
Application Notes and Protocols for Dihydropyrimidine Dehydrogenase (DPD) Deficiency Screening Using 5,6-Dihydrouracil as a Biomarker
Introduction
Fluoropyrimidines, such as 5-fluorouracil (5-FU) and its prodrug capecitabine, are cornerstone chemotherapeutic agents in the treatment of various solid tumors. However, a significant percentage of patients experience severe, life-threatening toxicity due to a deficiency in the enzyme dihydropyrimidine dehydrogenase (DPD). DPD is the rate-limiting enzyme in the catabolism of fluoropyrimidines, and its impaired function leads to the accumulation of toxic drug metabolites.[1][2] Pre-therapeutic screening for DPD deficiency is crucial to identify at-risk patients and enable dose adjustments to mitigate adverse reactions.[3][4]
Endogenous uracil is catabolized by DPD to 5,6-dihydrouracil (UH2). In individuals with DPD deficiency, the conversion of uracil to UH2 is reduced, leading to an elevated concentration of uracil and a decreased UH2/uracil ratio in plasma.[5][6] This principle forms the basis of a phenotypic screening method for DPD deficiency. This application note provides detailed protocols for the quantification of uracil and 5,6-dihydrouracil in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to assess DPD activity.
I. Quantitative Data Summary
The following tables summarize the performance characteristics of the LC-MS/MS method for uracil and 5,6-dihydrouracil quantification and the clinical reference ranges for DPD deficiency assessment.
Table 1: LC-MS/MS Method Performance Characteristics
| Parameter | Uracil | 5,6-Dihydrouracil | Reference |
| Linearity Range | 1 - 100 ng/mL | 10 - 1000 ng/mL | [7] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 5 ng/mL | [8] |
| Intra-assay Precision (%CV) | ≤ 12.4% | ≤ 7.2% | [7] |
| Inter-assay Precision (%CV) | ≤ 12.4% | ≤ 7.2% | [7] |
| Accuracy (% Bias) | ± 2.8% | ± 2.9% | [7] |
Table 2: Clinical Reference Ranges for DPD Deficiency Assessment
| Parameter | Normal DPD Activity | Partial DPD Deficiency | Complete DPD Deficiency | Reference |
| Plasma Uracil Concentration | < 16 ng/mL | 16 - 150 ng/mL | ≥ 150 ng/mL | [9] |
| Plasma 5,6-Dihydrouracil Concentration | 70.4 - 103 ng/mL (Normal Human Serum) | Not explicitly defined | Not explicitly defined | [8] |
| UH2/Uracil Ratio | > 2.4 | Not explicitly defined | < 2.4 | [10] |
II. Experimental Protocols
Protocol 1: Sample Collection and Handling
Objective: To ensure the stability and integrity of uracil and 5,6-dihydrouracil in plasma samples.
Materials:
-
Vacutainer tubes containing K2EDTA as an anticoagulant
-
Centrifuge
-
Pipettes and sterile, nuclease-free pipette tips
-
Cryovials for plasma storage
-
-80°C freezer
Procedure:
-
Collect whole blood from patients into K2EDTA-containing vacutainer tubes.
-
Process the blood sample within 1 hour of collection to prevent artifactual increases in uracil levels.[1]
-
Centrifuge the blood sample at 1,500 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully aspirate the plasma supernatant without disturbing the buffy coat or red blood cells.
-
Transfer the plasma into labeled cryovials.
-
Store the plasma samples at -80°C until analysis. Uracil and dihydrouracil are stable in plasma for at least 3 weeks at -20°C.[1]
Protocol 2: Sample Preparation for LC-MS/MS Analysis (Protein Precipitation)
Objective: To extract uracil and 5,6-dihydrouracil from plasma and remove proteins that can interfere with the analysis.
Materials:
-
Frozen plasma samples
-
Internal standards (stable isotope-labeled uracil and 5,6-dihydrouracil)
-
Acetonitrile, chilled to approximately 0°C[11]
-
Methanol
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Thaw the frozen plasma samples on ice.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Add the appropriate amount of internal standard solution (e.g., stable isotope-labeled uracil and 5,6-dihydrouracil).
-
Add 900 µL of chilled acetonitrile to the plasma sample while vortexing to precipitate the proteins.[11]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge the sample at 6,000 rpm for 5 minutes to pellet the precipitated proteins.[11]
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
Objective: To quantify the concentrations of uracil and 5,6-dihydrouracil in the prepared plasma extracts.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: A reversed-phase column suitable for polar analytes, such as a Kinetex PS C18 column.[11]
-
Mobile Phase A: 0.1% formic acid in water.[12]
-
Mobile Phase B: 0.1% formic acid in methanol.[12]
-
Gradient: A suitable gradient to separate uracil and 5,6-dihydrouracil from other plasma components.
-
Flow Rate: 0.45 mL/min.[12]
-
Injection Volume: 25 µL.[12]
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive and/or negative mode. Uracil is often analyzed in negative ion mode, and dihydrouracil in positive ion mode.[7]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Uracil: To be optimized based on the specific instrument.
-
5,6-Dihydrouracil: To be optimized based on the specific instrument.
-
Internal Standards: To be optimized based on the specific instrument.
-
Data Analysis:
-
Generate a calibration curve using known concentrations of uracil and 5,6-dihydrouracil standards.
-
Quantify the concentrations of uracil and 5,6-dihydrouracil in the patient samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Calculate the 5,6-dihydrouracil/uracil (UH2/U) ratio.
III. Visualizations
Diagram 1: Metabolic Pathway of Uracil and 5-Fluorouracil
Caption: DPD enzyme metabolizes both endogenous uracil and the chemotherapy drug 5-FU.
Diagram 2: Experimental Workflow for DPD Deficiency Screening
Caption: Workflow for determining DPD deficiency from blood sample to final report.
IV. Conclusion
The quantification of plasma uracil and 5,6-dihydrouracil by LC-MS/MS is a robust and reliable method for the phenotypic assessment of DPD activity. The protocols and data presented in this application note provide a framework for researchers and clinicians to implement DPD deficiency screening, thereby enhancing the safety of fluoropyrimidine-based chemotherapy. Adherence to proper sample handling procedures is critical to ensure the accuracy of the results. The interpretation of the UH2/uracil ratio in conjunction with absolute uracil concentrations can aid in the identification of patients with partial or complete DPD deficiency, allowing for personalized dosing strategies.
References
- 1. Assay performance and stability of uracil and dihydrouracil in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Endogenous Concentrations of Uracil and Dihydrouracil in Dried Saliva Spots by LC-MS/MS: Method Development, Validation, and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of dihydropyrimidine dehydrogenase, a major determinant of the pharmacokinetics of the anti-cancer drug 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.tue.nl [research.tue.nl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of endogenous uracil and dihydrouracil in plasma and urine of normal subjects by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. europeanreview.org [europeanreview.org]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. sciex.com [sciex.com]
Application of 5,6-Dihydro-6-methyluracil in Assessing 5-Fluorouracil (5-FU) Toxicity: A Review of Current Methodologies
Initial Assessment: Based on a comprehensive review of scientific literature, there is no evidence to support the application of 5,6-Dihydro-6-methyluracil in the assessment of 5-fluorouracil (5-FU) toxicity. Current research and clinical practices for predicting 5-FU toxicity primarily focus on the activity of the enzyme dihydropyrimidine dehydrogenase (DPD), which is the rate-limiting step in the catabolism of 5-FU.
This document provides detailed application notes and protocols for the established and widely accepted methods of assessing 5-FU toxicity through the evaluation of DPD function. These methods include both genotyping to identify genetic variants in the DPD gene (DPYD) that lead to reduced enzyme activity, and phenotyping to directly measure DPD enzyme activity.
Introduction to 5-FU Toxicity and the Role of DPD
5-Fluorouracil (5-FU) is a cornerstone of chemotherapy regimens for a variety of solid tumors, including colorectal, breast, and head and neck cancers. However, a significant portion of patients, estimated to be between 10% and 30%, experience severe, and in some cases, life-threatening toxicity. The primary cause of this toxicity is a deficiency in the enzyme dihydropyrimidine dehydrogenase (DPD).
DPD, encoded by the DPYD gene, is responsible for the breakdown of over 80% of administered 5-FU into its inactive metabolite, 5,6-dihydro-5-fluorouracil (DHFU).[1] In individuals with DPD deficiency, 5-FU is not properly metabolized, leading to its accumulation in the body and a subsequent increase in the formation of its cytotoxic metabolites. This can result in severe adverse effects such as neutropenia, mucositis, and diarrhea.[2]
Assessing DPD function before initiating 5-FU therapy is crucial for identifying patients at risk of severe toxicity and allowing for dose adjustments to improve patient safety.
Methods for Assessing DPD Function and Predicting 5-FU Toxicity
There are two primary approaches to assess DPD function:
-
DPD Genotyping: This method involves testing for specific genetic variants in the DPYD gene that are known to cause decreased or absent DPD enzyme activity.
-
DPD Phenotyping: This approach directly or indirectly measures the activity of the DPD enzyme. A common method is the measurement of the plasma ratio of dihydrouracil (UH2), the natural metabolite of uracil produced by DPD, to uracil (U).
Quantitative Data on DPD Deficiency and 5-FU Toxicity
The following table summarizes key quantitative data related to DPD deficiency and its impact on 5-FU toxicity.
| Parameter | Value | Reference |
| Prevalence of Partial DPD Deficiency | 3-8% in the general population | [2] |
| Prevalence of Complete DPD Deficiency | ~0.3% of the population | [2] |
| 5-FU Catabolism by DPD | >80% of administered dose | [3] |
| Risk Ratio for Severe Toxicity in Patients with DPYD Polymorphisms | 2.54 (95% CI: 2.15-3.00) | [4] |
| UH2:U Ratio in Normal DPD Activity | Varies, but generally higher than in deficient individuals. | [5] |
| UH2:U Ratio Indicating DPD Deficiency | Ratios < 2 are considered indicative of complete deficiency, while ratios between 2 and 6 may indicate partial deficiency. | [6] |
| Recommended 5-FU Dose Reduction for DPYD Intermediate Metabolizers | 25-50% reduction of the starting dose. | [7] |
Experimental Protocols
Protocol 1: DPD Genotyping for Common DPYD Variants
Objective: To identify the presence of common genetic variants in the DPYD gene associated with DPD deficiency.
Principle: This protocol utilizes real-time polymerase chain reaction (PCR) with allelic discrimination analysis to detect specific single nucleotide polymorphisms (SNPs) in the DPYD gene.
Materials:
-
Whole blood sample collected in EDTA tube
-
DNA extraction kit
-
Real-time PCR instrument
-
Primers and probes specific for the target DPYD variants (e.g., DPYD2A, DPYD13, c.2846A>T)
-
PCR master mix
-
Control DNA samples (wild-type, heterozygous, and homozygous for each variant)
Procedure:
-
DNA Extraction: Extract genomic DNA from the whole blood sample according to the manufacturer's instructions of the DNA extraction kit.
-
PCR Reaction Setup:
-
Prepare a PCR reaction mix containing the PCR master mix, specific primers and probes for one of the target DPYD variants, and the extracted DNA.
-
Include positive controls (heterozygous and homozygous mutant) and a negative control (wild-type) in each run.
-
-
Real-Time PCR:
-
Perform the real-time PCR on a compatible instrument using the appropriate cycling conditions.
-
The instrument will monitor the fluorescence signals generated by the probes during the PCR amplification.
-
-
Data Analysis:
-
The software of the real-time PCR instrument will generate an allelic discrimination plot based on the fluorescence signals.
-
Determine the genotype of the patient sample by comparing its position on the plot to the positions of the control samples.
-
-
Repeat for Other Variants: Repeat steps 2-4 for each of the other target DPYD variants.
Interpretation of Results: The presence of one or more of the tested DPYD variants indicates a risk of DPD deficiency and potential for severe 5-FU toxicity. Dosing recommendations should be made based on established clinical guidelines, such as those from the Clinical Pharmacogenetics Implementation Consortium (CPIC).[7]
Protocol 2: Measurement of Plasma Dihydrouracil to Uracil (UH2:U) Ratio by LC-MS/MS
Objective: To determine the ratio of dihydrouracil to uracil in plasma as a measure of DPD enzyme activity.
Principle: This protocol uses liquid chromatography-tandem mass spectrometry (LC-MS/MS) to accurately quantify the concentrations of endogenous uracil and dihydrouracil in a plasma sample.
Materials:
-
Plasma sample collected in a heparin or EDTA tube
-
Internal standards (e.g., isotopically labeled uracil and dihydrouracil)
-
Protein precipitation reagent (e.g., acetonitrile or methanol)
-
LC-MS/MS system (including a high-performance liquid chromatograph and a tandem mass spectrometer)
-
Reversed-phase C18 column
-
Mobile phases (e.g., a mixture of water and organic solvent with a modifier)
-
Calibration standards and quality control samples
Procedure:
-
Sample Preparation:
-
Thaw the plasma sample at room temperature.
-
Add the internal standards to the plasma sample.
-
Precipitate the plasma proteins by adding a protein precipitation reagent and vortexing.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Separate uracil and dihydrouracil using a reversed-phase C18 column with a suitable mobile phase gradient.
-
Detect and quantify the analytes using the tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a calibration curve using the calibration standards.
-
Calculate the concentrations of uracil and dihydrouracil in the patient sample based on the calibration curve.
-
Calculate the UH2:U ratio.
-
Interpretation of Results: A low UH2:U ratio is indicative of reduced DPD activity and an increased risk of 5-FU toxicity. Specific cutoff values for defining normal, partial, and complete DPD deficiency may vary between laboratories but are generally established based on population studies.[6]
Visualizations
Caption: 5-Fluorouracil (5-FU) metabolic pathway.
Caption: Experimental workflow for assessing 5-FU toxicity risk.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Fluorouracil Toxicity and DPYD: Overview, Clinical Implications of the Genetic Mutation, Testing for the Genetic Mutation [emedicine.medscape.com]
- 3. Unpredicted Severe Toxicity after 5-Fluorouracil Treatment due to Dihydropyrimidine Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. A rapid HPLC-ESI-MS/MS method for determination of dihydrouracil/uracil ratio in plasma: evaluation of toxicity to 5-flurouracil in patients with gastrointestinal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Guide for Implementing DPYD Genotyping for Systemic Fluoropyrimidines into Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5,6-Dihydro-6-methyluracil as a Potential Marker for Oxidative Stress
For Research Use Only (RUO). Not for use in diagnostic procedures.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.[1] This cellular stress leads to damage of macromolecules such as lipids, proteins, and nucleic acids.[2] Consequently, the detection and quantification of specific products of oxidative damage can serve as valuable biomarkers for assessing the extent of oxidative stress and monitoring disease progression or therapeutic efficacy.
While compounds such as 8-hydroxy-2'-deoxyguanosine (8-OHdG) and malondialdehyde (MDA) are well-established biomarkers of oxidative stress, the identification of novel, specific markers remains an active area of research.[3] This document explores the potential of 5,6-dihydro-6-methyluracil as a biomarker for oxidative stress. 6-methyluracil is a synthetic analogue of the pyrimidine bases uracil and thymine (5-methyluracil) and is used in pharmaceuticals for its ability to regulate lipid peroxidation and promote wound healing.[3]
It is hypothesized that, similar to thymine, 6-methyluracil may be susceptible to oxidative attack by ROS, leading to the formation of various oxidation products, including this compound. This proposed pathway is analogous to the oxidative damage of thymine residues in DNA, which results in products like 5,6-dihydro-5-(hydroxymethyl)uracil.[1] If formed, this compound could potentially be released into circulation and excreted in urine, making it an accessible, non-invasive biomarker. These application notes provide a theoretical framework and detailed protocols for investigating this hypothesis.
Proposed Signaling Pathway for the Formation of this compound
The proposed mechanism for the formation of this compound involves the attack of reactive oxygen species on the C5-C6 double bond of 6-methyluracil. This is analogous to the well-documented oxidative damage to thymine. The hydroxyl radical (•OH), a highly reactive ROS, is a likely initiator of this process. The subsequent reduction of the oxidized intermediate would yield the saturated pyrimidine ring of this compound.
Quantitative Data on a Related Oxidative Stress Biomarker
Currently, there is no published data on the levels of this compound in response to oxidative stress. However, studies on analogous urinary oxidative stress biomarkers, such as 8-isoprostane and 8-hydroxy-2-deoxyguanosine (8-OHdG), can provide a reference for expected trends. The following table summarizes data for urinary 8-isoprostane and 8-OHdG in a study comparing a control group to a group with a condition associated with increased oxidative stress.
| Biomarker | Control Group (pg/mL) | Oxidative Stress Group (pg/mL) | Fold Change | p-value | Reference |
| 8-isoprostane | 10.8 | 33.3 | 3.08 | <0.05 | [4] |
| 8-OHdG | 17.4 (ng/mL) | 28.9 (ng/mL) | 1.66 | <0.05 | [4] |
This table presents data for established oxidative stress markers to illustrate expected changes. Similar trends might be observed for this compound if it is indeed a valid biomarker.
Experimental Protocols
The quantification of this compound in biological fluids such as plasma, serum, or urine can be achieved using a sensitive and specific analytical method like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following protocol is adapted from established methods for the analysis of similar compounds, such as 5,6-dihydrouracil.[1][5][6]
Protocol: Quantification of this compound in Human Plasma/Serum by LC-MS/MS
1. Objective: To develop and validate a method for the quantitative analysis of this compound in human plasma or serum.
2. Materials and Reagents:
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., 5,6-dihydro-6-[¹³C,¹⁵N₂]methyluracil)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma/serum (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., Strata®-X) or protein precipitation plates
-
96-well collection plates
-
Centrifuge
-
Nitrogen evaporator
3. Sample Preparation (Protein Precipitation & SPE):
-
Pre-treatment: To 100 µL of human plasma/serum in a microcentrifuge tube, add 10 µL of the internal standard solution. Add 900 µL of chilled (~0°C) acetonitrile while vortexing to precipitate proteins.[1][5]
-
Centrifugation: Centrifuge the samples at 6000 rpm for 5 minutes to pellet the precipitated proteins.[1][5]
-
Solid Phase Extraction (SPE):
-
Condition the SPE plate/cartridge with methanol followed by water.
-
Load the supernatant from the previous step onto the SPE plate/cartridge.
-
Apply a vacuum to collect the eluate.
-
-
Dry Down: Evaporate the collected eluate to dryness under a stream of nitrogen at approximately 45°C.[1]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
4. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 column suitable for polar compounds (e.g., Kinetex® PS C18).[1][5]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: Develop a suitable gradient to separate the analyte from matrix components.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and its internal standard will need to be determined by infusing the pure standards into the mass spectrometer.
5. Calibration and Quality Control:
-
Prepare a series of calibration standards by spiking known concentrations of this compound into drug-free plasma/serum.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Analyze the calibration standards and QC samples alongside the unknown samples to ensure the accuracy and precision of the measurements.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the proposed analytical workflow for the quantification of this compound.
Conclusion
The investigation of this compound as a potential biomarker for oxidative stress presents a novel research opportunity. The protocols and conceptual framework provided herein offer a starting point for researchers to explore this hypothesis. By adapting established analytical techniques and drawing parallels from known oxidative stress pathways, it may be possible to validate this compound as a useful tool in the study of diseases associated with oxidative stress and in the development of new therapeutic interventions. Further studies are required to confirm the formation of this compound in response to oxidative stress in biological systems and to establish its clinical relevance.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxidative Stress Detection | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Methyluracil synthesis - chemicalbook [chemicalbook.com]
- 5. 5,6-Dihydro-5-methyluracil [webbook.nist.gov]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Application Note and Protocol: Quantification of 5,6-Dihydro-6-methyluracil using an Isotopically Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dihydro-6-methyluracil is a dihydropyrimidine derivative of interest in metabolic and pharmaceutical research. As a metabolite of 6-methyluracil, its quantification in biological matrices can provide insights into pyrimidine metabolism and the pharmacokinetics of related therapeutic compounds. Accurate and precise quantification of such small molecules in complex biological samples necessitates a robust analytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose, offering high sensitivity and selectivity. The use of a stable isotope-labeled internal standard is crucial for correcting analytical variability, including matrix effects, extraction efficiency, and instrument response, thereby ensuring the reliability of the results.[1][2] This document provides a detailed protocol for the quantification of this compound in human plasma using an isotopically labeled this compound as an internal standard.
Principle
This method employs a stable isotope dilution LC-MS/MS assay for the quantitative analysis of this compound. A known concentration of the isotopically labeled internal standard (e.g., this compound-d3) is spiked into the plasma samples. The analyte and the internal standard are then extracted from the plasma matrix using protein precipitation. The extracted samples are subsequently analyzed by LC-MS/MS. The chromatographic separation of the analyte and internal standard is followed by their detection using tandem mass spectrometry in the multiple reaction monitoring (MRM) mode. The ratio of the peak area of the analyte to that of the internal standard is used to construct a calibration curve and to quantify the concentration of this compound in the unknown samples.
Materials and Reagents
-
Analytes and Internal Standard
-
This compound (analytical standard)
-
Isotopically labeled this compound (e.g., this compound-d3, custom synthesis may be required)
-
-
Solvents and Chemicals
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (drug-free, sourced from a reputable supplier)
-
Equipment
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 column, 2.1 x 50 mm, 1.8 µm)
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and tips
-
Autosampler vials
Experimental Protocol
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of isotopically labeled this compound and dissolve it in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50% methanol/water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a suitable concentration (e.g., 1 µg/mL) in 50% methanol/water.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for calibration standards, QC samples, and unknown plasma samples.
-
Pipette 50 µL of plasma into the appropriately labeled tubes.
-
Spike 10 µL of the internal standard working solution into all tubes except for the blank plasma (add 10 µL of 50% methanol/water instead).
-
For calibration standards and QC samples, spike 10 µL of the respective working solutions into the tubes. For unknown samples, add 10 µL of 50% methanol/water.
-
Add 200 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the tubes for 30 seconds.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean set of autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
-
Vortex briefly and transfer to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC Conditions
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions: The following are proposed MRM transitions. These should be optimized for the specific instrument being used.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 129.1 | 84.1 | 50 | 25 | 15 |
| Isotopically Labeled this compound (e.g., -d3) | 132.1 | 87.1 | 50 | 25 | 15 |
Data Presentation
The quantitative data should be summarized in the following tables for clear comparison and validation of the method.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² | Equation (y = mx + c) |
| This compound | 1 - 1000 | > 0.99 | To be determined experimentally |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low QC | 5 | < 15% | 85-115% | < 15% | 85-115% |
| Medium QC | 50 | < 15% | 85-115% | < 15% | 85-115% |
| High QC | 500 | < 15% | 85-115% | < 15% | 85-115% |
Table 3: Method Detection and Quantification Limits
| Parameter | Value (ng/mL) |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
Visualizations
Metabolic Pathway of Uracil
The following diagram illustrates the metabolic pathway of uracil, which is analogous to that of 6-methyluracil. Dihydropyrimidine dehydrogenase (DPD) is a key enzyme in this catabolic pathway.[3]
Caption: Catabolic pathway of uracil and its analogue 6-methyluracil.
Experimental Workflow
The diagram below outlines the key steps in the experimental protocol for the quantification of this compound.
Caption: Workflow for the quantification of this compound.
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of this compound in human plasma using an isotopically labeled internal standard and LC-MS/MS. The described method, including sample preparation, chromatography, and mass spectrometry conditions, offers a robust framework for researchers in drug development and metabolic studies. Adherence to this protocol, with appropriate validation for the specific laboratory instrumentation, will ensure accurate and reliable quantification of this compound in biological samples.
References
- 1. scispace.com [scispace.com]
- 2. Clinical Mass Spectrometry â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability of 5,6-Dihydro-6-methyluracil in Frozen Plasma
This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working with 5,6-Dihydro-6-methyluracil in frozen plasma samples. The following information is based on best practices for the handling and analysis of related dihydropyrimidine compounds and should serve as a strong starting point for developing robust internal procedures.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for plasma samples containing this compound?
For optimal stability, plasma samples should be frozen immediately after collection and processing. For short-term storage (up to 3 weeks), -20°C is acceptable.[1] For long-term storage, maintaining samples at -80°C is strongly recommended to minimize degradation.[2][3] One study demonstrated that the closely related 5,6-dihydrouracil showed minimal deviation in concentration for up to 36 months when stored at -80°C.[3]
Q2: How many freeze-thaw cycles are permissible for plasma samples?
It is critical to avoid repeated freeze-thaw cycles as this can lead to the degradation of dihydropyrimidines.[2] Aliquoting samples into single-use vials after the initial processing is a highly recommended practice to maintain sample integrity.
Q3: Does the pH of the plasma sample affect the stability of this compound?
Yes, pH can influence stability. For related dihydropyrimidines, a neutral to slightly acidic pH range of 4-7 is recommended to improve stability during storage and extraction.[2] It may be advisable to buffer plasma samples to a lower pH if extended storage or harsh processing conditions are anticipated.
Q4: How long can I store whole blood before processing it to plasma?
To ensure reliable and accurate measurements, it is recommended that whole blood be processed to plasma as quickly as possible. Storage of whole blood samples at room temperature should not exceed one hour before centrifugation.[1][3] If immediate processing is not possible, storing the whole blood at +4°C can maintain the stability of related compounds for up to five hours.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no analyte detected | Degradation during storage: The sample may have been stored at an inappropriate temperature or for too long. | Ensure samples are immediately frozen after collection and stored at -80°C for long-term stability.[2] Review sample handling and storage history. |
| Degradation during sample preparation: The extraction procedure may be too harsh, or the sample may have been at room temperature for an extended period. | Minimize the time samples are at room temperature during processing. Use chilled solvents and keep samples on ice whenever possible. | |
| Multiple freeze-thaw cycles: The sample may have been thawed and refrozen multiple times. | Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[2] | |
| Inconsistent or poor recovery | pH-mediated instability: The pH of the plasma may be outside the optimal range for stability. | Consider buffering the plasma to a slightly acidic pH (4-7) to enhance stability.[2] |
| Inefficient extraction: The chosen extraction method may not be optimal for this compound. | Optimize the extraction protocol. Test different organic solvents or solid-phase extraction (SPE) cartridges and elution solvents. | |
| Presence of unexpected peaks in chromatogram | Formation of degradation products: The analyte may have degraded into other compounds. | Review sample handling, storage, and processing to minimize degradation. The primary degradation pathway for dihydrouracils is likely the opening of the dihydrouracil ring.[2] |
Quantitative Data Summary
The stability of 5,6-dihydrouracil, a closely related compound, in plasma has been documented under various storage conditions. These data provide a valuable reference for this compound.
Table 1: Long-Term Stability of 5,6-Dihydrouracil in Frozen Plasma
| Storage Temperature | Duration | Analyte Concentration Deviation | Reference |
| -20°C | 1 year | Average of 2.1% (SD = 10.4%) | [3] |
| -80°C | 36 months | Average of -0.5% (SD = 2.3%) | [3] |
Table 2: Short-Term Stability of Uracil and 5,6-Dihydrouracil in Whole Blood and Plasma at Room Temperature
| Matrix | Duration at Room Temperature | Analyte Concentration Increase | Reference |
| Whole Blood | 2 hours | 12.7% | [1] |
| Serum | 2 hours | 47.6% | [1] |
| Plasma | 1.5 hours | 23.4% (for Uracil) | [3] |
Note: The increase in concentration at room temperature is attributed to the ex vivo formation from precursors by enzymes present in the blood.[4]
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation
This protocol is a general method for the extraction of small molecules like this compound from plasma.
-
Thawing: Thaw frozen plasma samples on ice to prevent degradation.
-
Aliquoting: Once thawed, vortex the plasma sample gently. Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Protein Precipitation: Add 900 µL of chilled acetonitrile (containing an appropriate internal standard) to the plasma sample.[2][5]
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 6000 rpm for 5 minutes at 4°C.[2][5][6]
-
Supernatant Collection: Carefully collect the supernatant, which contains the analyte, and transfer it to a new tube for analysis or further processing.
Protocol 2: Plasma Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol offers an alternative to protein precipitation and can provide a cleaner sample.
-
Thawing and Aliquoting: Follow steps 1 and 2 from Protocol 1.
-
Extraction: Add a suitable organic solvent, such as a 10:1 (v/v) mixture of ethyl acetate and 2-propanol, to the plasma sample.[7] Vortex vigorously.
-
Centrifugation: Centrifuge to separate the aqueous and organic layers.
-
Organic Layer Collection: Carefully transfer the organic layer (top layer) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[2]
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase used for the LC-MS/MS analysis.[5][7]
Visualizations
Caption: Workflow from sample collection to analysis for this compound.
Caption: Decision tree for troubleshooting inconsistent analytical results.
References
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative impact of pre‐analytical process on plasma uracil when testing for dihydropyrimidine dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Common interferences in the detection of 5,6-Dihydro-6-methyluracil
Welcome to the Technical Support Center for the analytical detection of 5,6-Dihydro-6-methyluracil. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantification of this compound in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical challenges in the detection of this compound?
The primary challenges in the analysis of this compound, a polar and structurally simple molecule, typically involve:
-
Poor chromatographic retention and peak shape: Due to its polarity, achieving good retention on standard reversed-phase columns can be difficult, often leading to peak tailing or fronting.
-
Matrix effects: Co-eluting endogenous components from biological samples (e.g., plasma, urine) can suppress or enhance the ionization of the analyte in mass spectrometry, leading to inaccurate quantification.[1]
-
Co-elution with structurally similar compounds: Isomers or metabolites with similar structures may not be adequately separated, leading to interference.
-
Low sensitivity: Achieving low limits of quantification can be challenging, especially in complex matrices.
Q2: Which analytical techniques are most suitable for the quantification of this compound?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound in biological samples.[2][3] This technique offers high specificity through the use of multiple reaction monitoring (MRM), minimizing the impact of interfering substances.
Q3: How can I improve the retention of this compound on a reversed-phase HPLC column?
To enhance retention of this polar analyte, consider the following strategies:
-
Use a polar-embedded or polar-endcapped column: These columns offer different selectivity compared to standard C18 columns.
-
Optimize the mobile phase: Employing a highly aqueous mobile phase (e.g., with a low percentage of organic modifier) will increase retention. The use of buffers like ammonium formate or formic acid can also improve peak shape.[2]
-
Consider HILIC chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative approach for highly polar compounds.
Q4: What are common sample preparation techniques to minimize matrix effects?
Effective sample preparation is crucial for reducing matrix effects. Common approaches include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is used to precipitate proteins.[4]
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its solubility in two immiscible liquids.[2]
-
Solid-Phase Extraction (SPE): A highly effective method for cleaning up complex samples and concentrating the analyte.[4][5]
Troubleshooting Guides
Issue 1: Poor Chromatographic Peak Shape (Tailing, Fronting, or Broad Peaks)
| Symptom | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with the stationary phase (e.g., silanol interactions). | - Use a base-deactivated or end-capped column.- Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations.- Optimize mobile phase pH. |
| Peak Fronting | Column overload. | - Reduce the injection volume.- Dilute the sample. |
| Broad Peaks | - Low column efficiency.- Large dead volumes in the HPLC system. | - Use a new, high-efficiency column.- Optimize the flow rate.- Check and minimize the length and diameter of tubing. |
| Split Peaks | - Sample solvent stronger than the mobile phase.- Column contamination or void. | - Dissolve the sample in the initial mobile phase.- Flush the column with a strong solvent or replace it if necessary. |
Issue 2: Inaccurate or Irreproducible Quantitative Results
| Symptom | Potential Cause | Troubleshooting Steps |
| High Variability Between Replicates | - Inconsistent sample preparation.- Matrix effects. | - Ensure consistent and precise execution of the sample preparation protocol.- Develop a more robust sample cleanup method (e.g., SPE).- Use a stable isotope-labeled internal standard. |
| Low Analyte Recovery | - Inefficient extraction.- Analyte degradation during sample processing. | - Optimize the extraction solvent and pH.- Ensure samples are processed quickly and at low temperatures if the analyte is unstable. |
| Signal Suppression or Enhancement | - Co-eluting matrix components affecting ionization. | - Improve chromatographic separation to move the analyte peak away from interfering matrix components.- Implement a more effective sample cleanup procedure.- Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects. |
Experimental Protocols
The following are example experimental protocols adapted from validated methods for structurally similar compounds, such as 5,6-dihydrouracil. These should be optimized and validated for the specific analysis of this compound.
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a rapid method for cleaning up plasma or serum samples.[4]
-
Sample Aliquoting: To 100 µL of plasma or serum in a microcentrifuge tube, add an appropriate amount of an internal standard.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
Protocol 2: LC-MS/MS Analysis
This is a general LC-MS/MS method that can be used as a starting point for method development.
-
HPLC System: A UHPLC or HPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a common choice.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
Time (min) %B 0.0 2 5.0 95 6.0 95 6.1 2 | 8.0 | 2 |
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound and its internal standard.
Visualizations
Metabolic Pathway Context
This compound is a dihydrogenated form of 6-methyluracil. The catabolism of pyrimidines like uracil involves a reduction step catalyzed by dihydropyrimidine dehydrogenase (DPD).[2] While the specific metabolism of 6-methyluracil is not extensively detailed in the provided search results, it is known to be metabolized to uracil, barbituric acid, and urea.[6] The following diagram illustrates the general pyrimidine catabolic pathway, indicating the analogous position of this compound.
Caption: Generalized pyrimidine catabolic pathway.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the quantification of this compound in a biological matrix.
Caption: Experimental workflow for this compound analysis.
Troubleshooting Logic for Inaccurate Results
This diagram provides a logical approach to troubleshooting inaccurate quantitative results.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [ourarchive.otago.ac.nz]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. 6-Methyluracil | C5H6N2O2 | CID 12283 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solid-Phase Extraction of 5,6-Dihydro-6-methyluracil
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the solid-phase extraction (SPE) recovery of 5,6-Dihydro-6-methyluracil.
Troubleshooting Guide
Low recovery of this compound during solid-phase extraction is a common issue that can arise from several factors throughout the experimental workflow. This guide addresses the most frequent problems and offers systematic solutions to enhance recovery rates.
Problem 1: Low Analyte Recovery (<85%)
The primary indication of an issue with your SPE protocol is a consistently low yield of this compound in the final eluate. To diagnose the root cause, it is essential to analyze each fraction of the SPE process (load, wash, and elution).
Initial Diagnostic Step: Fraction Analysis
To pinpoint where the loss of the analyte is occurring, collect and analyze the flow-through from the sample loading step, each wash fraction, and multiple elution fractions.[1] This systematic approach will determine if the analyte is not being retained on the sorbent, being prematurely eluted during the wash steps, or is irreversibly bound to the sorbent.
Scenario A: Analyte is detected in the sample loading flow-through.
This indicates that this compound is not effectively binding to the SPE sorbent.
| Potential Cause | Recommended Solution |
| Incorrect Sorbent Selection | This compound is a polar compound. For reversed-phase SPE, a sorbent with sufficient polarity to retain the analyte, such as a polymeric sorbent (e.g., Oasis HLB), is often more effective than traditional C18.[2] For highly aqueous samples, consider normal-phase SPE, where the analyte is loaded in a non-polar solvent. Given its pKa is likely >8, ion-exchange or mixed-mode SPE could also be highly effective.[3] |
| Inappropriate Sample pH | The imide protons of uracil derivatives are weakly acidic, with pKa values typically above 8.[3] To ensure the analyte is in a neutral state for optimal retention on reversed-phase media, the sample pH should be adjusted to at least 2 pH units below the pKa (e.g., pH 6-7). For cation-exchange SPE, the sample pH should be adjusted to at least 2 pH units below the pKa to ensure the analyte is protonated and carries a positive charge. |
| Sample Solvent is Too Strong | If the sample is dissolved in a solvent with a high percentage of organic content, it will compete with the analyte for binding sites on a reversed-phase sorbent, leading to poor retention. Dilute the sample with a weaker solvent (e.g., water or an aqueous buffer) before loading. |
| High Flow Rate During Loading | A high flow rate reduces the contact time between the analyte and the sorbent, preventing efficient binding. Decrease the flow rate during sample loading to approximately 1-2 mL/min. |
| Insufficient Sorbent Mass (Overload) | If the amount of analyte and other matrix components exceeds the binding capacity of the sorbent, breakthrough will occur. Use a larger SPE cartridge with a greater sorbent mass or dilute the sample. The capacity of silica-based sorbents is roughly 5% of the sorbent bed weight. |
Scenario B: Analyte is detected in the wash fractions.
This suggests that the wash solvent is too strong and is eluting this compound along with the interferences.
| Potential Cause | Recommended Solution |
| Wash Solvent is Too Eluting | The organic content of the wash solvent may be too high for a reversed-phase sorbent, or the polarity of the wash solvent may be too similar to the elution solvent in normal-phase SPE. Decrease the percentage of organic solvent in the wash solution for reversed-phase, or use a less polar wash solvent for normal-phase. |
| Incorrect pH of Wash Solution | For ion-exchange or mixed-mode SPE, an inappropriate pH in the wash solution can neutralize the charge of the analyte or the sorbent, leading to premature elution. Maintain the pH of the wash solution to ensure the analyte remains charged and bound to the sorbent. |
Scenario C: Analyte is not detected in the load or wash fractions, and recovery in the elution fraction is low.
This indicates that this compound is strongly retained on the sorbent and is not being efficiently eluted.
| Potential Cause | Recommended Solution |
| Elution Solvent is Too Weak | The elution solvent may not be strong enough to disrupt the interactions between the analyte and the sorbent. For reversed-phase, increase the percentage of organic solvent (e.g., methanol or acetonitrile) in the elution solution. For normal-phase, use a more polar elution solvent. For ion-exchange, adjust the pH or ionic strength of the elution solvent to neutralize the charge on the analyte or sorbent. |
| Insufficient Elution Volume | The volume of the elution solvent may not be adequate to completely desorb the analyte from the sorbent. Increase the elution volume and collect multiple, smaller elution fractions to determine the elution profile of the analyte. |
| Secondary Interactions | Residual silanol groups on silica-based sorbents can lead to strong, unwanted interactions with polar analytes. Consider using an end-capped sorbent or adding a competitive agent (e.g., a small amount of acid or base) to the elution solvent to disrupt these secondary interactions. |
| Analyte Precipitation | The analyte may be precipitating on the sorbent bed if the elution solvent is not a good solvent for this compound. Ensure the chosen elution solvent can readily dissolve the analyte. |
Experimental Protocols
Below is a detailed experimental protocol for the solid-phase extraction of this compound from an aqueous matrix (e.g., plasma or urine) using a mixed-mode cation exchange (MCX) sorbent, which is suitable for polar basic compounds.
Materials:
-
Mixed-Mode Cation Exchange (MCX) SPE Cartridges (e.g., Oasis MCX)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium hydroxide
-
Formic acid
-
Water (HPLC grade)
-
SPE Vacuum Manifold
-
Sample Collection Tubes
Protocol:
-
Sample Pre-treatment:
-
Thaw frozen samples to room temperature.
-
Centrifuge samples to pellet any particulate matter.
-
To 1 mL of the aqueous sample, add 1 mL of 4% formic acid in water to ensure the analyte is protonated.
-
-
Sorbent Conditioning:
-
Pass 2 mL of methanol through the MCX cartridge.
-
Pass 2 mL of water through the cartridge. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 2 mL of 0.1% formic acid in water to remove polar interferences.
-
Wash the cartridge with 2 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube. This will neutralize the analyte and disrupt the ionic interaction with the sorbent.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS).
-
Data Presentation
The following table provides hypothetical recovery data for this compound under different SPE conditions to illustrate the impact of sorbent and solvent selection. Actual recovery rates should be determined experimentally.
| SPE Sorbent | Wash Solvent | Elution Solvent | Expected Recovery (%) | Notes |
| C18 (Reversed-Phase) | 5% Methanol in Water | 90% Methanol in Water | 60-75% | Potential for breakthrough of this polar analyte. |
| Polymeric (Reversed-Phase) | 5% Methanol in Water | 90% Methanol in Water | 85-95% | Better retention of polar compounds compared to C18. |
| Mixed-Mode Cation Exchange | 0.1% Formic Acid, then Methanol | 5% NH4OH in Methanol | >90% | Utilizes both hydrophobic and ionic interactions for high selectivity. |
| Normal Phase (Silica) | Hexane | 50:50 Ethyl Acetate:Methanol | 80-90% | Requires sample to be in a non-polar solvent. |
Mandatory Visualization
Caption: Standard workflow for solid-phase extraction of this compound.
Caption: Decision tree for troubleshooting low SPE recovery.
Frequently Asked Questions (FAQs)
Q1: What is the best type of SPE sorbent for a polar compound like this compound?
For polar analytes in aqueous solutions, polymeric reversed-phase sorbents or mixed-mode sorbents are often the best choice. Polymeric sorbents provide better retention for polar compounds than traditional silica-based C18 sorbents. Mixed-mode sorbents, which combine reversed-phase and ion-exchange functionalities, can offer superior selectivity and recovery, especially if the analyte can be ionized.
Q2: How important is pH control during the SPE of this compound?
pH control is critical, especially when using ion-exchange or mixed-mode SPE. The pKa of the imide protons in uracil derivatives is generally above 8.[3] For reversed-phase SPE, maintaining a neutral pH (e.g., 6-7) will ensure the analyte is not charged, which typically enhances retention. For cation-exchange SPE, the pH of the sample should be lowered to at least 2 pH units below the pKa to ensure the molecule is protonated and can bind to the sorbent.
Q3: My recovery is inconsistent between samples. What could be the cause?
Inconsistent recovery is often due to variations in the experimental procedure. Common causes include:
-
Inconsistent flow rates: Ensure a consistent and slow flow rate during sample loading and elution.
-
Sorbent bed drying out: Do not let the sorbent dry out between the conditioning, equilibration, and sample loading steps.
-
Incomplete sample pre-treatment: Ensure all samples are treated uniformly (e.g., pH adjustment, dilution) before loading.
-
Variable sample matrix: Significant differences in the composition of your samples can affect the efficiency of the SPE process.
Q4: Can I reuse my SPE cartridges?
While some SPE cartridges are marketed as reusable, for quantitative bioanalytical applications, it is generally not recommended. Reusing cartridges can lead to cross-contamination, reduced recovery due to irreversible binding of matrix components, and inconsistent performance. For achieving the highest accuracy and precision, single-use cartridges are preferred.
Q5: What should I do if I see matrix effects in my LC-MS/MS analysis after SPE?
Matrix effects, such as ion suppression or enhancement, indicate that co-eluting interferences from the sample matrix are still present in your final extract. To mitigate this, you can:
-
Optimize the wash step: Use a stronger wash solvent (without eluting your analyte) to remove more interferences.
-
Change the sorbent: A more selective sorbent, such as a mixed-mode phase, may provide better cleanup.
-
Modify the elution protocol: Use a more selective elution solvent that leaves more of the interfering compounds on the sorbent.
-
Adjust your chromatography: Modifying your LC gradient may help to chromatographically separate your analyte from the interfering compounds.
References
Troubleshooting poor peak shape in HPLC analysis of 5,6-Dihydro-6-methyluracil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape during the HPLC analysis of 5,6-Dihydro-6-methyluracil.
Troubleshooting Guide: Poor Peak Shape
Poor peak shape in HPLC can manifest as peak tailing, fronting, or splitting. Below are common questions and answers to diagnose and resolve these issues.
Q1: My peak for this compound is tailing. What are the potential causes and how can I fix it?
A1: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue, especially with polar and basic compounds.[1][2] The primary causes include secondary interactions with the stationary phase, mobile phase effects, and column issues.
Troubleshooting Peak Tailing
| Potential Cause | Explanation | Recommended Solution(s) |
| Secondary Silanol Interactions | Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, causing tailing.[1][3][4][5] | 1. Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to 2-3) can suppress the ionization of silanol groups, reducing their interaction with the analyte.[2][4] Ensure the pH is within the stable range for your column.[6] 2. Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped).[3][4] 3. Add a Competing Base: Introduce a small amount of a basic additive, like triethylamine (TEA), to the mobile phase (e.g., 0.1-0.5%) to compete for the active silanol sites.[7] |
| Mobile Phase pH is Close to Analyte pKa | If the mobile phase pH is close to the pKa of this compound, the analyte may exist in both ionized and non-ionized forms, leading to peak distortion.[8][9][10] | Experimentally determine the optimal pH by testing a range of buffered mobile phases. A good starting point is to adjust the pH to be at least 2 units away from the analyte's pKa. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak tailing or fronting.[1][8] | Reduce the injection volume or the concentration of the sample. |
| Column Contamination or Degradation | Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[2] | Flush the column with a strong solvent. If the issue persists, the column may need to be replaced. |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[5] | Use tubing with a narrow internal diameter and keep the length to a minimum. |
Q2: I am observing peak fronting for this compound. What could be the cause?
A2: Peak fronting, where the front half of the peak is broader than the latter half, is often caused by column overload or issues with the sample solvent.[1][8]
Troubleshooting Peak Fronting
| Potential Cause | Explanation | Recommended Solution(s) |
| Column Overload | Injecting a highly concentrated sample can lead to peak fronting.[1][8] | Dilute the sample or reduce the injection volume. |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a distorted peak. | Dissolve the sample in the initial mobile phase whenever possible. If the analyte is not soluble, use the weakest possible solvent and inject the smallest possible volume. |
| Column Collapse | Though less common, a physical collapse of the stationary phase bed can lead to peak fronting.[1] | This is an irreversible problem, and the column will need to be replaced. |
Q3: My peak is splitting into two or has a shoulder. What should I do?
A3: Peak splitting can be caused by a few factors, often related to the injection or a problem at the head of the column.
Troubleshooting Peak Splitting
| Potential Cause | Explanation | Recommended Solution(s) |
| Clogged Frit or Void in Column | A blocked inlet frit or a void in the packing material at the top of the column can cause the sample to be distributed unevenly, leading to a split peak. | Reverse flush the column (if the manufacturer's instructions permit). If this does not resolve the issue, the column may need to be replaced. |
| Sample Solvent Incompatibility | Injecting a sample in a solvent that is immiscible with the mobile phase can cause peak splitting. | Ensure the sample solvent is miscible with the mobile phase. Ideally, dissolve the sample in the mobile phase. |
| Co-elution with an Impurity | The shoulder on a peak could be an impurity that is not fully resolved from the main analyte. | Modify the mobile phase composition (e.g., change the organic solvent ratio or pH) to improve the separation. A gradient elution may be necessary. |
Frequently Asked Questions (FAQs)
Q: What type of HPLC column is best for analyzing this compound?
A: For polar compounds like this compound, a reversed-phase C18 or C8 column is a common starting point. However, due to its polarity, you might also consider a polar-embedded phase column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column for better retention and peak shape.[1][8]
Q: How does the mobile phase pH affect the analysis?
A: The mobile phase pH is a critical parameter.[6][9][10] this compound has ionizable functional groups. Changing the pH of the mobile phase will alter the degree of ionization of the analyte and the stationary phase (silanol groups), which in turn affects retention time and peak shape.[6][9] It is crucial to use a buffered mobile phase to maintain a stable pH for reproducible results.
Q: What are some typical starting conditions for an HPLC method for this compound?
A: Based on methods for similar compounds, a good starting point would be:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 5%) and increase to elute the compound.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at approximately 260 nm.
Q: Could my HPLC system be the cause of the poor peak shape?
A: Yes, system issues can contribute to poor peak shape. Before blaming the column or method, ensure that your system is functioning correctly. Check for leaks, ensure the pump is delivering a consistent flow rate, and that the detector settings are appropriate.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method
This protocol is a general starting point for the analysis of this compound on a standard C18 column.
-
Column: C18 silica gel column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 260 nm.
-
Gradient Program:
-
0-5 min: 5% B
-
5-15 min: 5% to 50% B
-
15-20 min: 50% B
-
20.1-25 min: 5% B (re-equilibration)
-
-
-
Sample Preparation: Dissolve the sample of this compound in the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B) to a concentration of approximately 10 µg/mL.
Protocol 2: HILIC Method
This protocol is an alternative for highly polar analytes that are not well-retained in reversed-phase.
-
Column: HILIC column (e.g., amide or unbonded silica, 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 90% Acetonitrile, 10% Water with 10 mM Ammonium Acetate, pH adjusted to 5.0.
-
Mobile Phase B: 50% Acetonitrile, 50% Water with 10 mM Ammonium Acetate, pH adjusted to 5.0.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 35 °C.
-
Detection: UV at 260 nm.
-
Gradient Program:
-
0-10 min: 0% B
-
10-15 min: 0% to 50% B
-
15-20 min: 50% B
-
20.1-30 min: 0% B (re-equilibration)
-
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase to a concentration of approximately 10 µg/mL.
Visualizations
Caption: Troubleshooting workflow for poor peak shape in HPLC.
Caption: Secondary silanol interactions causing peak tailing.
References
- 1. helixchrom.com [helixchrom.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. A rapid HPLC-ESI-MS/MS method for determination of dihydrouracil/uracil ratio in plasma: evaluation of toxicity to 5-flurouracil in patients with gastrointestinal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zodiaclifesciences.com [zodiaclifesciences.com]
- 5. HPLC Separation of Uracil and Uridine in HILIC Mode on Primesep S2 Column | SIELC Technologies [sielc.com]
- 6. HILIC Retention of Uridine and Uracil on Sielc's HILIC Columns | SIELC Technologies [sielc.com]
- 7. Quantification of 5,6-dihydrouracil by HPLC-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. This compound (CAS 2434-49-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of 5,6-Dihydro-6-methyluracil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of 5,6-Dihydro-6-methyluracil.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects in LC-MS/MS analysis refer to the alteration of the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting, undetected components from the sample matrix.[1] These interferences can originate from endogenous materials in biological samples like plasma, including proteins, lipids, and salts.[1] The consequence is either a suppression or enhancement of the analyte's signal, which can lead to inaccurate and unreliable quantification.[1] This can compromise the overall accuracy, sensitivity, and reproducibility of the analytical method.[1]
Q2: How can I determine if my LC-MS/MS analysis of this compound is affected by matrix effects?
A2: Two primary methods are commonly used to assess the presence and extent of matrix effects:
-
Post-Column Infusion: In this qualitative method, a standard solution of this compound is continuously infused into the mass spectrometer after the LC column. A blank matrix sample (a sample of the same type as the study samples but without the analyte) is then injected. Any fluctuation, such as a dip or a rise, in the baseline signal at the retention time of this compound indicates the presence of matrix components that are causing ion suppression or enhancement, respectively.
-
Post-Extraction Spike Method: This quantitative approach compares the signal response of this compound in a neat (clean) solvent to the response of a blank matrix sample that has been spiked with the same concentration of the analyte after the sample extraction process. A significant difference between these two responses confirms the presence of matrix effects.[1]
Q3: What are the most effective strategies to minimize or eliminate matrix effects in the analysis of this compound?
A3: A multi-faceted approach is often necessary to combat matrix effects. Key strategies include:
-
Effective Sample Preparation: This is a critical first line of defense. Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) are employed to remove interfering matrix components before analysis. For uracil and its metabolites, a combination of protein precipitation followed by SPE has been shown to be effective.[2][3][4]
-
Chromatographic Separation Optimization: Modifying the chromatographic conditions can help to separate this compound from co-eluting matrix interferences. This can involve adjusting the mobile phase composition, gradient profile, or using a column with a different selectivity.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is a version of the analyte where some atoms have been replaced with their stable isotopes (e.g., ¹³C, ¹⁵N, ²H). Because it is chemically identical to the analyte, it co-elutes and experiences similar matrix effects. By monitoring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved even in the presence of signal suppression or enhancement.
-
Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is identical to the study samples can help to compensate for consistent matrix effects across all samples.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| Poor peak shape (tailing or fronting) for this compound. | Secondary interactions with the stationary phase; inappropriate mobile phase pH. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic state. - Consider a different column chemistry, such as one with end-capping to minimize silanol interactions. |
| Inconsistent retention times for this compound across a batch. | Inadequate column equilibration; changes in mobile phase composition; column degradation. | - Ensure sufficient column equilibration time between injections. - Prepare fresh mobile phase daily. - Use a guard column to protect the analytical column. |
| High background noise or interfering peaks at the retention time of the analyte. | Contamination from the sample matrix, solvents, or system. | - Implement a more rigorous sample cleanup procedure (e.g., SPE). - Use high-purity solvents and reagents. - Clean the LC-MS/MS system, including the ion source. |
| Low signal intensity or poor sensitivity for this compound. | Significant ion suppression due to matrix effects; suboptimal MS/MS parameters. | - Evaluate and optimize sample preparation to remove interfering components. - Infuse a standard solution of the analyte to optimize MS/MS parameters (e.g., collision energy, cone voltage). - Consider using a more sensitive mass spectrometer or a different ionization technique if available. |
| Non-linear calibration curve. | Matrix effects impacting standards and samples differently; detector saturation at high concentrations. | - Prepare calibration standards in a matrix that closely matches the study samples. - Extend the calibration range to lower concentrations if saturation is suspected. - Dilute samples to fall within the linear range of the assay. |
Experimental Protocols
Sample Preparation: Protein Precipitation followed by Solid-Phase Extraction (SPE)
This protocol is adapted from a method for the analysis of uracil and its homologues in human serum.[2][4]
-
Protein Precipitation:
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Strata®-X PRO) with an appropriate solvent as per the manufacturer's instructions.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent to remove any remaining interferences.
-
Elute the analyte of interest, this compound, using a stronger solvent.
-
Dry the eluted sample under a stream of nitrogen gas at approximately 45°C.[2]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.[2]
-
LC-MS/MS Parameters
The following are example parameters and should be optimized for your specific instrumentation and application.
| Parameter | Example Value |
| LC Column | Kinetex® PS C18 (or equivalent reversed-phase column)[2][3][4][5][6] |
| Mobile Phase A | 0.1% Formic Acid in Water[6] |
| Mobile Phase B | 0.1% Formic Acid in Methanol[6] |
| Flow Rate | 0.45 mL/min[5][6] |
| Injection Volume | 5 - 25 µL[5][6] |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode (analyte dependent) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data Summary
The following table summarizes representative quantitative data related to the LC-MS/MS analysis of uracil and its metabolites, which can be indicative of the performance expected for this compound analysis.
| Analyte | Matrix | Linear Range | Lower Limit of Quantification (LLOQ) | Reference |
| Uracil | Human Serum | 5 - 1000 ng/mL | Not specified | [2] |
| Uracil | Bovine Serum Albumin | 0.5 - 200 ng/mL | 0.5 ng/mL | [5][6] |
| Uracil (U) | Human Plasma | 2 ng/mL (LLQ) | 2 ng/mL | [7] |
| 5,6-Dihydrouracil (UH2) | Human Plasma | 2 ng/mL (LLQ) | 2 ng/mL | [7] |
| Uracil (U) | Human Plasma | 0.01 - 10 µM | Not specified | [8] |
| 5,6-Dihydrouracil (UH₂) | Human Plasma | 0.1 - 10 µM | Not specified | [8] |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Troubleshooting logic for addressing inaccurate quantification in LC-MS/MS analysis.
References
- 1. scispace.com [scispace.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. Fast Quantitation of Uracil in Serum by LC-MS/MS | Phenomenex [phenomenex.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. sciex.com [sciex.com]
- 6. sciex.com [sciex.com]
- 7. Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of 5,6-Dihydro-6-methyluracil during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 5,6-Dihydro-6-methyluracil during sample preparation.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments, offering potential causes and recommended solutions to ensure sample integrity.
| Problem | Potential Cause | Recommended Solution |
| Low or No Analyte Detected | Degradation during storage: this compound is susceptible to degradation at room temperature.[1] | Immediately freeze samples at -80°C for long-term storage or -20°C for short-term storage (up to 24 hours).[1] Avoid repeated freeze-thaw cycles.[1] |
| pH-mediated instability: Extreme pH values can accelerate the degradation of the dihydropyrimidine ring.[1] | Maintain the sample pH within a neutral to slightly acidic range (pH 4-7) during both storage and extraction.[1] Consider buffering plasma samples to a lower pH for improved stability.[1] | |
| Degradation during extraction: The use of harsh chemical conditions, such as strong acids or bases, can lead to the degradation of this compound.[1] | For plasma or serum, employ a protein precipitation method using chilled organic solvents like acetonitrile.[1] For DNA samples, opt for enzymatic hydrolysis methods instead of acid hydrolysis.[1] | |
| Inconsistent or Variable Measurements | Incomplete extraction: The extraction protocol may not be efficiently recovering the analyte from the sample matrix.[1] | Optimize the extraction protocol by testing different solvent compositions and volumes. Ensure thorough vortexing and centrifugation steps.[1] |
| Sample heterogeneity: The analyte may not be evenly distributed throughout the sample. | Thoroughly homogenize tissue samples before extraction. For liquid samples, ensure they are well-mixed before aliquoting.[1] | |
| Presence of Unexpected Chromatographic Peaks | Formation of degradation products: this compound can degrade into various byproducts, which may appear as extra peaks.[1] | Review sample handling and storage procedures to minimize degradation.[1] The primary degradation is likely to involve the opening of the dihydrouracil ring through hydrolysis.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for samples containing this compound?
For long-term stability, it is crucial to store samples at -80°C.[1][2] For short-term storage (up to 24 hours), -20°C is acceptable.[1][2] It is imperative to freeze samples immediately after collection to prevent degradation.[1] Repeated freeze-thaw cycles should be avoided as they can compromise sample integrity.[1]
Q2: How does pH affect the stability of this compound?
The stability of this compound is pH-dependent. Based on studies of similar dihydropyrimidines, it is expected to be more stable in a slightly acidic to neutral pH range (pH 4-7).[1] Alkaline conditions can lead to the hydrolysis of the dihydropyrimidine ring.[3] Therefore, it is advisable to maintain the pH of the sample within this range during all stages of handling and preparation.
Q3: What is the recommended method for extracting this compound from plasma or serum?
A protein precipitation method with chilled organic solvents is a widely used and effective technique.[1][4] This involves adding a chilled solvent like acetonitrile to the plasma or serum sample to precipitate proteins, followed by centrifugation to separate the supernatant containing the analyte.[1][4] For further purification and concentration, Solid-Phase Extraction (SPE) can be employed.[1][4]
Q4: Can I use acid hydrolysis to extract the analyte from DNA?
No, acid hydrolysis is not recommended as it can cause significant degradation of dihydrouracil compounds.[1] Enzymatic hydrolysis methods are a gentler alternative for releasing the analyte from DNA without causing structural damage.[1]
Q5: What are the expected degradation products of this compound?
The primary degradation pathway for dihydrouracil compounds is the hydrolysis of the dihydropyrimidine ring.[1][3] This involves the opening of the ring structure. While specific degradation products for this compound are not extensively documented, related compounds are known to undergo this type of hydrolytic cleavage.[1]
Experimental Protocols
Protocol 1: Extraction of this compound from Plasma/Serum
Materials:
-
Chilled Acetonitrile
-
Internal Standard (IS) solution (e.g., isotopically labeled this compound)
-
Vortex mixer
-
Centrifuge capable of 4°C operation
-
Solid-Phase Extraction (SPE) cartridges
-
Nitrogen evaporator
-
Reconstitution solution (e.g., initial mobile phase for LC-MS/MS)
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma or serum in a microcentrifuge tube, add 400 µL of chilled acetonitrile containing the internal standard.[4]
-
Protein Precipitation: Vortex the mixture vigorously for 1 minute to precipitate proteins.[4]
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.[4]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.[4]
-
Solid-Phase Extraction (Optional):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte using an appropriate elution solvent.
-
-
Dry Down: Evaporate the supernatant or eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[1]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solution. The sample is now ready for LC-MS/MS analysis.[1][4]
Visualizations
Caption: Workflow for the extraction of this compound from plasma or serum.
Caption: Proposed hydrolytic degradation of this compound.
References
Improving sensitivity for low-level detection of 5,6-Dihydro-6-methyluracil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in achieving sensitive and reliable low-level detection of 5,6-Dihydro-6-methyluracil.
I. Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, particularly when using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods.
Low or No Signal/Poor Sensitivity
Question: I am not seeing a peak for this compound, or the signal is very weak. What are the possible causes and solutions?
| Potential Cause | Recommended Solution |
| Suboptimal Mass Spectrometry Parameters | The precursor and product ion pair (MRM transition) may not be optimal. For this compound (molecular weight ~128.13 g/mol for the dihydro form of 6-methyluracil with a molecular weight of 126.11 g/mol ), start by infusing a standard solution to determine the optimal precursor ion (e.g., [M+H]+ or [M-H]-) and its most abundant, specific product ions. |
| Poor Ionization Efficiency | This compound is a polar molecule which can have poor ionization efficiency. • Mobile Phase Modification: Add a small amount of an organic modifier or an appropriate buffer to the mobile phase to improve ionization. For positive mode, 0.1% formic acid is common. For negative mode, a small amount of ammonium acetate or formate can be beneficial. • Ion Source Optimization: Tune the ion source parameters, such as capillary voltage, gas flow rates (nebulizer, heater, and collision gas), and source temperature, to maximize the signal for your specific compound and flow rate. |
| Analyte Degradation | Dihydropyrimidines can be unstable.[1] • Sample Storage: Store samples at -80°C for long-term storage and minimize freeze-thaw cycles. For short-term storage (up to 24 hours), -20°C is recommended.[1] • pH Sensitivity: Maintain a neutral to slightly acidic pH (pH 4-7) during sample extraction and storage to prevent degradation.[1] |
| Inefficient Sample Extraction | The analyte may not be efficiently recovered from the sample matrix. • Optimize Extraction Method: Test different protein precipitation solvents (e.g., acetonitrile, methanol) or solid-phase extraction (SPE) cartridges and elution solvents to maximize recovery.[1][2] • Ensure Complete Lysis/Homogenization: For tissue samples, ensure complete homogenization to release the analyte. |
| Matrix Effects | Co-eluting matrix components can suppress the ionization of the target analyte. • Improve Chromatographic Separation: Modify the HPLC gradient to better separate this compound from interfering compounds. • Use a More Efficient Sample Cleanup: Employ a more rigorous SPE protocol or a different sample preparation technique to remove interfering substances. • Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard for this compound can compensate for matrix effects. |
Poor Peak Shape or Shifting Retention Time
Question: The chromatographic peak for this compound is broad, tailing, or the retention time is inconsistent. How can I improve this?
| Potential Cause | Recommended Solution |
| Secondary Interactions on the Column | The analyte may be interacting with active sites on the column packing material. • Mobile Phase Additives: Add a small amount of a competing base (e.g., triethylamine) or a different acid to the mobile phase to reduce peak tailing. • Column Choice: Consider a column with a different stationary phase or one that is end-capped to minimize silanol interactions. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state and retention of the analyte. • Optimize pH: Experiment with different mobile phase pH values to find the optimal condition for peak shape and retention. |
| Column Overloading | Injecting too much sample can lead to broad or distorted peaks. • Dilute Sample: Dilute the sample before injection. |
| Column Degradation | The column performance may have deteriorated over time. • Column Washing/Regeneration: Follow the manufacturer's instructions for column washing and regeneration. • Replace Column: If performance does not improve, replace the column. |
| Inconsistent Mobile Phase Preparation | Variations in mobile phase composition can lead to shifting retention times. • Precise Preparation: Ensure accurate and consistent preparation of the mobile phase for each run. |
II. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an LC-MS/MS method for this compound?
A1: A good starting point is to adapt methods used for similar compounds like 5,6-dihydrouracil or dihydrothymine.[3][4]
-
Column: A C18 column is a common choice for separating these polar compounds.[2][3]
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing 0.1% formic acid, is a good starting point for positive ion mode.[3]
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is often used for these types of compounds.[3]
-
MS/MS Transition: You will need to determine the specific mass-to-charge ratio (m/z) for the precursor and product ions of this compound. The molecular weight of 6-methyluracil is 126.11 g/mol . The dihydro form will have a molecular weight of approximately 128.13 g/mol . A starting point for the precursor ion in positive mode would be m/z 129.1 [M+H]+. The product ions will need to be determined by infusing a standard and performing a product ion scan.
Q2: How can I improve the sensitivity of my assay to detect very low levels of this compound?
A2: Beyond optimizing your LC-MS/MS parameters, consider these advanced techniques:
-
Higher-Sensitivity Mass Spectrometer: Utilizing a more sensitive mass spectrometer, such as a triple quadrupole with improved ion optics or a high-resolution mass spectrometer, can significantly lower the limit of detection.
-
Micro- or Nano-LC: Reducing the inner diameter of the HPLC column and lowering the flow rate can increase sensitivity by reducing sample dilution and improving ionization efficiency.
Q3: What are the expected limits of detection (LOD) and quantification (LOQ) for dihydropyrimidines?
A3: The LOD and LOQ are method-dependent and will need to be determined for your specific assay. However, published methods for similar compounds can provide an expected range.
| Compound | Method | Matrix | LLOQ |
| Uracil | UPLC-MS/MS | Plasma | 2.41 ng/mL |
| 5,6-Dihydrouracil (DHU) | UPLC-MS/MS | Plasma | 21.5 ng/mL |
| Thymine | UPLC-MS/MS | Plasma | 0.95 ng/mL |
| Dihydrothymine (DHT) | UPLC-MS/MS | Plasma | 6.55 ng/mL |
| 5-Fluorouracil (5-FU) | HPLC-DAD | Biological Matrices | 16 ng/mL |
| 5-Fluoro-5,6-dihydrouracil (5-FDHU) | HPLC-DAD | Biological Matrices | 16 ng/mL |
LLOQ: Lower Limit of Quantification Data for Uracil, DHU, Thymine, and DHT from a UPLC-MS/MS method.[4] Data for 5-FU and 5-FDHU from an HPLC-DAD method.[7]
III. Experimental Protocols
Protocol for Sample Preparation from Plasma/Serum (General Approach)
This protocol is a general guideline based on methods for similar compounds and should be optimized for this compound.[1][2]
Materials:
-
Plasma or serum samples
-
Chilled acetonitrile (ACN)
-
Internal standard (if available, a stable isotope-labeled version of the analyte is preferred)
-
Vortex mixer
-
Centrifuge
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or a mixed-mode cation exchange)
-
Nitrogen evaporator
-
Reconstitution solution (e.g., initial mobile phase)
Procedure:
-
Protein Precipitation:
-
To 100 µL of plasma/serum in a microcentrifuge tube, add the internal standard.
-
Add 300-400 µL of chilled acetonitrile.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Solid-Phase Extraction (Optional, for increased cleanup):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte with an appropriate solvent (e.g., methanol or a mixture of methanol and water).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase.
-
Vortex to ensure the analyte is fully dissolved.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
IV. Visualizations
Caption: Experimental workflow for the extraction of this compound from biological matrices.
Caption: A logical troubleshooting workflow for low signal issues in the analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.tue.nl [pure.tue.nl]
- 5. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5,6-Dihydro-5-methyluracil, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Cross-reactivity issues in immunoassays for pyrimidine metabolites
Welcome to the technical support center for immunoassays targeting pyrimidine metabolites. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to their experiments.
Frequently Asked Questions (FAQs)
Q1: What are pyrimidine metabolites and why are they important to measure?
A1: Pyrimidines, such as cytosine, thymine, and uracil, are fundamental building blocks for DNA and RNA. Their metabolism, which includes synthesis, degradation, and salvage pathways, is crucial for genetic replication, cell division, and energy production.[1] Measuring pyrimidine metabolites can provide insights into various physiological and pathological states, including metabolic disorders and the efficacy of cancer therapies that target these pathways.[2][3]
Q2: What is the most common cause of inaccurate results in my pyrimidine metabolite immunoassay?
A2: A frequent cause of inaccurate results in immunoassays for small molecules like pyrimidine metabolites is cross-reactivity.[4][5] This occurs when the antibody, intended to bind a specific metabolite, also binds to other structurally similar molecules present in the sample.[4] Given the sequential nature of metabolic pathways, where metabolites are structurally similar to their precursors and downstream products, cross-reactivity is a significant challenge.
Q3: How can I determine if my immunoassay is affected by cross-reactivity?
A3: To determine if cross-reactivity is an issue, you can perform a spike-recovery experiment with structurally related pyrimidine metabolites. This involves adding a known amount of a potential cross-reactant to your sample and observing if it affects the measurement of your target analyte. Additionally, comparing your immunoassay results with a more specific method like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can help validate your findings.[6][7]
Q4: What is the difference between monoclonal and polyclonal antibodies, and which is better for a pyrimidine metabolite immunoassay?
A4: Monoclonal antibodies (mAbs) recognize a single, specific epitope on an antigen, which generally leads to higher specificity and lower cross-reactivity.[2][5] Polyclonal antibodies (pAbs) recognize multiple epitopes on an antigen, which can increase signal sensitivity but also raises the risk of cross-reactivity with other molecules.[2] For assays targeting small, specific metabolites like pyrimidines, monoclonal antibodies are often preferred to minimize interference from structurally similar molecules.[2]
Q5: My ELISA results show high background. What are the likely causes?
A5: High background in an ELISA can be due to several factors, including non-specific binding of antibodies, cross-reactivity of the detection antibody with other sample components, or insufficient washing steps.[8] It is also important to ensure that the blocking buffer is effective and that the substrate has not been contaminated.[8]
Troubleshooting Guides
Issue 1: Higher-than-Expected Analyte Concentration (Potential False Positive)
This issue can often be attributed to the cross-reactivity of the assay's antibody with other structurally similar pyrimidine metabolites in the sample.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpectedly high analyte concentrations.
Detailed Steps:
-
Identify Potential Cross-Reactants : Refer to the pyrimidine metabolism pathway diagram below to identify metabolites that are structurally similar to your target analyte. For instance, if you are measuring uracil, potential cross-reactants could include its precursor, orotic acid, or its degradation products, dihydrouracil and β-ureidopropionate.
-
Consult the Kit Datasheet : Check the manufacturer's product datasheet for any available cross-reactivity data. This will provide information on which related compounds have been tested and their degree of interference.
-
Perform a Spike-Recovery and Linearity-of-Dilution Experiment :
-
Spike your sample matrix with known concentrations of the potential cross-reacting metabolites and measure your target analyte. A significant change in the measured concentration indicates cross-reactivity.
-
Serially dilute your sample. If cross-reacting substances are present, the results may not be linear upon dilution.
-
-
Validate with a Reference Method : If possible, analyze your samples using a more specific method like LC-MS/MS to confirm the concentration of your target analyte.[6][7] A significant discrepancy between the immunoassay and LC-MS/MS results suggests interference in the immunoassay.
-
Optimize Assay Conditions : Increase the stringency of your washing steps to remove weakly bound, non-specific antibodies. You can also try titrating your primary and secondary antibody concentrations to find a balance that maximizes specific signal while minimizing background and cross-reactivity.
-
Select a More Specific Antibody : If cross-reactivity remains an issue, consider switching to a more specific antibody, such as a monoclonal antibody that has been validated for high specificity.[2][5]
Issue 2: High Signal Variation Between Replicate Wells
High coefficient of variation (CV) between replicate wells can compromise the reliability of your results.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Pipetting Inconsistency | Ensure pipettes are properly calibrated. Use fresh tips for each well and ensure consistent pipetting technique. When adding reagents, avoid touching the sides of the wells. |
| Inadequate Plate Washing | Ensure all wells are filled and aspirated completely during each wash step. An automated plate washer can improve consistency. Consider increasing the number of wash steps or adding a soaking step.[8] |
| Poor Reagent Mixing | Gently vortex all reagents before use to ensure homogeneity. |
| Temperature Gradients | Allow all reagents and the plate to come to room temperature before starting the assay. Ensure even incubation temperatures across the plate by avoiding stacking plates. |
| Edge Effects | Avoid using the outer wells of the plate, as they are more susceptible to temperature fluctuations. Alternatively, fill the outer wells with buffer or water. |
Data on Cross-Reactivity of a 5-Fluorouracil (5-FU) Immunoassay
The following table presents cross-reactivity data from a developed monoclonal antibody-based ELISA for the anticancer drug 5-Fluorouracil (5-FU), a pyrimidine analogue. This illustrates the importance of evaluating structurally related compounds.
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| 5-Fluorouracil (5-FU) | 19.5 | 100 |
| Tegafur | 113.4 | 17.6 |
| 5-Fluoro-2'-deoxyuridine | 199.0 | 9.7 |
| Carmofur | 201.0 | 9.7 |
| Cytosine | >10,000 | <0.1 |
| Thymine | >10,000 | <0.1 |
| Uracil | >10,000 | <0.1 |
| Data sourced from Zhang et al. (2022)[2] |
Note: Cross-reactivity is calculated as: (IC50 of 5-FU / IC50 of tested compound) x 100.[9]
Experimental Protocols
Protocol: Assessing Cross-Reactivity in a Competitive ELISA
This protocol outlines the steps to determine the cross-reactivity of an immunoassay with potentially interfering pyrimidine metabolites.
-
Preparation of Standard Curves :
-
Prepare a standard curve for your target analyte by performing serial dilutions to cover the expected dynamic range of the assay.
-
For each potential cross-reacting metabolite, prepare a separate serial dilution curve in the same assay buffer.
-
-
Assay Procedure :
-
Follow the standard protocol for your competitive ELISA, incubating the antibody with either the target analyte standards or the potential cross-reactant dilutions before adding the enzyme-labeled analyte.
-
-
Data Acquisition :
-
Measure the absorbance or fluorescence signal for each plate.
-
-
Calculation of IC50 :
-
For the target analyte and each potential cross-reactant, plot the signal intensity against the logarithm of the concentration.
-
Use a four-parameter logistic (4-PL) curve fit to determine the concentration that causes 50% inhibition of the maximum signal (the IC50 value).
-
-
Calculation of Percent Cross-Reactivity :
-
Calculate the percent cross-reactivity for each tested compound using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Potential Cross-Reactant) x 100 [9]
-
Visualizing Pyrimidine Metabolism
Understanding the metabolic pathways of pyrimidines is essential for identifying potential cross-reactants in your immunoassays.
Pyrimidine Degradation Pathway
Caption: Simplified pyrimidine degradation pathway.
References
- 1. cosmobiousa.com [cosmobiousa.com]
- 2. Development of a highly sensitive and specific monoclonal antibody-based ELISA coupled with immuno-affinity extraction for the detection of anticancer drug 5-fluorouracil in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. mdpi.com [mdpi.com]
- 7. Development and validation of a rapid and sensitive UPLC-MS/MS method for determination of uracil and dihydrouracil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mybiosource.com [mybiosource.com]
- 9. researchgate.net [researchgate.net]
Navigating the Labyrinth of Clinical Validation: A Technical Support Center for 5,6-Dihydro-6-methyluracil Biomarker Research
An Important Note for Our Users: Direct clinical validation data for 5,6-Dihydro-6-methyluracil as a biomarker is currently limited in publicly available research. The following technical support guide has been constructed by leveraging established principles and methodologies from the clinical validation of the closely related and well-documented biomarker, 5,6-dihydrouracil , a key indicator of dihydropyrimidine dehydrogenase (DPD) activity. This approach allows us to provide a robust framework for researchers, scientists, and drug development professionals navigating the challenges of biomarker validation.
Frequently Asked Questions (FAQs)
Q1: What is the primary clinical relevance of pyrimidine metabolite biomarkers like this compound?
While specific data on this compound is emerging, the analogous compound, 5,6-dihydrouracil, is a critical biomarker for assessing dihydropyrimidine dehydrogenase (DPD) enzyme activity. DPD is the rate-limiting enzyme in the catabolism of fluoropyrimidine drugs such as 5-fluorouracil (5-FU), a common chemotherapeutic agent.[1] Patients with DPD deficiency are at a high risk of severe, life-threatening toxicity from standard doses of 5-FU. Therefore, measuring baseline levels of DPD metabolites can help identify these patients, allowing for dose adjustments or alternative therapies.
Q2: What are the major pre-analytical challenges that can affect the accuracy of this compound measurements?
Pre-analytical variables are a significant source of error in biomarker quantification. Based on studies of similar compounds, key challenges include:
-
Sample Stability: Pyrimidine metabolites can be unstable at room temperature.[2] Delays in processing or improper storage can lead to falsely elevated or decreased levels. It is crucial to establish strict protocols for sample handling, including immediate cooling and timely centrifugation.
-
Anticoagulant Choice: The type of anticoagulant used in blood collection tubes can influence results. Heparin has been a subject of investigation for its potential effects on metabolite stability and measurement.[3]
-
Patient-Specific Factors: Factors such as diet, circadian rhythm, and renal function can influence the baseline levels of endogenous metabolites.[2] These should be considered and documented during clinical studies.
Q3: What analytical methods are most suitable for the quantification of this compound?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of small molecules like this compound from biological matrices.[1][4] This method offers high specificity and the ability to measure a wide dynamic range of concentrations.
Troubleshooting Guides
Guide 1: Inconsistent or Non-Reproducible LC-MS/MS Results
| Symptom | Potential Cause | Troubleshooting Steps |
| High Variability Between Replicates | Inconsistent sample preparation (e.g., pipetting errors, incomplete protein precipitation). | Review and standardize the sample preparation protocol. Ensure all technicians are following the exact same procedure. Use automated liquid handlers if available. |
| Matrix effects from the biological sample (e.g., plasma, urine). | Optimize the sample cleanup procedure (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering substances.[5] Use a stable isotope-labeled internal standard that co-elutes with the analyte to correct for matrix effects. | |
| Shifting Retention Times | Changes in mobile phase composition or column temperature. | Prepare fresh mobile phase daily. Ensure the column oven is maintaining a stable temperature. |
| Column degradation. | Flush the column regularly. If performance does not improve, replace the column. | |
| Low Signal Intensity | Inefficient ionization in the mass spectrometer source. | Optimize source parameters (e.g., spray voltage, gas flow, temperature). Ensure the mobile phase pH is appropriate for efficient ionization of the analyte. |
| Sample degradation. | Re-evaluate sample collection and storage procedures to ensure analyte stability. |
Guide 2: Difficulties in Method Validation
| Symptom | Potential Cause | Troubleshooting Steps |
| Poor Linearity of Calibration Curve | Inaccurate preparation of calibration standards. | Prepare fresh calibration standards from a certified reference material. Use a gravimetric approach for higher accuracy. |
| Saturation of the detector at high concentrations. | Extend the calibration range with additional points or dilute samples that fall outside the linear range. | |
| Inadequate Sensitivity (High Lower Limit of Quantification - LLOQ) | Suboptimal sample extraction and concentration. | Evaluate different extraction techniques to improve recovery. Increase the sample volume if feasible. |
| Insufficient sensitivity of the mass spectrometer. | Optimize MS parameters for the specific analyte transition. Consider using a more sensitive instrument if available. | |
| Accuracy and Precision Not Meeting Acceptance Criteria | Systematic errors in the analytical procedure. | Review the entire workflow for potential sources of bias. Ensure equipment is properly calibrated. |
| Random errors during sample handling. | Increase the number of replicate measurements. Provide additional training to laboratory personnel. |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data based on typical performance characteristics of LC-MS/MS assays for similar pyrimidine metabolites.
Table 1: Representative LC-MS/MS Method Validation Parameters
| Parameter | Acceptance Criteria | Example Performance |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% | 6.5% |
| Inter-day Precision (%CV) | ≤ 15% | 8.2% |
| Accuracy (% Bias) | ± 15% | -5.3% to +7.8% |
| Recovery | Consistent and reproducible | 92% |
Table 2: Hypothetical Clinical Cohort Data for a DPD Deficiency Biomarker
| Patient Group | N | Mean Biomarker Concentration (ng/mL) | Standard Deviation |
| Healthy Controls | 100 | 15.2 | 4.8 |
| DPD Deficient | 25 | 48.9 | 12.3 |
| 5-FU Treated (Normal DPD) | 50 | 18.5 | 6.1 |
| 5-FU Treated (Adverse Event) | 10 | 55.1 | 15.7 |
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma
-
Thawing: Thaw frozen plasma samples on ice to prevent degradation of the analyte.
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., ¹³C,¹⁵N₂-labeled this compound).
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 2% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Q1/Q3 (e.g., m/z 129.1 -> 84.1)
-
Internal Standard: Q1/Q3 (e.g., m/z 132.1 -> 87.1)
-
Visualizations
Caption: Experimental workflow from sample collection to data analysis.
Caption: A logical flow for troubleshooting inconsistent LC-MS/MS results.
References
- 1. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pre-analytical considerations for the analysis of uracil and 5,6-dihydrouracil in heparin plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of 5,6-dihydrouracil by HPLC-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Optimizing collision energy for MRM transitions of 5,6-Dihydro-6-methyluracil
This technical support guide provides troubleshooting information and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are optimizing Multiple Reaction Monitoring (MRM) transitions for 5,6-Dihydro-6-methyluracil.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing collision energy (CE) for this compound?
The main objective is to empirically determine the optimal collision energy—the kinetic energy applied to a precursor ion—that induces the most efficient and reproducible fragmentation into a specific, desired product ion.[1] Maximizing the signal intensity of this product ion is critical for enhancing the overall sensitivity and specificity of the MRM assay, which leads to lower limits of quantification and more reliable data.[2][3]
Q2: Why can't I just use a generic or published collision energy value for my experiment?
Collision energy is highly dependent on the specific mass spectrometer being used.[2] Optimal CE values can vary significantly between instruments from different manufacturers (e.g., Sciex, Waters, Agilent, Thermo) and even between different models from the same manufacturer.[2] This is due to differences in the design of the collision cell, the type and pressure of the collision gas, and ion optics.[2] Therefore, while published values can serve as a starting point, they must be empirically optimized on your specific instrument to achieve the best performance.[1][2]
Q3: What are the expected precursor and product ions for this compound?
-
Precursor Ion: this compound has a molecular weight of approximately 128.13 g/mol . In positive electrospray ionization (ESI+) mode, the expected protonated precursor ion [M+H]⁺ would be found at a mass-to-charge ratio (m/z) of 129.1 . It is crucial to confirm this by infusing a standard solution and performing a Q1 scan.[2]
-
Product Ions: Without a reference spectrum, predicting the exact product ions requires an understanding of general fragmentation patterns.[4][5] For a cyclic ureide structure like this, fragmentation is likely to involve the loss of small neutral molecules or cleavage of the ring. Potential fragmentation pathways could lead to product ions from:
-
Loss of isocyanic acid (HNCO, 43.02 Da)
-
Loss of ammonia (NH₃, 17.03 Da)
-
Ring-opening followed by cleavage. A product ion scan is essential to identify the most abundant and stable fragments generated from the m/z 129.1 precursor.
-
Detailed Experimental Protocol: Collision Energy Optimization
This protocol describes a systematic approach to determine the optimal collision energy for a specific MRM transition of this compound using direct infusion.
-
Preparation of Standard Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Create a working solution by diluting the stock solution to a concentration that gives a strong and stable signal (e.g., 100-1000 ng/mL) in a solvent composition that is similar to your intended chromatographic mobile phase.[2]
-
-
Instrument Setup and Infusion:
-
Set up the mass spectrometer, typically in positive electrospray ionization (ESI+) mode.
-
Optimize source parameters (e.g., capillary voltage, source temperature, nebulizer gas flow) to achieve a maximal and stable signal for the target analyte.[3]
-
Infuse the working solution at a low, constant flow rate (e.g., 5-20 µL/min) using a syringe pump to ensure a stable electrospray.[2]
-
-
Precursor Ion Confirmation (Q1 Scan):
-
Perform a full scan of the first quadrupole (Q1) over a relevant mass range (e.g., m/z 50-200) to confirm that the protonated molecule [M+H]⁺ at m/z 129.1 is the most abundant ion.[3]
-
-
Product Ion Identification (Product Ion Scan):
-
Set Q1 to specifically isolate the precursor ion (m/z 129.1).
-
Set the third quadrupole (Q3) to scan across a mass range (e.g., m/z 40-130) to detect all resulting fragment ions.
-
Apply a moderate, fixed collision energy (e.g., 15-25 eV) to generate a representative fragmentation pattern.[3]
-
Identify the most intense and stable product ions from the resulting spectrum. Select at least two of the most promising product ions for the next step.
-
-
Collision Energy Optimization (CE Ramp):
-
Create an MRM method monitoring the transition(s) selected in the previous step (e.g., 129.1 → product ion 1; 129.1 → product ion 2).
-
While continuously infusing the standard, acquire data by ramping the collision energy across a wide range (e.g., 5 eV to 50 eV) in small increments (e.g., 1-2 eV steps).[2][3] Many instrument software platforms can automate this process.[6][7]
-
-
Data Analysis:
-
Plot the intensity of each product ion as a function of the collision energy.
-
The optimal collision energy is the value that produces the maximum signal intensity for that specific MRM transition.[8]
-
Record the optimal CE for each transition in a method file.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal for Precursor Ion (m/z 129.1) | 1. Incorrect ionization mode selected (e.g., negative instead of positive).2. Sub-optimal ESI source parameters (e.g., capillary voltage, gas flow, temperature).3. Concentration of the infused standard is too low. | 1. Ensure the instrument is set to positive ionization mode (ESI+).2. Systematically tune source parameters to maximize the ion signal for m/z 129.1.3. Increase the concentration of the working solution.[1] |
| No Clear or Abundant Product Ions in Scan | 1. The fixed collision energy used for the product ion scan was too low (insufficient fragmentation) or too high (excessive fragmentation into very small ions).2. The precursor ion at m/z 129.1 is exceptionally stable and resistant to fragmentation under typical conditions. | 1. Repeat the product ion scan using several different CE values (e.g., 10 eV, 20 eV, 35 eV) to cover a broader energy range.[6]2. If fragmentation remains poor, consider if a different precursor ion (e.g., an adduct like [M+Na]⁺) is present and more amenable to fragmentation. |
| Jagged or Unstable Signal at Optimal CE | 1. Instability in the infusion flow rate or electrospray.2. The optimal collision energy falls on a very narrow, sharp peak in the optimization curve, making it sensitive to minor fluctuations.[9] | 1. Verify that the syringe pump is delivering a consistent flow and that the ESI spray is stable.[2]2. If the CE curve is very sharp, consider selecting a slightly off-peak CE value that resides on a more stable plateau, even if it results in a minor loss of absolute intensity, to improve reproducibility.[1] |
| Broad or Flat-Topped Collision Energy Profile | The fragmentation process for this specific transition is not highly dependent on a precise collision energy value. | This is not necessarily a problem. Select a CE value from the middle of the plateau region. This can result in a more robust and reproducible assay, as it will be less affected by minor instrument fluctuations.[1] |
Data Summary Template
Use the following table to record and compare results during your collision energy ramp experiment for each MRM transition.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Product Ion Intensity (cps) |
| 129.1 | Product 1 | 5 | |
| 129.1 | Product 1 | 7 | |
| 129.1 | Product 1 | 9 | |
| ... | ... | ... | |
| 129.1 | Product 2 | 5 | |
| 129.1 | Product 2 | 7 | |
| 129.1 | Product 2 | 9 | |
| ... | ... | ... |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. gcms.cz [gcms.cz]
- 7. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Very narrow collision energy peak for MRM. - Chromatography Forum [chromforum.org]
Validation & Comparative
A Comparative Guide to the Clinical Validation of LC-MS/MS Methods for 5,6-Dihydro-6-methyluracil Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of 5,6-Dihydro-6-methyluracil (dihydrouracil), a key indicator of dihydropyrimidine dehydrogenase (DPD) activity, is crucial for predicting the toxicity of fluoropyrimidine-based chemotherapies like 5-fluorouracil (5-FU). This guide provides a comparative overview of validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the analysis of this compound in a clinical laboratory setting, supported by experimental data and detailed protocols.
Comparative Performance of Validated LC-MS/MS Methods
The selection of an appropriate analytical method is paramount for reliable clinical results. While various techniques exist, LC-MS/MS has emerged as the gold standard due to its high sensitivity and specificity. Below is a summary of performance characteristics from several validated LC-MS/MS methods for the quantification of dihydrouracil (UH2) and related compounds in human plasma or serum.
| Parameter | Method 1 (UPLC-MS/MS) [1] | Method 2 (LC-MS/MS) [2] | Method 3 (LC-MS/MS) [3] | Method 4 (LC-MS/MS) [4] |
| Linearity Range (ng/mL) | 10 - 1000 | 10 - 400 | 25.0 - 800 | 5 - 1000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 10 | 10 | 21.5 | 5 |
| Inter-Assay Precision (%CV) | ≤7.2 | ≤9.8 | ≤7.6 | 2.4 - 11.8 |
| Inter-Assay Accuracy/Bias (%) | ±2.9 | ≤10.2 | 93.6 - 101.4 | 89.3 - 108.9 |
| Recovery (%) | Not Reported | 91 - 107 | Adequate | >80 |
| Sample Preparation | Protein Precipitation | Salt-Assisted Liquid-Liquid Extraction | Protein Precipitation | Solid Phase Extraction (SPE) |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. The following sections outline the key experimental protocols for a typical LC-MS/MS validation for this compound.
Sample Preparation: A Comparative Overview
The choice of sample preparation technique significantly impacts the cleanliness of the sample and, consequently, the robustness of the LC-MS/MS assay.
-
Protein Precipitation: This is a rapid and straightforward method involving the addition of a solvent like acetonitrile to the plasma or serum sample to precipitate proteins.[1][3] While efficient, it may result in less clean extracts compared to other techniques.
-
Liquid-Liquid Extraction (LLE): LLE, often salt-assisted, utilizes immiscible solvents to partition the analyte from the sample matrix.[2] This method can provide cleaner extracts than protein precipitation.
-
Solid Phase Extraction (SPE): SPE offers a high degree of selectivity and can produce very clean extracts by retaining the analyte on a solid sorbent while impurities are washed away.[4][5]
Chromatographic and Mass Spectrometric Conditions
The separation and detection of this compound are typically achieved using reverse-phase chromatography coupled with a tandem mass spectrometer.
-
Chromatography: A C18 or a phenyl-hexyl column is commonly used for the separation of dihydrouracil and related compounds.[5][6] Gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic modifier (e.g., methanol or acetonitrile) is standard practice.[1][7]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer, typically in positive electrospray ionization (ESI) mode.[2] Multiple Reaction Monitoring (MRM) is employed for quantification, providing high selectivity and sensitivity.[7] Stable isotope-labeled internal standards are crucial for compensating for matrix effects and ensuring accurate quantification.[1][3]
Visualizing the Validation Workflow
A clear understanding of the experimental workflow is critical for successful method validation. The following diagram illustrates the key stages involved in the validation of an LC-MS/MS method for this compound.
Caption: Workflow for LC-MS/MS method validation.
Conclusion
The validation of an LC-MS/MS method for the quantification of this compound in a clinical laboratory is a multi-faceted process that requires careful consideration of various performance parameters. The choice of sample preparation and chromatographic conditions can be tailored to meet the specific needs of the laboratory in terms of throughput, sensitivity, and cost. By adhering to rigorous validation protocols, clinical laboratories can ensure the delivery of accurate and reliable results, ultimately contributing to improved patient safety and personalized medicine in fluoropyrimidine-based chemotherapy.
References
- 1. Development and validation of a rapid and sensitive UPLC-MS/MS method for determination of uracil and dihydrouracil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [ourarchive.otago.ac.nz]
- 3. pure.tue.nl [pure.tue.nl]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. d-nb.info [d-nb.info]
- 7. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: GC-MS vs. LC-MS/MS for the Analysis of 5,6-Dihydro-6-methyluracil
For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites is paramount. This guide provides a detailed comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of 5,6-Dihydro-6-methyluracil and its close analog, 5,6-dihydrouracil.
While specific quantitative data for this compound is limited, this guide leverages available data for 5,6-dihydrouracil to provide a comprehensive performance comparison. Both techniques offer unique advantages and present distinct challenges in the analysis of these polar, non-volatile compounds.
At a Glance: Key Performance Characteristics
| Parameter | GC-MS | LC-MS/MS |
| Principle | Separation of volatile and thermally stable compounds followed by mass analysis. | Separation of compounds in liquid phase followed by mass analysis. |
| Derivatization | Mandatory for polar, non-volatile compounds like dihydrouracils. | Generally not required. |
| Sample Throughput | Lower, due to derivatization and longer run times. | Higher, with simpler sample preparation and faster analysis. |
| Sensitivity | Method-dependent, can be sensitive with appropriate derivatization. | Generally offers high sensitivity and specificity. |
| Selectivity | Good, enhanced by chromatographic separation and mass filtering. | Excellent, with the use of multiple reaction monitoring (MRM). |
| Matrix Effects | Less prone to ion suppression/enhancement compared to ESI-based LC-MS. | Can be susceptible to matrix effects, requiring careful method development. |
| Cost | Generally lower instrument and operational costs. | Higher initial instrument cost and solvent consumption. |
Quantitative Performance Comparison
The following table summarizes the quantitative performance data for the analysis of 5,6-dihydrouracil using both GC-MS and LC-MS/MS, based on available literature.
| Analytical Method | Analyte | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| GC-MS | 5,6-Dihydrouracil | Urine | Data not available | Data not available | Data not available |
| LC-MS/MS | 5,6-Dihydrouracil | Human Plasma | 0.625 - 160.0 ng/mL[1][2][3] | Data not available | 0.625 ng/mL[1][2][3] |
| LC-MS/MS | 5,6-Dihydrouracil | Human Plasma | 0.1 - 10 µM | Data not available | 0.1 µM[4] |
| LC-MS/MS | 5,6-Dihydrouracil | Human Serum | 5 - 1000 ng/mL[5] | Data not available | 5 ng/mL[5] |
Experimental Workflows
The analytical workflow for both GC-MS and LC-MS/MS involves several key steps from sample preparation to data analysis. The following diagrams illustrate the typical experimental workflows for each technique.
Experimental Protocols
GC-MS Protocol for 5,6-Dihydrouracil Analysis
This protocol is based on a method for the analysis of urinary pyrimidine metabolites.
1. Sample Preparation and Derivatization:
-
Take a small aliquot of the urine sample (e.g., 100 µL).
-
Add an internal standard.
-
Evaporate the sample to dryness under a stream of nitrogen.
-
Derivatize the residue using a silylating agent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) in a suitable solvent (e.g., acetonitrile).
-
Heat the mixture to ensure complete derivatization.
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 6890 or similar.
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Mass Spectrometer: Agilent 5973 or similar.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
LC-MS/MS Protocol for 5,6-Dihydrouracil Analysis
This protocol is a compilation from several validated methods for the analysis of 5,6-dihydrouracil in human plasma or serum.[1][4][5]
1. Sample Preparation:
-
To a 100 µL aliquot of plasma or serum, add an internal standard.
-
Perform protein precipitation by adding a threefold volume of cold acetonitrile, vortex, and centrifuge.[5]
-
Alternatively, perform liquid-liquid extraction with a suitable organic solvent mixture.[4]
-
For cleaner samples, solid-phase extraction (SPE) can be employed.[5]
-
Evaporate the supernatant or extract to dryness and reconstitute in the initial mobile phase.[4][5]
2. LC-MS/MS Conditions:
-
Liquid Chromatograph: Agilent 1200 series, Waters Acquity UPLC, or equivalent.
-
Column: C18 reversed-phase column (e.g., Kinetex PS C18, Acquity UPLC BEH C18).[1][5]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analyte.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB SCIEX Triple Quad, Waters TQD).[1][5]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of 5,6-dihydrouracil and its internal standard.
Conclusion: Making the Right Choice
The choice between GC-MS and LC-MS/MS for the analysis of this compound and related compounds depends on several factors, including the specific requirements of the study, available instrumentation, and desired throughput.
LC-MS/MS is generally the preferred method for the quantitative analysis of dihydrouracils in biological matrices. This is due to its high sensitivity, high selectivity, and the ability to analyze these polar compounds directly without the need for chemical derivatization. The simpler sample preparation and faster analysis times also contribute to a higher sample throughput, which is advantageous in clinical and drug development settings.
GC-MS, while a robust and reliable technique, presents challenges for the analysis of non-volatile and polar compounds like dihydrouracils. The mandatory derivatization step adds complexity to the workflow, increases the potential for analytical variability, and lowers the overall sample throughput. However, GC-MS can be a viable alternative, particularly when dealing with less complex matrices or when LC-MS/MS instrumentation is not available. The lower susceptibility to matrix effects in GC-MS can also be an advantage in certain applications.
Ultimately, the decision should be based on a thorough evaluation of the analytical needs and the performance characteristics of each technique. For high-throughput, sensitive, and specific quantification of this compound in complex biological samples, LC-MS/MS stands out as the more suitable technology.
References
- 1. Validation of an ultra-high performance liquid chromatography tandem mass spectrometric method for quantifying uracil and 5,6-dihydrouracil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
A Comparative Guide to Dihydropyrimidine Quantification: Cross-Validation of Analytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of dihydropyrimidines is crucial for therapeutic drug monitoring and pharmacogenetic screening. This guide provides a comprehensive cross-validation of three common analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
This document outlines the performance characteristics and experimental protocols of each method, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
At a Glance: Performance Comparison
The selection of an analytical method for dihydropyrimidine quantification is a critical decision that impacts the accuracy, sensitivity, and throughput of clinical and research findings. The following table summarizes the key performance parameters of HPLC-UV, LC-MS/MS, and UV-Vis Spectrophotometry to facilitate a direct comparison.
| Performance Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity (Correlation Coefficient) | >0.999[1] | >0.99 | >0.998[2] |
| Limit of Detection (LOD) | 3.2 ng/mL[1] | 0.047 µg/mL[3] | 0.446 µg/ml[4] |
| Limit of Quantification (LOQ) | 16 ng/mL[1] | 0.143 µg/mL[3] | 0.346 µg/ml[4] |
| Precision (%RSD) | <10% (within-day and between-day)[1] | <15% | <2%[5] |
| Accuracy (% Recovery) | 81-85%[1] | 99.4-103.0%[5] | 98.99-99.12%[4] |
| Specificity | Moderate to High | Very High[6] | Low to Moderate |
| Cost | Moderate | High | Low |
| Throughput | Moderate | High | High |
In-Depth Methodologies
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of dihydropyrimidines. It offers a good balance between performance and cost.
Experimental Protocol:
-
Sample Preparation: Dihydropyrimidines are extracted from biological matrices (e.g., plasma, serum) using a protein precipitation or liquid-liquid extraction method. For instance, proteins can be precipitated with acetonitrile or perchloric acid. The supernatant is then evaporated to dryness and the residue is reconstituted in the mobile phase.[1]
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: An isocratic or gradient elution with a mixture of a buffer (e.g., potassium phosphate buffer, pH 4.5) and an organic modifier (e.g., methanol or acetonitrile) is employed.[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
Detection: The UV detector is set to a wavelength where the dihydropyrimidine of interest shows maximum absorbance, typically around 210 nm.
-
Quantification: The concentration of the analyte is determined by comparing its peak area to a standard curve prepared with known concentrations of the dihydropyrimidine.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method, making it the gold standard for many bioanalytical applications, including the quantification of dihydropyrimidines at low concentrations.
Experimental Protocol:
-
Sample Preparation: Similar to HPLC-UV, sample preparation involves protein precipitation or liquid-liquid extraction. An internal standard (a stable isotope-labeled version of the analyte) is typically added at the beginning of the process to correct for matrix effects and variations in extraction efficiency.
-
Chromatographic Separation (LC):
-
Column: A C18 or similar reversed-phase column is used. Shorter columns and faster gradients are often employed compared to HPLC-UV to increase throughput.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to aid in ionization, is common.
-
-
Mass Spectrometric Detection (MS/MS):
-
Ionization: Electrospray ionization (ESI) is the most common ionization technique used for dihydropyrimidines.
-
Mass Analysis: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the protonated or deprotonated molecule of the dihydropyrimidine) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides very high selectivity.
-
-
Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification against a standard curve.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of dihydropyrimidines, particularly at higher concentrations. However, its lower specificity makes it susceptible to interference from other compounds in the sample matrix.
Experimental Protocol:
-
Sample Preparation: A simple dilution of the sample in a suitable solvent (e.g., methanol, phosphate buffer) is often sufficient. For more complex matrices, a basic extraction step may be necessary to remove interfering substances.[2]
-
Measurement:
-
A UV-Vis spectrophotometer is used to measure the absorbance of the sample at the wavelength of maximum absorbance (λmax) for the dihydropyrimidine of interest. The λmax is typically determined by scanning a solution of the pure compound over a range of wavelengths (e.g., 200-400 nm).[7]
-
-
Quantification: The concentration of the dihydropyrimidine is determined using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration. A standard curve is generated by measuring the absorbance of a series of solutions with known concentrations.
Conclusion
The choice of an analytical method for dihydropyrimidine quantification depends on the specific requirements of the study.
-
LC-MS/MS is the preferred method for applications requiring high sensitivity and specificity, such as pharmacokinetic studies and the analysis of samples with complex matrices.
-
HPLC-UV offers a reliable and cost-effective alternative for routine analysis where the expected concentrations are within its detection limits.
-
UV-Vis Spectrophotometry is a suitable option for rapid and high-throughput screening of samples with relatively high concentrations of dihydropyrimidines and minimal interfering substances.
Proper method validation is essential to ensure the reliability of the generated data, regardless of the chosen technique. This guide provides a foundation for understanding the key differences between these methods and for selecting the most appropriate approach for your research.
References
- 1. Improved analysis of 5-Fluorouracil and 5,6-dihydro-5-Fluorouracil by HPLC with diode array detection for determination of cellular dihydropyrimidine dehydrogenase activity and pharmacokinetic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. scielo.br [scielo.br]
- 4. media.neliti.com [media.neliti.com]
- 5. jppres.com [jppres.com]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
Dihydrouracil as a Key Biomarker for Dihydropyrimidine Dehydrogenase (DPD) Activity: A Comparative Guide
An objective analysis of dihydrouracil in the assessment of DPD activity, with a comparative look at genotyping methods. This guide addresses the current landscape of DPD deficiency screening and the available scientific evidence for prominent biomarkers.
Introduction
Dihydropyrimidine dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolism of pyrimidines, including the endogenous compounds uracil and thymine.[1] Crucially, DPD is also responsible for the breakdown of fluoropyrimidine chemotherapeutic agents such as 5-fluorouracil (5-FU) and its prodrug capecitabine.[2][3] DPD deficiency, a condition present in a significant portion of the population, can lead to severe, and sometimes fatal, toxicity in patients receiving standard doses of these drugs.[2][4] Consequently, accurate assessment of DPD activity prior to initiating fluoropyrimidine-based chemotherapy is of paramount importance for patient safety.
This guide provides a comprehensive comparison of biomarkers for DPD activity. While the topic of interest was a comparison between 5,6-Dihydro-6-methyluracil and dihydrouracil, a thorough review of the scientific literature reveals a significant lack of information and clinical validation for this compound as a biomarker for DPD activity. Therefore, this guide will focus on the well-established and clinically utilized biomarker, dihydrouracil , and its ratio to uracil. We will compare this phenotyping approach to the widely used genotyping of the DPD-encoding gene, DPYD.
Dihydrouracil: The Primary Phenotypic Biomarker for DPD Activity
The measurement of endogenous uracil (U) and its metabolite, dihydrouracil (UH2), in plasma is a direct reflection of DPD enzyme activity.[5][6] In individuals with normal DPD function, uracil is efficiently converted to dihydrouracil. Conversely, in patients with DPD deficiency, this conversion is impaired, leading to an accumulation of uracil and a decrease in the concentration of dihydrouracil.[7] The ratio of dihydrouracil to uracil (UH2/U) is therefore a reliable surrogate marker for DPD activity, with a low ratio indicating reduced enzyme function.[6][7]
Comparison of DPD Deficiency Testing Methods: Phenotyping vs. Genotyping
Two main approaches are employed for pre-therapeutic screening of DPD deficiency: phenotyping, primarily through the measurement of uracil and dihydrouracil, and genotyping, which involves the detection of specific mutations in the DPYD gene.[8]
| Feature | Dihydrouracil (Phenotyping) | DPYD Genotyping |
| Principle | Measures the functional activity of the DPD enzyme by quantifying its endogenous substrate (uracil) and product (dihydrouracil).[5][6] | Detects the presence of specific genetic variants in the DPYD gene known to cause reduced DPD enzyme activity.[7] |
| Sample Type | Plasma or Serum[9] | Whole blood, saliva, or buccal swab[10] |
| Key Metric | Dihydrouracil to Uracil ratio (UH2/U) or Uracil concentration.[6][7] | Presence or absence of specific DPYD mutations.[11] |
| Sensitivity | Generally considered to have high sensitivity for detecting DPD deficiency. | Sensitivity can be limited as it only detects the targeted mutations and may miss rare variants.[7] |
| Specificity | High specificity, directly reflecting enzyme function. | High specificity for the targeted mutations.[7] |
| Advantages | - Provides a real-time assessment of DPD enzyme function. - Can detect DPD deficiency regardless of the underlying genetic cause. - Can be performed relatively quickly. | - Results are not influenced by physiological factors or drug interactions. - A one-time test that is valid for the patient's lifetime. |
| Disadvantages | - Can be influenced by factors such as renal function and circadian rhythm.[5] - Requires specialized analytical equipment (LC-MS/MS). | - Does not account for all genetic variations that may affect DPD activity. - May not reflect the true functional activity of the enzyme due to other influencing factors. |
Experimental Protocols
Measurement of Dihydrouracil and Uracil in Human Plasma by LC-MS/MS
This protocol is a generalized representation based on common methodologies described in the literature.[9]
1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add an internal standard solution containing isotopically labeled uracil and dihydrouracil.
-
Precipitate proteins by adding 900 µL of chilled acetonitrile while vortexing.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Perform a liquid-liquid extraction by adding a suitable organic solvent mixture (e.g., ethyl acetate-isopropanol).
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a mobile phase-compatible solution.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for uracil, dihydrouracil, and their internal standards are monitored.
-
Signaling Pathways and Experimental Workflows
DPD Metabolic Pathway
Caption: Catabolic pathway of endogenous uracil mediated by DPD.
Experimental Workflow for DPD Phenotyping
Caption: A typical workflow for DPD phenotyping using LC-MS/MS.
Conclusion
The assessment of dihydropyrimidine dehydrogenase activity is a critical step in personalizing fluoropyrimidine chemotherapy to mitigate the risk of severe toxicity. While the requested comparison involving this compound could not be conducted due to a lack of scientific evidence for its use as a DPD biomarker, this guide has provided a thorough analysis of the established phenotyping marker, dihydrouracil. The measurement of the dihydrouracil to uracil ratio offers a functional and sensitive method for determining DPD activity. When compared to DPYD genotyping, phenotyping provides a real-time assessment of enzyme function, though it can be influenced by various physiological factors. The choice between phenotyping and genotyping, or a combination of both, depends on the clinical context and available resources. Continued research and standardization of these methods will further enhance the safety and efficacy of fluoropyrimidine-based cancer treatments.
References
- 1. Role of enzymatically catalyzed 5-iodo-5,6-dihydrouracil ring hydrolysis on the dehalogenation of 5-iodouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactome | uracil + NADPH + H+ => 5,6-dihydrouracil + NADP+ [reactome.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. 6-Methyluracil [webbook.nist.gov]
- 7. 6-Methyluracil | C5H6N2O2 | CID 12283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. hyphadiscovery.com [hyphadiscovery.com]
A Comparative Analysis of 5,6-Dihydro-6-methyluracil and 8-oxodeoxyguanosine as Oxidative Stress Markers
An objective guide for researchers, scientists, and drug development professionals on the utility of two key biomarkers in assessing oxidative DNA damage.
In the field of oxidative stress research, the accurate measurement of DNA damage is paramount. Reactive oxygen species (ROS) can inflict a variety of lesions on DNA, and the quantification of these adducts serves as a critical indicator of cellular stress and disease pathogenesis. Among the numerous biomarkers available, 8-oxodeoxyguanosine (8-oxo-dG) has long been established as a gold standard. However, emerging markers such as 5,6-Dihydro-6-methyluracil (DHMU) are gaining attention. This guide provides a comprehensive comparative analysis of DHMU and 8-oxo-dG, presenting supporting experimental data, detailed methodologies, and visual representations of key pathways to aid researchers in selecting the most appropriate marker for their studies.
Executive Summary
8-oxodeoxyguanosine (8-oxo-dG) is a well-validated and widely utilized biomarker of oxidative DNA damage, with a vast body of literature supporting its association with various pathologies, including cancer and neurodegenerative diseases.[1][2] It is formed by the oxidation of guanine residues in DNA. In contrast, this compound (DHMU) is a product of oxidative damage to thymine residues.[3] While less extensively studied, DHMU presents a promising non-invasive biomarker, as it is excised by DNA repair mechanisms and excreted in the urine.[3] The choice between these two markers will depend on the specific research question, the biological matrix available, and the analytical capabilities of the laboratory.
Quantitative Data Comparison
The following table summarizes key quantitative parameters for DHMU and 8-oxo-dG, providing a basis for comparison of their utility as oxidative stress biomarkers.
| Feature | This compound (DHMU) | 8-oxodeoxyguanosine (8-oxo-dG) |
| Source of Damage | Oxidation of thymine residues in DNA | Oxidation of guanine residues in DNA[4][5] |
| Primary Biological Matrices | Urine, Plasma, Serum[3][6] | Urine, Blood, Tissues, Saliva[4][7] |
| Reported Normal/Control Levels | Emerging data, less established | Urine: 0.24 to 2.47 nmol/mmol creatinine (mean: 1.07 ± 0.49)[4] |
| Analytical Methods | LC-MS/MS[6] | HPLC-ECD, GC-MS, HPLC-MS/MS, ELISA[1][7][8] |
| Reported Fold-Increase in Disease | Under investigation | Significantly higher in type 2 diabetes (5.03 ± 0.69 nM vs 0.96 ± 0.15 nM in controls)[7]; Increased in various cancers and degenerative diseases[1][2] |
Signaling and Repair Pathways
The formation and repair of both DHMU and 8-oxo-dG are intricately linked to cellular responses to oxidative stress. Understanding these pathways is crucial for interpreting biomarker levels.
Formation and Repair of 8-oxodeoxyguanosine
Reactive oxygen species, particularly the hydroxyl radical, attack guanine bases in DNA to form 8-oxo-dG.[9] This lesion is a pro-mutagenic adduct that can lead to G:C to T:A transversions if not repaired.[4] The primary repair mechanism is the Base Excision Repair (BER) pathway, initiated by the enzyme 8-oxoguanine DNA glycosylase (OGG1), which recognizes and excises the damaged base.[10][11]
Formation and Repair of this compound
Similarly, reactive oxygen species can attack the C5-C6 double bond of thymine in DNA, leading to the formation of DHMU.[3] This lesion can disrupt DNA replication and transcription. The BER pathway is also the primary mechanism for the removal of DHMU, initiated by DNA glycosylases that recognize and excise the damaged base.[3]
References
- 1. 8-hydroxy-2' -deoxyguanosine (8-OHdG): A critical biomarker of oxidative stress and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-Hydroxydeoxyguanosine: Not mere biomarker for oxidative stress, but remedy for oxidative stress-implicated gastrointestinal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. 8-OxodG: A Potential Biomarker for Chronic Oxidative Stress Induced by High-LET Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. The genomic landscape of 8-oxodG reveals enrichment at specific inherently fragile promoters - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of Antibodies for 5,6-Dihydro-6-methyluracil: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise evaluation of antibody specificity is paramount to ensure accurate and reproducible experimental results. This guide provides a framework for comparing the performance of antibodies targeting 5,6-Dihydro-6-methyluracil, complete with supporting experimental data protocols and visualizations.
While commercially available antibodies specifically targeting this compound are not readily identifiable, this guide outlines the essential methodologies and data presentation standards for evaluating antibody specificity, should such antibodies be developed or sourced. The principles and protocols described herein are broadly applicable for the validation of any new antibody.
Data Presentation: A Comparative Analysis
Effective evaluation of antibody specificity necessitates a quantitative comparison of its binding affinity to the target antigen versus structurally similar molecules. This is often expressed as percent cross-reactivity. Below is a template for presenting such data in a clear and comparative manner. The compounds listed are potential cross-reactants for a hypothetical anti-5,6-Dihydro-6-methyluracil antibody.
Table 1: Hypothetical Cross-Reactivity Data for Anti-5,6-Dihydro-6-methyluracil Antibodies
| Antibody Lot | Target Antigen (IC50, nM) | 6-Methyluracil (% Cross-Reactivity) | Uracil (% Cross-Reactivity) | Thymine (5-Methyluracil) (% Cross-Reactivity) | 5,6-Dihydrouracil (% Cross-Reactivity) |
| Antibody A | 0.5 | < 0.1% | < 0.01% | < 0.01% | < 1% |
| Antibody B | 1.2 | 0.5% | < 0.05% | < 0.05% | 2.5% |
| Antibody C | 0.8 | < 0.1% | < 0.01% | < 0.01% | < 0.5% |
IC50 values represent the concentration of the analyte required to inhibit 50% of the signal in a competitive ELISA. Percent cross-reactivity is calculated as (IC50 of this compound / IC50 of potential cross-reactant) x 100.
Experimental Workflow for Antibody Specificity Evaluation
A systematic approach is crucial for the validation of antibody specificity. The following diagram illustrates a typical workflow.
Caption: Workflow for evaluating the specificity of an antibody targeting this compound.
Experimental Protocols
Detailed and standardized protocols are the foundation of reliable antibody validation.
Direct ELISA for Target Binding Confirmation
This initial step confirms that the antibody binds to the intended target antigen.
Materials:
-
96-well microtiter plates
-
This compound antigen
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Primary antibody (anti-5,6-Dihydro-6-methyluracil)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Antigen Coating: Dilute the this compound antigen to a final concentration of 1-10 µg/ml in Coating Buffer. Add 100 µl of the diluted antigen to each well of a 96-well plate. Incubate overnight at 4°C.[1]
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µl of Wash Buffer per well.
-
Blocking: Add 200 µl of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the wash step as in step 2.
-
Primary Antibody Incubation: Add 100 µl of the primary antibody, diluted in Blocking Buffer, to each well. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Secondary Antibody Incubation: Add 100 µl of the enzyme-conjugated secondary antibody, diluted in Blocking Buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Signal Development: Add 100 µl of the substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µl of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.
Competitive ELISA for Specificity and Cross-Reactivity Determination
This assay quantitatively assesses the specificity of the antibody by measuring its binding to the target in the presence of potential cross-reactants.
Materials:
-
Same as for Direct ELISA, with the addition of potential cross-reacting compounds (e.g., 6-methyluracil, uracil, thymine, 5,6-dihydrouracil).
Procedure:
-
Antigen Coating, Washing, and Blocking: Follow steps 1-4 of the Direct ELISA protocol.
-
Competitive Incubation: In separate tubes, pre-incubate a fixed concentration of the primary antibody with varying concentrations of the target antigen (for the standard curve) or the potential cross-reacting compounds.
-
Addition to Plate: Add 100 µl of the pre-incubated antibody-antigen/competitor mixtures to the corresponding wells of the coated and blocked plate. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody Incubation, Washing, Signal Development, Stopping, and Data Acquisition: Follow steps 7-11 of the Direct ELISA protocol.
-
Data Analysis: Plot the absorbance against the log of the competitor concentration. Determine the IC50 value for the target antigen and each potential cross-reactant. Calculate the percent cross-reactivity using the formula mentioned in the Data Presentation section.
Western Blot for Validation in a Complex Mixture
Western blotting is a crucial orthogonal method to confirm antibody specificity by detecting the target protein based on its molecular weight in a complex biological sample.[2][3] While this compound is a small molecule and not a protein, if it is conjugated to a carrier protein for immunization, this technique can be used to validate the antibody against the conjugate.
Materials:
-
Protein samples (e.g., cell lysates)
-
SDS-PAGE gels
-
Running Buffer
-
Transfer Buffer
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Wash Buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
Primary antibody
-
Enzyme-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare protein lysates from cells or tissues. Determine the protein concentration of each sample.
-
Gel Electrophoresis: Separate the protein samples by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Incubate the membrane in Blocking Buffer for 1 hour at room temperature to block non-specific binding sites.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with Wash Buffer.
-
Secondary Antibody Incubation: Incubate the membrane with the enzyme-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 6.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system. The presence of a single band at the expected molecular weight of the target protein (if applicable as a conjugate) is indicative of antibody specificity.[3]
By adhering to these rigorous evaluation protocols and standardized data presentation formats, researchers can confidently assess the specificity of antibodies for this compound, ensuring the reliability and validity of their research findings.
References
A Guide to Inter-Laboratory Comparison of 5,6-Dihydro-6-methyluracil Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting and evaluating inter-laboratory comparisons of 5,6-Dihydro-6-methyluracil measurements. In the absence of formal proficiency testing programs for this specific analyte, this document outlines best practices and presents a composite of analytical methodologies. The data herein is synthesized from established methods for related pyrimidine and dihydropyrimidine compounds to serve as a practical benchmark for laboratories aiming to standardize and validate their analytical protocols.
Introduction to Inter-Laboratory Comparisons
Inter-laboratory comparisons (ILCs) and proficiency testing (PT) are crucial for ensuring the reliability and comparability of analytical results among different laboratories.[1][2][3] Participation in such programs helps laboratories to monitor their analytical quality, validate their measurement procedures, and harmonize their results with their peers.[4][5] This is particularly important in clinical and drug development settings, where accurate measurement of metabolites can have significant implications for patient safety and drug efficacy.[6][7]
This guide focuses on this compound, a metabolite that may be relevant in various research contexts. While specific ILC data for this compound is not publicly available, the principles and methods described are based on existing external quality assurance (EQA) schemes for purines and pyrimidines, such as those offered by ERNDIM (European Research Network for evaluation and improvement of screening, diagnosis and treatment of Inherited disorders of Metabolism).[4][5][8][9]
Metabolic Pathway of 6-Methyluracil
Understanding the metabolic context of this compound is essential for interpreting its measurements. 6-Methyluracil is a synthetic derivative of uracil.[10][11] In biological systems, pyrimidines undergo catabolism, primarily initiated by the enzyme dihydropyrimidine dehydrogenase (DPD).[12] This enzyme catalyzes the reduction of the 5,6-double bond of uracil and thymine, and similarly, would be expected to act on 6-methyluracil to form this compound.
References
- 1. eas-eth.org [eas-eth.org]
- 2. researchgate.net [researchgate.net]
- 3. gssrr.org [gssrr.org]
- 4. erndimqa.nl [erndimqa.nl]
- 5. erndimqa.nl [erndimqa.nl]
- 6. Feasibility and population exposure of 5‐fluorouracil using therapeutic drug monitoring (PREDICT‐5FU): A multicentre clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic drug monitoring of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. erndimqa.nl [erndimqa.nl]
- 9. EQA Scheme Information - Erndim [erndim.org]
- 10. 6-Methyluracil | C5H6N2O2 | CID 12283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. RU2087471C1 - Method of synthesis of 6-methyluracil-5-sulfochloride - Google Patents [patents.google.com]
- 12. mayocliniclabs.com [mayocliniclabs.com]
Navigating Chemotherapy-Induced Toxicity: A Comparative Guide to Predictive Biomarkers
For Immediate Release
A detailed comparison of phenotypic and genotypic markers for the prediction of fluoropyrimidine-induced toxicity, providing researchers, scientists, and drug development professionals with a comprehensive guide to current methodologies and their predictive power.
The administration of fluoropyrimidine-based chemotherapies, such as 5-fluorouracil (5-FU) and its oral prodrug capecitabine, remains a cornerstone in the treatment of various solid tumors. However, a significant percentage of patients experience severe, and sometimes life-threatening, toxicities due to impaired drug metabolism. The primary enzyme responsible for the catabolism of over 80% of administered fluoropyrimidines is dihydropyrimidine dehydrogenase (DPD). Deficient DPD activity leads to an accumulation of the active drug, resulting in heightened toxicity. Identifying patients with DPD deficiency prior to treatment is therefore critical for improving safety and personalizing chemotherapy dosing.
This guide provides an objective comparison of the two main strategies for predicting fluoropyrimidine-induced toxicity: DPD phenotyping, primarily through the measurement of plasma uracil (U) and 5,6-dihydrouracil (UH2) levels, and DPD genotyping, which involves screening for functional variants in the DPYD gene that encodes the DPD enzyme.
The Metabolic Pathway of 5-Fluorouracil
The metabolic pathway of 5-FU highlights the critical role of the DPD enzyme. A deficiency in DPD activity disrupts the catabolic route, leading to an increased concentration of cytotoxic anabolites and subsequent toxicity.
Performance Comparison of Predictive Methods
The predictive value of a biomarker is paramount for its clinical utility. Below is a summary of the performance of DPD phenotyping (using plasma uracil concentration) and genotyping in predicting severe (Grade ≥3) fluoropyrimidine-induced toxicity. Recent evidence suggests that uracil concentration alone may be a superior predictor to the UH2/U ratio.[1]
| Predictive Method | Parameter | Value | Source |
| DPD Phenotyping (Plasma Uracil >16 ng/mL) | Sensitivity | 18% | [1] |
| Positive Predictive Value (PPV) | 35% | [1] | |
| Association with severe gastrointestinal toxicity (OR) | 33.7 | [1] | |
| Association with fatal toxicity (OR) | 44.8 | [1] | |
| DPD Genotyping (Panel of established variants) | Sensitivity | 6% | [1] |
| Positive Predictive Value (PPV) | 13% | [1] | |
| DPD Genotyping (DPYD*2A, D949V) | Association with Grade ≥3 toxicity (OR for *2A) | 15.21 | |
| Association with Grade ≥3 toxicity (OR for D949V) | 9.10 |
A direct comparison study highlighted the false-negative rates of different screening methods for detecting risk of severe toxicity, demonstrating the limitations of relying solely on genotyping a limited number of variants.
| Screening Method | False Negative Rate (Grade 5 Toxicity) | False Negative Rate (Grade 4-5 Toxicity) | Source |
| DPYD Genotyping | 51.2% | 59.8% | [2] |
| Plasma Uracil (U) Phenotyping | 19.5% | 36.1% | [2] |
| UH2/U Ratio Phenotyping | 9.8% | 21.3% | [2] |
| Multi-Parametric Method (Genotype + Phenotype + Epigenetic data) | 2.4% | 4.7% | [2] |
Experimental Protocols
DPD Phenotyping: Measurement of Uracil and Dihydrouracil by LC-MS/MS
This method quantifies the endogenous levels of uracil and its DPD-mediated metabolite, dihydrouracil, in plasma.
Methodology:
-
Sample Collection and Handling: Blood samples should be collected in EDTA tubes and plasma separated promptly to prevent ex-vivo degradation of analytes. Samples should be stored at -80°C until analysis.
-
Sample Preparation: A common method involves protein precipitation.[3] To a 100 µL plasma sample, 900 µL of chilled acetonitrile is added while vortexing to precipitate proteins. The sample is then centrifuged, and the supernatant is collected for analysis.[4] Alternatively, liquid-liquid extraction with ethyl acetate-isopropanol can be used.[5][6]
-
Chromatographic Separation: Ultra-performance liquid chromatography (UPLC) is typically employed for separation. A reverse-phase column, such as a C18, is commonly used.[3][6] A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol or acetonitrile) is used to separate uracil and dihydrouracil.
-
Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and specific detection.[5][6] Stable isotope-labeled internal standards for uracil and dihydrouracil are added to the samples for accurate quantification. The mass transitions for the native and labeled compounds are monitored.
DPD Genotyping: Detection of DPYD Variants by Real-Time PCR
This method identifies the presence of specific single nucleotide polymorphisms (SNPs) in the DPYD gene that are known to decrease or abolish DPD enzyme activity. The most clinically relevant variants include DPYD *2A (c.1905+1G>A), DPYD *13 (c.1679T>G), c.2846A>T, and c.1236G>A/HapB3.
Methodology:
-
DNA Extraction: Genomic DNA is extracted from a whole blood sample using standard commercially available kits.
-
Allele-Specific PCR: Real-time PCR assays, such as TaqMan assays, are designed to specifically amplify and detect the wild-type and variant alleles for each targeted SNP. The assays use allele-specific primers and fluorescently labeled probes.
-
Primer and Probe Design: Below are example primer sequences for Sanger sequencing of key DPYD variants, which can be adapted for allele-specific PCR probe design.
| Variant | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Source |
| c.1905+1G>A (2A) | GCTTTTCTTTGTCAAAAGGAGAC | CCAACTTATGCCAATTCTCTTG | [7] |
| c.1679T>G (13) | AAGCCTGAACTACCCCTCTTTTAC | CTTCTTCCATGGGACAGAAAGGAA | [7] |
| c.2846A>T | GCTTGCTAAGTAATTCAGTGGCT | AGAAGAGCAATATTTGGCACCAC | [7] |
| c.1129-5923C>G | TGTGCAATCTAAAAGTGAGTTGAC | ATCAAGCAAACATGCCAACCT | [7] |
-
Real-Time PCR and Analysis: The PCR is performed on a real-time PCR instrument. The instrument monitors the fluorescence signal generated during the amplification process. The resulting amplification curves are used to determine the genotype of the patient for each variant (homozygous wild-type, heterozygous, or homozygous variant).
Discussion and Future Perspectives
The choice between DPD phenotyping and genotyping for predicting fluoropyrimidine toxicity is a subject of ongoing discussion. Genotyping for a panel of known DPYD variants is a robust method with high specificity; however, its sensitivity is limited as it may not identify all patients with DPD deficiency, especially those with rare or novel mutations.[1][2]
DPD phenotyping, by measuring endogenous uracil and dihydrouracil levels, provides a direct assessment of the enzyme's metabolic function, regardless of the underlying genetic cause. Studies have shown that a high pretreatment uracil concentration is strongly associated with severe and fatal toxicity and may have a higher sensitivity than genotyping for a limited set of variants.[1] However, phenotyping is more susceptible to pre-analytical variability, and standardized protocols for sample handling are crucial for accurate results.[3]
A combined approach, where patients are first screened using a comprehensive DPYD genotyping panel, followed by phenotyping for those with wild-type or inconclusive results, may offer the most effective strategy for identifying patients at risk. Furthermore, the development of multi-parametric models that integrate genotypic, phenotypic, and other clinical data holds promise for a more personalized and accurate prediction of chemotherapy-induced toxicity.[2]
As our understanding of the genetic and non-genetic factors influencing DPD activity grows, so too will our ability to safeguard patients from the severe adverse effects of fluoropyrimidine chemotherapy, ensuring that these effective drugs can be used with greater confidence and precision.
References
- 1. Pretreatment serum uracil concentration as a predictor of severe and fatal fluoropyrimidine-associated toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. Measurement of endogenous uracil and dihydrouracil in plasma and urine of normal subjects by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn-links.lww.com [cdn-links.lww.com]
Comparative study of dihydropyrimidine levels in different patient populations
A comprehensive review of dihydropyrimidine levels in diverse patient groups reveals significant variations, primarily linked to dihydropyrimidine dehydrogenase (DPD) enzyme activity. These differences are critical for researchers, scientists, and drug development professionals, particularly in the context of fluoropyrimidine-based chemotherapy, where DPD deficiency can lead to severe toxicity.
This guide provides a comparative analysis of uracil and dihydrouracil levels in healthy individuals, cancer patients, and those with DPD deficiency. It includes detailed experimental protocols for measuring these pyrimidine bases and visual representations of the metabolic pathway and analytical workflow.
Quantitative Comparison of Dihydropyrimidine Levels
The following table summarizes plasma uracil and dihydrouracil concentrations across different patient populations, synthesized from multiple studies. Levels are typically measured in nanograms per milliliter (ng/mL).
| Patient Population | Uracil (ng/mL) | Dihydrouracil (ng/mL) | Key Findings & References |
| Healthy Volunteers | Median: 10.6 (Range: 5.6-23.1)[1] | Mean: 147.0 ± 36.4 (fasting state)[2][3] | Uracil and dihydrouracil levels are subject to homeostatic regulation but can be influenced by factors such as food intake.[1][2][3] |
| Gastrointestinal Cancer Patients | Range: 21.8 - 56.6[4] | Range: 57.7 - 271.5[4] | Cancer patients may exhibit a wider range of dihydropyrimidine levels compared to healthy individuals. |
| Patients with DPD Deficiency | Significantly elevated | Significantly reduced | Patients with DPD deficiency show a marked increase in plasma uracil levels and a low dihydrouracil-to-uracil ratio.[5] A uracil level >16 ng/mL is often indicative of partial DPD deficiency, while levels >150 ng/mL can suggest complete deficiency.[6] |
| Patients with Severe 5-FU Toxicity | Elevated | - | Patients experiencing severe toxicity from 5-fluorouracil (5-FU) chemotherapy often have underlying DPD deficiency, leading to higher plasma uracil concentrations.[7][8] |
| Ethnic Comparisons (African Americans vs. Caucasians) | African Americans show significantly lower mean DPD enzyme activity.[9] | - | Studies suggest a higher prevalence of DPD deficiency in individuals of African American descent compared to Caucasians, which may correlate with dihydropyrimidine levels and predispose them to higher 5-FU toxicity.[9] |
Experimental Protocols
The quantification of uracil and dihydrouracil in plasma is most commonly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.
Key Experiment: Simultaneous Quantification of Uracil and Dihydrouracil in Human Plasma by LC-MS/MS
Objective: To accurately measure the concentrations of endogenous uracil and dihydrouracil in human plasma samples.
Methodology:
-
Sample Preparation:
-
Liquid-Liquid Extraction: Plasma samples are typically prepared by liquid-liquid extraction to remove proteins and other interfering substances. A common method involves the addition of an organic solvent mixture, such as ethyl acetate and isopropanol, to the plasma sample.[10]
-
Protein Precipitation: Alternatively, proteins can be precipitated by adding a solvent like acetonitrile.[11]
-
The sample is then vortexed and centrifuged to separate the organic layer containing the analytes from the aqueous layer and precipitated proteins.
-
The organic supernatant is transferred to a new tube and evaporated to dryness under a stream of nitrogen.
-
The dried residue is reconstituted in a solution compatible with the LC-MS/MS system, such as a mixture of mobile phase components.[10]
-
-
Chromatographic Separation:
-
HPLC System: A high-performance liquid chromatography (HPLC) system is used to separate uracil and dihydrouracil from other components in the reconstituted sample.
-
Column: A reversed-phase C18 column is commonly employed for the separation.[4]
-
Mobile Phase: The mobile phase typically consists of a mixture of an aqueous solution (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).[4][10] The composition of the mobile phase can be constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for detection and quantification.
-
Ionization: Electrospray ionization (ESI) is a common ionization technique, which can be operated in either positive or negative ion mode.[4]
-
Detection Mode: The analytes are detected using Multiple Reaction Monitoring (MRM). In this mode, a specific precursor ion for each analyte is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This highly selective process ensures accurate quantification even at low concentrations.[10]
-
-
Quantification:
-
Calibration Curve: A calibration curve is generated using standards of known concentrations of uracil and dihydrouracil.
-
Internal Standard: An internal standard (e.g., a stable isotope-labeled version of the analytes) is added to all samples and standards to correct for variations in sample preparation and instrument response.
-
The concentration of uracil and dihydrouracil in the patient samples is determined by comparing their peak area ratios to the internal standard against the calibration curve.
-
Visualizations
Dihydropyrimidine Catabolism Pathway
Caption: The catabolic pathway of uracil and thymine, rate-limited by DPD.
Experimental Workflow for Dihydropyrimidine Analysis
Caption: Workflow for quantifying dihydropyrimidines using LC-MS/MS.
References
- 1. Short-term biological variation of plasma uracil in a Caucasian healthy population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Food‐effect study on uracil and dihydrouracil plasma levels as marker for dihydropyrimidine dehydrogenase activity in human volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Food-effect study on uracil and dihydrouracil plasma levels as marker for dihydropyrimidine dehydrogenase activity in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A rapid HPLC-ESI-MS/MS method for determination of dihydrouracil/uracil ratio in plasma: evaluation of toxicity to 5-flurouracil in patients with gastrointestinal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of DPYD variants and estimation of uracil and dihydrouracil in a healthy Indian population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. Relationship between 5-fluorouracil disposition, toxicity and dihydropyrimidine dehydrogenase activity in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorouracil Toxicity and DPYD: Overview, Clinical Implications of the Genetic Mutation, Testing for the Genetic Mutation [emedicine.medscape.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Safety Operating Guide
Navigating the Disposal of 5,6-Dihydro-6-methyluracil: A Guide to Safe and Compliant Laboratory Practices
For researchers, scientists, and professionals in the field of drug development, the responsible management and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and adhering to regulatory standards. This document outlines the essential procedures for the proper disposal of 5,6-Dihydro-6-methyluracil, providing a clear, step-by-step guide to minimize risks and ensure compliance.
While a specific Safety Data Sheet (SDS) for this compound was not identified, the SDS for the closely related compound, 5,6-Dihydro-5-methyluracil, indicates that it is not classified as a hazardous substance.[1][2] However, it is a critical best practice in laboratory safety to treat all chemical waste as potentially hazardous until a formal determination has been made by qualified personnel.[3][4] Therefore, the following procedures are based on general guidelines for the disposal of laboratory chemical waste.
Immediate Safety and Handling Protocols
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including gloves, safety goggles, and a lab coat.[1][5] All handling of this compound for disposal should be conducted in a well-ventilated area, such as a fume hood, to prevent inhalation of any dust or aerosols.[1][5]
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is to collect the chemical waste in a designated, properly labeled container and have it managed by a licensed professional waste disposal service, typically coordinated through your institution's Environmental Health and Safety (EHS) office.[5][6]
-
Waste Collection:
-
Carefully sweep or scoop the solid this compound. Avoid generating dust.[1]
-
Place the waste into a suitable, clean, and dry container that is compatible with the chemical. Plastic containers are often preferred for hazardous waste when compatibility is not an issue.[6]
-
Ensure the container is sealable to prevent leaks or spills.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".[6]
-
The label must include the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[6]
-
Indicate the quantity of the waste.
-
Include the date of waste generation, the laboratory or room number, and the name and contact information of the principal investigator or responsible person.[6]
-
-
Storage:
-
Disposal Request:
Important Considerations:
-
Do not pour this compound down the drain unless you have explicit written permission from your EHS office for this specific chemical.[6][9]
-
In the event of a small spill, wear appropriate PPE, contain the spill, and carefully clean it up using absorbent materials. The contaminated materials should then be disposed of as hazardous waste.[3]
Decision Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. vumc.org [vumc.org]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. acs.org [acs.org]
Essential Safety and Operational Guide for 5,6-Dihydro-6-methyluracil
This guide provides immediate safety and logistical information for handling 5,6-Dihydro-6-methyluracil in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe handling, storage, and disposal of this compound.
I. Physical and Chemical Properties
Limited quantitative data is available for this compound. The following table summarizes the known physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂O₂ | Cheméo[1] |
| Molecular Weight | 128.13 g/mol | Cheméo[1] |
| Normal Melting Point (Tfus) | 534.15 K | Cheméo[1] |
| Standard solid enthalpy of combustion (ΔcH°solid) | -2580.8 kJ/mol | Cheméo[1] |
| Enthalpy of fusion at standard conditions (ΔfusH°) | 27.6 kJ/mol | Cheméo[1] |
II. Personal Protective Equipment (PPE)
While 5,6-Dihydro-5-methyluracil is not classified as hazardous, it is recommended to use standard laboratory PPE to minimize exposure.[2]
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. | To protect against accidental splashes of solutions or fine dust particles. |
| Skin Protection | Nitrile rubber gloves and a standard laboratory coat. | To prevent direct skin contact with the chemical. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area. A dust mask may be used if creating dust. | To avoid inhalation of fine particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To protect hands from direct contact. |
III. Operational Plan: Handling and Storage
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize dust inhalation.
-
Avoid generating dust when transferring the solid.
-
Wash hands thoroughly after handling.
-
Avoid contact with skin, eyes, and clothing.[2]
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.[2]
-
Incompatible materials: Strong oxidizing agents.[2]
IV. Disposal Plan
As 5,6-Dihydro-5-methyluracil is not classified as a hazardous waste, disposal should follow institutional and local regulations for non-hazardous chemical waste.[2]
Step-by-Step Disposal Procedure:
-
Collection: Collect waste this compound and any contaminated disposable materials (e.g., weighing paper, gloves) in a designated, sealed, and clearly labeled waste container.
-
Labeling: Label the waste container with the chemical name and indicate that it is "Non-Hazardous Waste."
-
Storage: Store the waste container in a designated waste accumulation area.
-
Disposal: Dispose of the waste through your institution's chemical waste program. Do not dispose of it in the regular trash or down the drain unless explicitly permitted by your institution's environmental health and safety office.
V. Emergency Procedures: Spill and Exposure
Chemical Spill Workflow
Caption: Workflow for handling a spill of this compound.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation develops.[2]
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Get medical attention if symptoms occur.[2]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[2]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
